molecular formula C36H54O14 B1257722 Strophanthin K CAS No. 560-53-2

Strophanthin K

Cat. No.: B1257722
CAS No.: 560-53-2
M. Wt: 710.8 g/mol
InChI Key: FHIREUBIEIPPMC-RVFDZQFKSA-N
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Description

Strophanthin K is a cardiac glycoside derived from the seeds of the African plant Strophanthus kombe . Its primary research application is in the study of cardiac function and heart failure. The compound's mechanism of action is centered on the specific inhibition of the sodium-potassium ATPase pump (Na+/K+-ATPase) in cardiac cell membranes . This inhibition leads to an increase in intracellular sodium ions, which subsequently alters the activity of the sodium-calcium exchanger (NCX). The result is an accumulation of intracellular calcium, enhancing the contractile force of heart muscle cells—a positive inotropic effect . This makes this compound a valuable tool for investigating inotropic interventions and modeling heart failure conditions in experimental settings. Historically, it has been used in clinical research for conditions like dilated cardiomyopathy, where studies have shown it can improve cardiac output and functional capacity . Beyond its classical inotropic effects, research has also explored its impact on the activity of myocardial sulfhydryl groups, suggesting a broader interaction with cardiac muscle proteins . This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is critical to note that this compound has a narrow therapeutic index and is classified as toxic if swallowed, inhaled, or through prolonged exposure . Researchers should consult the safety data sheet and adhere to all recommended safety protocols when handling this product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

560-53-2

Molecular Formula

C36H54O14

Molecular Weight

710.8 g/mol

IUPAC Name

(3S,5S,8R,10S,13R,14S,17R)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3/t18?,20-,21+,22?,23+,24?,25+,27?,28+,29-,30+,31?,32-,33+,34-,35-,36-/m0/s1

InChI Key

FHIREUBIEIPPMC-RVFDZQFKSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O

Other CAS No.

11005-63-3
560-53-2

Pictograms

Acute Toxic; Health Hazard

Synonyms

K-strophanthin-beta
Kombetin
strophosid

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery and Historical Context of k-Strophanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

k-Strophanthin, a cardiac glycoside derived from the seeds of the African plant Strophanthus kombé, has a rich and complex history intertwined with ethnopharmacology, colonial exploration, and pioneering cardiac medicine.[1] Initially identified as a component of African arrow poisons, its potent effects on the heart led to its investigation and eventual clinical use as a cardiotonic agent.[1] This technical guide provides a comprehensive overview of the discovery, historical context, and scientific investigation of k-strophanthin. It details the early experimental protocols for its isolation and characterization, presents quantitative data on its biological activity and pharmacokinetics, and elucidates its molecular mechanism of action, including downstream signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history and pharmacology of cardiac glycosides.

Discovery and Historical Context

The journey of k-strophanthin from a traditional African arrow poison to a therapeutic agent in Western medicine began in the mid-19th century. The timeline below outlines the key milestones in its discovery and development.

Timeline of Key Events:

  • 1859: The English botanist, Sir John Kirk, a member of Dr. David Livingstone's Zambesi expedition, inadvertently discovered the cardiac effects of Strophanthus after his toothbrush was contaminated with its seeds, causing a rapid drop in his heart rate.[2]

  • 1885: Scottish pharmacologist Sir Thomas Richard Fraser was the first to isolate a glycoside from the seeds of Strophanthus kombe, which he named "strophanthin".[1] His research demonstrated that its primary action was on the heart.

  • 1888: French chemist Arnaud isolated the pure active ingredient g-strophanthin (ouabain) from Strophanthus gratus.[2]

  • 1889: The pharmaceutical company Boehringer Mannheim introduced pure k-strophanthin to the market.[3]

  • 1904: The German chemist Hermann Thoms isolated and clearly distinguished between k-strophanthin from S. kombé and g-strophanthin from S. gratus.[3]

  • 1906-1907: In collaboration with the internist Albert Fraenkel, Boehringer Mannheim introduced an intravenous formulation of k-strophanthin under the trade name "Kombetin".[2][3]

  • 1910-1935: Intravenous k-strophanthin gained popularity for the treatment of cardiac failure.[1]

The discovery and commercialization of strophanthins were also deeply embedded in the context of European colonialism in Africa. The demand for Strophanthus seeds for pharmaceutical production grew, leading to bioprospecting and trade networks between Africa and Europe.[4][5]

Experimental Protocols

Historical Methods of Isolation and Purification

The initial isolation of strophanthin by Sir Thomas Richard Fraser involved rudimentary extraction techniques characteristic of 19th-century phytochemistry. While Fraser's original 1885 publication does not provide a detailed step-by-step protocol, the general approach of the era for isolating plant-derived compounds would have involved the following conceptual steps:

Conceptual Historical Isolation Workflow:

Strophanthus_kombe Strophanthus kombé seeds Grinding Grinding and Defatting (e.g., with hexane) Strophanthus_kombe->Grinding Extraction Alcoholic Extraction (e.g., with ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration of Extract Filtration->Concentration Purification Purification (e.g., precipitation, crystallization) Concentration->Purification k_strophanthin k-Strophanthin (amorphous) Purification->k_strophanthin

Caption: Conceptual workflow for the historical isolation of k-strophanthin.

Fraser's work laid the groundwork for the commercial production of strophanthus-derived drugs by companies like Burroughs Wellcome & Co.[4]

Modern Methods of Isolation and Characterization

Modern approaches to the isolation and characterization of k-strophanthin and its constituent glycosides are far more sophisticated, employing advanced chromatographic and spectroscopic techniques.

Modern Isolation and Purification Protocol (Based on a Patented Method): [6]

  • Extraction: Defatted seeds of Strophanthus kombe are extracted with an aqueous/methanolic solution.

  • Adsorption Chromatography: The extract is pumped onto a column filled with a non-polar absorber resin (e.g., Diaion® HP 20 SS).

  • Washing: Non-glycosidic components are washed from the column with water.

  • Elution: The cardiac glycosides are eluted using a gradient of increasing methanol concentration in water. Different fractions containing various k-strophanthin glycosides (e.g., γ-K-strophanthin, β1-K-strophanthin, β2-K-strophanthin) are collected.

  • Purification: The collected fractions are further purified by evaporation, dissolution in ethanol, treatment with active charcoal, and precipitation with a non-polar solvent like diisopropyl ether to yield the pure glycoside mixture.

Characterization by LC-ESI-MS/MS: [7]

A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method is a powerful tool for the detailed characterization of the components of k-strophanthin.

  • Chromatography: Separation is achieved on a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile in water containing 1% formic acid is used.

  • Detection: ESI-MS in negative ion mode is employed, where strophanthin-K glycosides form abundant adduct ions [M+HCOO]⁻.

  • Identification: This method allows for the identification and characterization of various glycosides within the k-strophanthin mixture, including k-strophanthoside, k-strophanthin-β, helveticoside (erysimin), erysimoside, cymarin, and neoglucoerysimoside.[7]

Quantitative Data

Biological Activity

The primary biological activity of k-strophanthin and its aglycone, strophanthidin, is the inhibition of the Na+/K+-ATPase enzyme.

CompoundParameterValueCell/Tissue TypeReference
StrophanthidinIC501.12 ± 0.04 µMHuman breast cancer (MCF-7)[8]
StrophanthidinIC500.529 ± 0.05 µMHuman lung cancer (A549)[8]
StrophanthidinIC501.75 ± 0.02 µMHuman liver cancer (HepG2)[8]
Pharmacokinetic Parameters

The pharmacokinetics of k-strophanthin and its components have been studied in humans. It is generally characterized by poor oral absorption.[9]

GlycosideAdministrationAbsorptionElimination Half-lifeRenal Excretion (% of dose)Reference
Cymarin (k-strophanthin-α)Oral47%23 h21%[10]
Cymarin (k-strophanthin-α)IntravenousN/A13 h46%[10]
k-StrophanthosideOral16%22 h11%[10]
k-StrophanthosideIntravenousN/A99 h73%[10]

Metabolism: The metabolism of k-strophanthin involves several pathways, including the cleavage of the cymarose residue to form k-strophanthidin, reduction of the C19 aldehyde group to form cymarol and k-strophanthidol, and conjugation with glucuronate and sulfate.[11]

Mechanism of Action and Signaling Pathways

The primary molecular target of k-strophanthin is the Na+/K+-ATPase, a transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[12][13]

Direct Inhibition of Na+/K+-ATPase

cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Results in k_Strophanthin k-Strophanthin k_Strophanthin->NaK_ATPase Inhibits Na_in->NCX Reduces Ca2+ efflux via Contractility ↑ Myocardial Contractility Ca_in->Contractility

Caption: Primary mechanism of k-strophanthin's cardiotonic effect.

Inhibition of the Na+/K+-ATPase by k-strophanthin leads to an increase in intracellular sodium concentration.[13] This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and an accumulation of intracellular calcium.[13] The increased intracellular calcium enhances the contractility of cardiac muscle, producing a positive inotropic effect.[14]

Downstream Signaling Pathways

Beyond its direct impact on ion transport, the binding of cardiac glycosides like k-strophanthin to the Na+/K+-ATPase can trigger intracellular signaling cascades that are independent of changes in intracellular sodium and calcium concentrations.

cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src Activates k_Strophanthin k-Strophanthin k_Strophanthin->NaK_ATPase Binds to EGFR EGFR Src->EGFR Transactivates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK ROS ↑ ROS Ras_Raf_MEK_ERK->ROS Cellular_Effects Cellular Effects (e.g., cell death, altered gene expression) Ras_Raf_MEK_ERK->Cellular_Effects PI3K_Akt->Cellular_Effects ROS->Cellular_Effects

Caption: Downstream signaling pathways activated by k-strophanthin.

Binding of k-strophanthin to the Na+/K+-ATPase can activate Src, a non-receptor tyrosine kinase.[15] This can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt signaling cascades.[8][15][16] These pathways are involved in regulating a variety of cellular processes, including cell growth, proliferation, and apoptosis. The activation of these signaling pathways can also lead to an increase in the production of reactive oxygen species (ROS).[14] These downstream effects contribute to the diverse pharmacological activities of cardiac glycosides beyond their traditional use in cardiology, including their investigation as potential anti-cancer agents.[8][17]

Conclusion

k-Strophanthin holds a significant place in the history of pharmacology and medicine. Its journey from a component of arrow poison to a clinically used cardiac drug exemplifies the process of drug discovery from natural sources. While its therapeutic use has largely been superseded by newer drugs with more favorable safety profiles, the study of k-strophanthin continues to provide valuable insights into the complex roles of the Na+/K+-ATPase in cellular physiology and pathology. The elucidation of its downstream signaling effects has opened new avenues of research into the potential applications of cardiac glycosides in other therapeutic areas, such as oncology. This technical guide serves as a comprehensive resource for understanding the multifaceted history and science of this remarkable natural product.

References

The Botanical Origin and Analysis of Strophanthin K from Strophanthus kombé: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthin K is a historically significant cardiac glycoside mixture derived from the seeds of the African vine Strophanthus kombé Oliv., a member of the Apocynaceae family.[1][2] This plant, native to the tropical regions of Eastern Africa, has a long history of use in traditional medicine as an arrow poison due to its potent effects on the heart.[1][3] In Western medicine, this compound was later adopted for the treatment of congestive heart failure and certain cardiac arrhythmias.[4][5] This technical guide provides an in-depth overview of the botanical origin, chemical composition, extraction, and analysis of this compound, with a focus on providing practical information for researchers and drug development professionals.

Botanical Source and Chemical Composition

The primary source of this compound is the dried, ripe seeds of Strophanthus kombé.[6] These seeds are rich in a complex mixture of cardiac glycosides, collectively known as k-strophanthin, which constitutes approximately 8-10% of the seed's dry weight.[4][6][7]

The principal cardiac glycosides in this compound are all based on the same aglycone, strophanthidin. They differ in the sugar moieties attached at the C-3 position of the steroid nucleus. The three main glycosides are:

  • K-strophanthoside: The primary glycoside, containing a trisaccharide unit of cymarose, β-glucose, and α-glucose.[7]

  • K-strophanthin-β: Formed by the enzymatic removal of the terminal α-glucose from K-strophanthoside.[7]

  • Cymarin (K-strophanthin-α): The simplest of the three, containing only a cymarose sugar moiety.[6][7]

Beyond the cardiac glycosides, the seeds of Strophanthus kombé also contain a significant amount of fixed oil (approximately 30%), as well as other compounds such as kombic acid, choline, trigonelline, resin, and mucilage.[4][7]

Quantitative Composition of a Purified Glycoside Mixture

The relative abundance of the primary cardiac glycosides in a purified mixture obtained from Strophanthus kombé seeds has been reported in patent literature. This data is crucial for understanding the composition of the active pharmaceutical ingredient.

GlycosideRelative Abundance (%)
γ-K-strophanthin75%
β₁-K-strophanthin12.5%
β₂-K-strophanthin9.5%

(Data sourced from US Patent 5,062,959 A)[8]

Biosynthesis of this compound

The biosynthesis of cardiac glycosides in Strophanthus kombé is a complex process that begins with the precursor cholesterol. While the complete enzymatic pathway has not been fully elucidated in S. kombé specifically, the general steps are understood to involve the modification of the steroid nucleus to form the aglycone strophanthidin, followed by glycosylation events. Phytosterols have been identified as intermediates in this process.[9][10]

The aglycone, strophanthidin, is a cardenolide characterized by a five-membered lactone ring at the C-17 position and hydroxyl groups at C-3, C-5, and C-14, along with an aldehyde group at C-10.[8] The subsequent attachment of sugar residues by glycosyltransferases leads to the formation of the various this compound glycosides.

G Simplified Biosynthesis of this compound Glycosides cluster_0 Steroid Precursor Pathway cluster_1 Aglycone Formation cluster_2 Glycosylation Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Enzymatic Steps Strophanthidin Strophanthidin Pregnenolone->Strophanthidin Multiple Hydroxylation and Oxidation Steps Cymarin Cymarin Strophanthidin->Cymarin + D-Cymarose K-Strophanthin-beta K-Strophanthin-beta Cymarin->K-Strophanthin-beta + beta-D-Glucose K-Strophanthoside K-Strophanthoside K-Strophanthin-beta->K-Strophanthoside + alpha-D-Glucose

Caption: Simplified biosynthesis pathway of this compound glycosides.

Experimental Protocols

Extraction and Isolation of a Purified Glycoside Mixture

The following protocol is adapted from a patented process for the enrichment and isolation of K-strophanthin from Strophanthus kombé seeds.[8]

1. Defatting of the Seeds:

  • Start with dried, ripe seeds of Strophanthus kombé.

  • Perform an exhaustive extraction with hexane to remove the fixed oils.

  • Dry the defatted seed material.

2. Aqueous Extraction:

  • Dissolve 20g of the dried, defatted seed material in 100 ml of water.

3. Chromatographic Separation:

  • Prepare a column with 410 ml of a non-polar absorber resin (e.g., Diaion® HP 20 SS).

  • Pump the aqueous solution onto the column.

  • Wash the column with 4.2 liters of water at a pressure of 4-5 bar and a flow rate of 1.4 l/h to remove non-glycosidic components.

  • Elute the glycosides from the column using 7.8 liters of 45% methanol.

4. Purification and Precipitation:

  • Evaporate the methanol from the eluate to obtain the crude glycoside mixture (approximately 6.9 g).

  • Dissolve the crude mixture in ethanol.

  • Treat the ethanolic solution with activated charcoal to remove pigments and other impurities.

  • Filter the solution.

  • Precipitate the purified glycoside mixture by adding diisopropyl ether to the ethanolic solution.

  • Collect the precipitate and dry to yield the final product (approximately 6.06 g).

Quality Control and Analytical Methods

Modern analytical techniques are essential for the quality control of raw material from S. kombé and the pharmaceutical preparations derived from it. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) are the methods of choice for the characterization and quantification of cardenolides.[10]

A validated UHPLC-DAD method can be used for the routine quality control of Strophanthus kombé extracts.[11] The method allows for the separation and quantification of individual cardenolides, ensuring the consistency and potency of the product.

Experimental Workflow for Quality Control of Strophanthus kombé Extracts

G Quality Control Workflow for Strophanthus kombé Extracts Raw Material Raw Material Extraction Extraction Raw Material->Extraction Filtration Filtration Extraction->Filtration UHPLC-DAD Analysis UHPLC-DAD Analysis Filtration->UHPLC-DAD Analysis Data Analysis Data Analysis UHPLC-DAD Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification Acceptance/Rejection Acceptance/Rejection Quantification->Acceptance/Rejection

Caption: A typical workflow for the quality control of S. kombé extracts.

Mechanism of Action: Signaling Pathway

The pharmacological effects of this compound are primarily due to the inhibition of the Na+/K+-ATPase enzyme, which is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2][12] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an increase in intracellular calcium. The elevated intracellular calcium enhances the contractility of the cardiac muscle.

G Signaling Pathway of this compound This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibition Increased Intracellular Na+ Increased Intracellular Na+ Na+/K+-ATPase->Increased Intracellular Na+ Leads to Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased Intracellular Na+->Na+/Ca2+ Exchanger Affects Increased Intracellular Ca2+ Increased Intracellular Ca2+ Na+/Ca2+ Exchanger->Increased Intracellular Ca2+ Results in Increased Cardiac Contractility Increased Cardiac Contractility Increased Intracellular Ca2+->Increased Cardiac Contractility Causes

Caption: The signaling pathway of this compound's effect on cardiac muscle.

Conclusion

Strophanthus kombé remains a vital natural source for the cardiac glycoside mixture, this compound. A thorough understanding of its botanical origin, chemical composition, and appropriate methods for extraction and analysis is paramount for researchers and professionals in the pharmaceutical industry. The methodologies and data presented in this guide provide a solid foundation for the quality control and further development of therapeutic agents derived from this potent medicinal plant.

References

K-Strophanthin's Mechanism of Action on Na+/K+-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular interactions and downstream cellular consequences of K-strophanthin's effect on the Na+/K+-ATPase enzyme. It is designed to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Inhibition of the Sodium Pump

K-strophanthin, a cardiac glycoside derived from the seeds of Strophanthus kombe, exerts its primary effect by directly binding to and inhibiting the Na+/K+-ATPase enzyme.[1] This enzyme, often referred to as the sodium pump, is a critical plasma membrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane in most animal cells.[2][3]

Binding to the E2-P Conformation

The Na+/K+-ATPase operates by cycling through several conformational states as described by the Albers-Post model (E1, E1P, E2P, E2).[4] K-strophanthin and other cardiotonic steroids (CTS) bind with high affinity to the phosphorylated, outward-facing E2P conformation of the enzyme.[5][6] This binding occurs on the extracellular side of the alpha-subunit, within a pocket formed by several transmembrane helices.[5][7] The interaction traps the enzyme in this E2P state, preventing the binding of extracellular K+, subsequent dephosphorylation, and the conformational change back to the E1 state, thereby halting the pump cycle.[8][9]

Consequence on Intracellular Ion Gradients

The inhibition of the Na+/K+-ATPase pump disrupts the normal transport of three Na+ ions out of the cell and two K+ ions into the cell.[7] This leads to a progressive accumulation of intracellular Na+.[1][2] The elevated intracellular Na+ concentration alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell.[1] With a reduced Na+ gradient, the NCX's ability to extrude Ca2+ is diminished, leading to an increase in intracellular calcium levels.[1][2] This elevation in cytosolic calcium is the primary mechanism behind the positive inotropic (increased contractility) effect of cardiac glycosides on heart muscle cells, as more calcium is available to interact with the contractile proteins.[1][5]

Quantitative Inhibition Data

The inhibitory potency of K-strophanthin and its related compounds is typically quantified by the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific isoform of the Na+/K+-ATPase alpha-subunit and the tissue type. While specific data for K-strophanthin is often conflated with the more commonly studied ouabain (g-strophanthin) and the aglycone strophanthidin, the available data demonstrates potent inhibition in the nanomolar to low micromolar range.

CompoundParameterValueCell/Tissue Type
StrophanthidinIC50~1 x 10⁻⁶ MRat brain ATPase[10]
OuabainInhibitionMaximal at 10-100 µmol/lHuman leucocytes[11]

Note: Strophanthidin is the aglycone (non-sugar portion) of K-strophanthin. Ouabain (g-strophanthin) is structurally very similar to K-strophanthin and is often used as a representative cardiotonic steroid in research.[12][13]

Downstream Signaling Pathways

Beyond its direct impact on ion transport, the binding of K-strophanthin to Na+/K+-ATPase initiates a cascade of intracellular signaling events, functioning as a signal transducer. This signaling is largely independent of the changes in intracellular ion concentrations.[14] The binding of ouabain to the Na/K-ATPase α1 subunit can initiate signaling pathways that lead to an increase in reactive oxygen species (ROS) and the activation of several protein kinase cascades.[6][14] These pathways include the c-Src kinase, epidermal growth factor receptor (EGFR), and the downstream effectors PI3K/Akt and Ras/Raf/ERK.[3][14] This signaling function implicates the Na+/K+-ATPase in processes beyond simple ion transport, including cell growth and gene expression.[3]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Na+/K+-ATPase Src Src Kinase NKA->Src activates ROS ROS Generation NKA->ROS induces Ca Increased [Ca2+]i NKA->Ca (via pump inhibition) EGFR EGFR PI3K PI3K-Akt Pathway EGFR->PI3K ERK Ras-Raf-ERK Pathway EGFR->ERK Src->EGFR transactivates Gene Gene Expression PI3K->Gene ERK->Gene Stroph K-Strophanthin Stroph->NKA binds

Caption: K-Strophanthin induced signaling cascade.

Experimental Protocols

The study of K-strophanthin's effect on Na+/K+-ATPase relies on a variety of established biochemical and biophysical assays.

Na+/K+-ATPase Activity Assay (Inorganic Phosphate Release)

This colorimetric assay is a common method to determine enzyme activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The specific activity of Na+/K+-ATPase is determined by calculating the difference in Pi released in the presence and absence of a specific inhibitor like ouabain (or the test compound K-strophanthin).[15][16]

Principle: Na+/K+-ATPase catalyzes: ATP → ADP + Pi. The amount of Pi produced is directly proportional to the enzyme's activity.[17]

Detailed Protocol (Composite):

  • Enzyme Preparation: Prepare a microsomal membrane fraction from a tissue of interest (e.g., kidney, brain, heart) or use a purified enzyme preparation.[18] The protein concentration of the preparation should be determined.

  • Reaction Mixtures: Prepare two sets of reaction tubes.

    • Total ATPase Activity: Assay buffer containing (final concentrations): 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 15 mM KCl, 7 mM MgCl₂, 1 mM EDTA.[11]

    • Ouabain-Insensitive ATPase Activity: The same buffer as above, but with the addition of 1 mM ouabain to completely inhibit Na+/K+-ATPase.[19]

  • Pre-incubation: Add the enzyme preparation (e.g., 20 µg of membrane protein) to the reaction mixtures. If testing K-strophanthin, add it to the "Total ATPase" tubes at various concentrations. Pre-incubate for 5-10 minutes at 37°C.[19]

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.[11][19]

  • Incubation: Incubate the reaction for a defined period (e.g., 15-20 minutes) at 37°C, ensuring the reaction is in the linear range.[19][20]

  • Stop Reaction: Terminate the reaction by adding an ice-cold solution of trichloroacetic acid (TCA) or perchloric acid.[20]

  • Phosphate Detection: Centrifuge the tubes to pellet the protein. Transfer the supernatant to a new tube and measure the concentration of inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.[20] Read the absorbance at a specific wavelength (e.g., 660 nm).[20]

  • Calculation:

    • Calculate the amount of Pi produced in each tube using a standard curve.

    • Na+/K+-ATPase Activity = (Pi released in "Total" tube) - (Pi released in "Ouabain" tube).

    • Activity is typically expressed as µmol Pi / mg protein / hour.

G cluster_assay Assay Setup (in parallel) start Start prep Prepare Enzyme Source (e.g., Microsomal Fraction) start->prep total_mix Reaction Mix 1: Buffer + Ions (+ K-Strophanthin) prep->total_mix ouabain_mix Reaction Mix 2: Buffer + Ions + Ouabain (Control for other ATPases) prep->ouabain_mix add_enzyme Add Enzyme to Mixes Pre-incubate at 37°C total_mix->add_enzyme ouabain_mix->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate Incubate at 37°C (e.g., 15-20 min) add_atp->incubate stop Stop Reaction (e.g., add acid) incubate->stop measure Measure Inorganic Phosphate (Pi) (Colorimetric Method) stop->measure calc Calculate Activity: Activity = (Pi from Mix 1) - (Pi from Mix 2) measure->calc end End calc->end

References

Molecular Pharmacology of K-Strophanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-strophanthin, a cardiac glycoside historically used in the management of heart failure, exerts its pharmacological effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of intracellular events, including alterations in ion homeostasis and the activation of complex signaling pathways. This technical guide provides an in-depth exploration of the molecular pharmacology of K-strophanthin, with a focus on its interaction with Na+/K+-ATPase, the resultant downstream signaling, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key cellular mechanisms are visualized to facilitate a deeper understanding of this potent cardiotonic steroid.

Introduction

K-strophanthin belongs to the family of cardiac glycosides, a class of naturally derived compounds that have been used for centuries to treat cardiac ailments.[1][2] Its principal mechanism of action involves the specific binding to and inhibition of the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][4] This guide delves into the molecular intricacies of K-strophanthin's action, providing a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of K-strophanthin is the α-subunit of the Na+/K+-ATPase.[5] By binding to a site on the extracellular face of the enzyme, K-strophanthin stabilizes it in a phosphorylated conformation, thereby inhibiting its pumping activity.[6] This inhibition leads to an increase in the intracellular sodium concentration.[7][8]

Downstream Effects on Ion Homeostasis

The elevation in intracellular sodium concentration alters the function of the Na+/Ca2+ exchanger (NCX), leading to a decrease in calcium efflux and a subsequent increase in the intracellular calcium concentration.[7][9] This rise in cytosolic calcium enhances the contractility of cardiac muscle by increasing the amount of calcium available to bind to troponin C, a key regulatory protein in muscle contraction.[7] This ultimately results in a positive inotropic effect, strengthening the heart's contractions.[8]

Na+/K+-ATPase as a Signaling Transducer

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.[10] The binding of K-strophanthin can initiate intracellular signaling cascades, often independent of changes in intracellular ion concentrations. This signaling complex is frequently located within caveolae, specialized lipid raft domains of the plasma membrane.[10]

Activation of Src Kinase

A key event in K-strophanthin-mediated signaling is the activation of the non-receptor tyrosine kinase, Src.[5][10] K-strophanthin binding to the Na+/K+-ATPase can disrupt the interaction between Src and the Na+/K+-ATPase, leading to Src activation.[11]

Downstream Signaling Pathways

Activated Src can then trigger a variety of downstream signaling pathways, including:

  • Epidermal Growth Factor Receptor (EGFR) Transactivation: Src can transactivate the EGFR, leading to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[5]

  • Reactive Oxygen Species (ROS) Production: K-strophanthin can stimulate the production of reactive oxygen species, which can act as second messengers in various signaling cascades.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and growth, can also be modulated by K-strophanthin-induced signaling.

These signaling events can ultimately influence gene expression and contribute to cellular responses such as hypertrophy and proliferation.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of K-strophanthin (and the closely related ouabain) with Na+/K+-ATPase and its effects on downstream signaling.

Table 1: Inhibitory Potency (IC50) of Ouabain against Na+/K+-ATPase

Tissue/Cell LineNa+/K+-ATPase Isoform(s)IC50Reference
Canine Kidneyα115 nM[7]
Porcine Cerebral Cortexα315 nM[7]
Human MDA-MB-231 CellsNot specified89 nM[12]
Human A549 CellsNot specified17 nM[12]
Rat Brainα1, α2, α323.0 nM (very high affinity), 460 nM (high affinity), 320 µM (low affinity)[13]

Table 2: Binding Affinity (Kd) of Ouabain for Na+/K+-ATPase Isoforms

IsoformSpeciesKdReference
Rat α2Rat115 nM[14]
Rat α3Rat1.6 nM[14]
Rat α4Rat312 nM[14]

Table 3: Dose-Dependent Effects of Ouabain on Downstream Signaling

ParameterCell TypeOuabain ConcentrationEffectReference
ERK1/2 PhosphorylationRat Striatum10⁻⁵ MSignificant decrease[3]
ERK1/2 PhosphorylationRat Striatum0.5x10⁻³ MSignificant increase[3]
Src Phosphorylation (pY419-Src)Arterial Smooth Muscle Cells (in vivo)Not specified (chronic treatment)~4.5-fold increase[15]
Intracellular Ca²⁺ Concentration (Diastolic)Adult Rat Cardiac Myocytes100 µMSignificant increase[16]

Experimental Protocols

Measurement of Na+/K+-ATPase Activity (Inorganic Phosphate Release Assay)

This protocol is adapted from methods described for measuring the release of inorganic phosphate (Pi) from ATP.[17]

Materials:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

  • ATP Solution: 10 mM ATP in water

  • K-strophanthin (or ouabain) solution at various concentrations

  • Enzyme Preparation (e.g., purified Na+/K+-ATPase, tissue homogenate)

  • Colorimetric Phosphate Detection Reagent (e.g., Malachite Green-based reagent)

  • Phosphate Standard Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reaction Mixtures: In a 96-well plate, prepare two sets of reaction wells for each sample:

    • Total ATPase Activity: Add reaction buffer and enzyme preparation.

    • Ouabain-Insensitive ATPase Activity: Add reaction buffer, enzyme preparation, and a saturating concentration of K-strophanthin (e.g., 1 mM ouabain) to inhibit Na+/K+-ATPase activity.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding the colorimetric phosphate detection reagent.

  • Color Development: Allow color to develop according to the reagent manufacturer's instructions.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate Phosphate Concentration: Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each well.

  • Determine Na+/K+-ATPase Activity: Subtract the ouabain-insensitive ATPase activity from the total ATPase activity to obtain the specific Na+/K+-ATPase activity.

Co-Immunoprecipitation of Na+/K+-ATPase and Src

This protocol provides a general workflow for co-immunoprecipitating the Na+/K+-ATPase and its interacting partner, Src.

Materials:

  • Cell Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: Anti-Na+/K+-ATPase α-subunit antibody and anti-Src antibody

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer: (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer: (e.g., Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with K-strophanthin at the desired concentration and for the appropriate time. Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Na+/K+-ATPase α-subunit) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the Na+/K+-ATPase α-subunit and Src to detect the co-immunoprecipitated proteins.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS.[18]

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium without phenol red

  • K-strophanthin solution

  • Positive control (e.g., H₂O₂)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or chamber slides).

  • Dye Loading: Wash the cells with serum-free medium and then incubate them with DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess dye.

  • Cell Treatment: Treat the cells with K-strophanthin at various concentrations. Include untreated and positive controls.

  • Incubation: Incubate for the desired time period.

  • Fluorescence Measurement:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using the appropriate filter set (e.g., excitation ~485 nm, emission ~535 nm).

    • Plate Reader: Measure the fluorescence intensity using a microplate reader at the same wavelengths.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the untreated control.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Strophanthin_Signaling cluster_ion Ion Homeostasis Effects cluster_signal Signaling Cascade Strophanthin K-Strophanthin NaK_ATPase Na+/K+-ATPase Strophanthin->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates ROS ROS NaK_ATPase->ROS Generates Na_in ↑ [Na+]i NaK_ATPase->Na_in Inhibits Na+ efflux EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Reduces Ca2+ efflux Contractility ↑ Cardiac Contractility Ca_in->Contractility Na_in->NCX Alters gradient

Caption: K-Strophanthin signaling cascade.

Experimental Workflows

ATPase_Assay_Workflow start Start prepare Prepare Reaction Mixes (Total & Ouabain-Insensitive) start->prepare preincubate Pre-incubate at 37°C prepare->preincubate add_atp Add ATP to Initiate preincubate->add_atp incubate Incubate at 37°C add_atp->incubate stop Stop Reaction with Colorimetric Reagent incubate->stop read Read Absorbance stop->read calculate Calculate Na+/K+-ATPase Activity read->calculate end End calculate->end

Caption: Na+/K+-ATPase activity assay workflow.

CoIP_Workflow start Start treat Treat Cells with K-Strophanthin start->treat lyse Cell Lysis treat->lyse preclear Pre-clear Lysate (Optional) lyse->preclear ip Immunoprecipitate with Primary Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Protein Complex wash->elute analyze Analyze by Western Blot elute->analyze end End analyze->end

Caption: Co-Immunoprecipitation workflow.

Conclusion

K-strophanthin's molecular pharmacology is multifaceted, extending beyond simple ion pump inhibition to encompass the modulation of intricate intracellular signaling networks. A thorough understanding of these mechanisms is crucial for the rational design of novel therapeutics targeting the Na+/K+-ATPase and for elucidating the complex physiological and pathological roles of endogenous cardiac glycosides. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this field.

References

K-Strophanthin Structure-Activity Relationship: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-strophanthin, a cardiac glycoside derived from the seeds of Strophanthus species, has a long history in the management of cardiac conditions. Its therapeutic effects are primarily mediated through the specific inhibition of the Na+/K+-ATPase, a critical transmembrane ion pump. This inhibition triggers a cascade of intracellular events, leading to a positive inotropic effect on the myocardium. The intricate relationship between the chemical structure of K-strophanthin and its biological activity is of paramount importance for the design of novel therapeutics with improved efficacy and safety profiles. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of K-strophanthin, detailing its mechanism of action, the influence of its structural components on Na+/K+-ATPase inhibition, and the downstream signaling pathways it modulates. Furthermore, this guide includes detailed experimental protocols for key assays and visual representations of complex biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Cardiac glycosides, including K-strophanthin, are a class of naturally derived compounds characterized by a steroid nucleus, an unsaturated lactone ring, and a sugar moiety. K-strophanthin is a mixture of glycosides, with k-strophanthin-β being a primary component, which consists of the aglycone strophanthidin linked to a sugar molecule.[1] The primary pharmacological target of K-strophanthin is the Na+/K+-ATPase, an enzyme essential for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[2][3] Inhibition of this pump by K-strophanthin leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and an accumulation of intracellular calcium.[2][3] The elevated intracellular calcium enhances the contractility of cardiac muscle fibers, producing a positive inotropic effect.[2][3]

The therapeutic utility of K-strophanthin is, however, limited by its narrow therapeutic index, highlighting the need for a deeper understanding of its SAR to guide the development of safer and more effective analogs.

The Core Structure of K-Strophanthin

The K-strophanthin molecule is comprised of two principal components: the aglycone (genin) called strophanthidin and a sugar moiety.

  • Strophanthidin (Aglycone): This is the steroid portion of the molecule and is essential for its biological activity. It features a cis-trans-cis fusion of its steroid rings, which is a characteristic of cardenolides.

  • Sugar Moiety: Attached to the C3 position of the steroid nucleus, the sugar component influences the pharmacokinetic properties of the molecule, including its solubility, absorption, and distribution. In k-strophanthin-β, the sugar is a cymarose and a glucose molecule.

Structure-Activity Relationship (SAR) of K-Strophanthin and its Analogs

The biological activity of K-strophanthin and its analogs is intricately linked to specific structural features. Modifications to the aglycone or the sugar moiety can significantly impact the compound's affinity for Na+/K+-ATPase and its overall pharmacological profile.

The Aglycone: Essential for Binding and Activity
  • Steroid Nucleus: The specific stereochemistry of the A/B and C/D ring junctions is crucial for high affinity binding to the Na+/K+-ATPase.

  • Lactone Ring: The unsaturated lactone ring at the C17 position is a critical determinant of cardiotonic activity. Saturation of this ring or alterations to its size can dramatically reduce or abolish activity.

  • Hydroxyl Groups: The hydroxyl groups at C3, C5, and C14 are important for the interaction with the Na+/K+-ATPase binding site. The C14 hydroxyl group, in particular, is considered essential for activity.

The Sugar Moiety: Modulator of Pharmacokinetics and Potency

The sugar residue at the C3 position of the strophanthidin core plays a significant role in modulating the potency and pharmacokinetic properties of the molecule. The number and type of sugar units can influence the compound's water solubility, which in turn affects its absorption, distribution, and half-life. While the aglycone is the primary determinant of binding to the Na+/K+-ATPase, the sugar moiety can contribute to the overall binding affinity and potency.

Quantitative Analysis of SAR

A systematic quantitative analysis of the structure-activity relationship for a homologous series of K-strophanthin analogs is crucial for rational drug design. This involves synthesizing a library of compounds with specific modifications to the strophanthidin core and the sugar moiety and evaluating their inhibitory activity on Na+/K+-ATPase. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these analogs.

ModificationCompound ExampleEffect on Na+/K+-ATPase InhibitionReference(s)
Aglycone Modifications
Saturation of C17 Lactone RingDihydro-ouabainDecreased activity
Removal of C14-OH Group14-Deoxy-digitoxinSignificantly decreased activity
Epimerization at C33-epi-DigitoxigeninReduced activity
Sugar Moiety Modifications
Removal of Sugar (Aglycone alone)StrophanthidinReduced potency compared to glycoside[4]
Variation in Sugar TypeOuabain vs. DigoxinAltered potency and pharmacokinetics[5]
Acetylation of Sugar HydroxylsAcetylated GlycosidesVariable effects on potency

Signaling Pathways Modulated by K-Strophanthin

Beyond its direct impact on ion transport, the binding of K-strophanthin to Na+/K+-ATPase initiates a complex intracellular signaling cascade. This signaling function of the Na+/K+-ATPase is often localized to specific membrane microdomains called caveolae, where the pump forms a signaling complex with other proteins.[1][2][6][7]

The primary signaling event is the activation of the non-receptor tyrosine kinase Src.[6][8] This activation occurs upon K-strophanthin binding to the Na+/K+-ATPase. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[6][8] This cascade of phosphorylation events ultimately leads to the activation of transcription factors that can modulate gene expression, influencing cellular processes such as growth and hypertrophy.

Furthermore, K-strophanthin-induced signaling can lead to the production of reactive oxygen species (ROS), which can have both physiological and pathological consequences.

Strophanthin_Signaling cluster_membrane Plasma Membrane (Caveolae) cluster_cytosol Cytosol cluster_nucleus Nucleus Strophanthin K-Strophanthin NKA Na+/K+-ATPase Strophanthin->NKA Inhibition Src Src NKA->Src Activation EGFR EGFR Src->EGFR Transactivation ROS ROS Src->ROS Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (e.g., Hypertrophy) ERK->Gene

K-Strophanthin induced signaling pathway.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Phosphate-based)

This protocol describes a colorimetric assay to determine the inhibitory activity of K-strophanthin and its analogs on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • K-strophanthin or analog solutions at various concentrations

  • Malachite Green Reagent

  • Phosphate Standard solution

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of K-strophanthin or analog solution at the desired final concentration to the test wells. Add 10 µL of vehicle (e.g., DMSO) to the control wells.

  • Add 20 µL of the purified Na+/K+-ATPase enzyme preparation to all wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of 10 mM ATP solution to each well to start the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Color Development: Add 100 µL of Malachite Green Reagent to each well to stop the reaction and initiate color development.

  • Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using the phosphate standard. Calculate the amount of Pi released in each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Experimental_Workflow start Start prep_plate Prepare 96-well plate with Assay Buffer start->prep_plate add_compound Add K-Strophanthin analogs (various concentrations) prep_plate->add_compound add_enzyme Add Na+/K+-ATPase add_compound->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_atp Initiate reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate add_reagent Stop reaction and add Malachite Green Reagent incubate->add_reagent measure Measure Absorbance at 620 nm add_reagent->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Experimental workflow for Na+/K+-ATPase inhibition assay.

Conclusion

The structure-activity relationship of K-strophanthin is a complex interplay between its steroidal core, lactone ring, and sugar moieties. Each of these components contributes to the molecule's ability to bind to and inhibit the Na+/K+-ATPase, as well as its overall pharmacokinetic profile. A thorough understanding of these relationships is fundamental for the rational design of novel cardiac glycoside analogs with improved therapeutic windows. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as valuable resources for researchers and drug development professionals working to unlock the full therapeutic potential of this important class of natural products. Future research should focus on generating comprehensive quantitative SAR data for a systematic series of K-strophanthin analogs to further refine our understanding and guide the development of next-generation cardiotonic and potentially anti-cancer agents.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of K-Strophanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-strophanthin, a cardiac glycoside derived from the seeds of Strophanthus species, has a long history in the treatment of heart conditions. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the primary components of K-strophanthin, namely cymarin (k-strophanthin-α) and k-strophanthoside. Detailed experimental protocols for the quantification and analysis of these compounds are presented, alongside visualizations of key signaling and metabolic pathways. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of cardiac glycosides.

Introduction

K-strophanthin is a mixture of cardiac glycosides, with its principal active components being cymarin and k-strophanthoside.[1] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in enhanced cardiac contractility.[3] Despite its historical use, detailed pharmacokinetic data, especially comparative quantitative data, is not always consolidated. This guide aims to collate and present the available information in a structured and accessible format for the scientific community.

Quantitative Pharmacokinetics

The pharmacokinetic parameters of the main components of K-strophanthin have been investigated in humans, providing insights into their bioavailability, elimination rates, and distribution. The following tables summarize the key quantitative data.

Table 1: Pharmacokinetic Parameters of Cymarin (k-strophanthin-α) in Healthy Male Volunteers [4]

ParameterAdministration RouteValue
Oral Bioavailability Oral47%
Elimination Half-life (t½) Intravenous (i.v.)13 hours
Oral (p.o.)23 hours
Renal Excretion (% of dose) Intravenous (i.v.)46%
Oral (p.o.)21%

Table 2: Pharmacokinetic Parameters of k-Strophanthoside in Healthy Male Volunteers [4][5]

ParameterAdministration RouteValue
Oral Bioavailability Oral16%
Elimination Half-life (t½) Intravenous (i.v.)99 hours
Oral (p.o.)22 hours
Plasma Turnover Half-time (t½) Intravenous (i.v.)15-16 hours
Intramuscular (i.m.)18-22 hours
Renal Excretion (% of dose) Intravenous (i.v.)73% (70% as unchanged drug)
Oral (p.o.)11%
Volume of Distribution (Vd) Intravenous (i.v.)Lower in patients with heart disease

Metabolism

The biotransformation of K-strophanthin involves several metabolic pathways. After oral administration, k-strophanthoside is extensively metabolized. A significant portion is excreted as conjugated metabolites.[4] The primary metabolic routes for k-strophanthidin, the aglycone of k-strophanthin, include:

  • Cleavage of the cymarose residue from cymarin to yield k-strophanthidin.

  • Reduction of the C19 aldehyde group of cymarin or k-strophanthidin, leading to the formation of cymarol and k-strophanthidol.

  • Conjugation of cymarin and its metabolites with glucuronate and sulfate.

After oral administration of k-strophanthoside, the majority of the renally excreted portion consists of conjugated k-strophanthoside and its metabolites, including k-strophanthin-β, cymarin, k-strophanthidin, cymarol, and k-strophanthidol. Only a small fraction is excreted as the unchanged drug.[4]

Experimental Protocols

In-Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of intravenously administered K-strophanthin.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) of K-strophanthin after a single intravenous dose.

Subjects: Healthy adult volunteers, with normal renal and hepatic function.

Procedure:

  • Informed Consent: Obtain written informed consent from all participants.

  • Pre-study Screening: Conduct a thorough medical history, physical examination, and laboratory tests to ensure eligibility.

  • Dose Administration: Administer a single intravenous dose of K-strophanthin (e.g., 0.005 mg/kg) as a slow infusion.

  • Blood Sampling: Collect venous blood samples into heparinized tubes at the following time points: pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose. The sampling schedule should be adapted based on the expected half-life of the specific glycoside being studied.

  • Plasma Preparation: Centrifuge the blood samples immediately at 3000 x g for 10 minutes to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Urine Collection: Collect urine in fractions (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours) to determine renal excretion.

  • Bioanalysis: Quantify K-strophanthin concentrations in plasma and urine using a validated analytical method (see Protocol 4.2).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental or compartmental analysis.

Analytical Method: HPLC-MS/MS for Quantification in Plasma

This protocol describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of K-strophanthin components in plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Solid-Phase Extraction - SPE):

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 1 mL of plasma, add an internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a specified time, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. In negative ion mode, adduct ions such as [M+HCOO]⁻ may be formed.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Signaling Pathway of Na+/K+-ATPase Inhibition

G cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ efflux, leading to Strophanthin_K K-Strophanthin Strophanthin_K->NaK_ATPase Inhibits Na_in->NCX Reduces Na+ gradient for SR_Ca ↑ Sarcoplasmic Reticulum Ca2+ Release Ca_in->SR_Ca Contraction ↑ Myocardial Contractility SR_Ca->Contraction

Caption: Signaling pathway of K-Strophanthin.

Metabolic Pathway of K-Strophanthin

G k_strophanthoside k-Strophanthoside k_strophanthin_beta k-Strophanthin-β k_strophanthoside->k_strophanthin_beta Metabolism conjugates Glucuronide and Sulfate Conjugates k_strophanthoside->conjugates cymarin Cymarin (k-strophanthin-α) k_strophanthin_beta->cymarin Metabolism k_strophanthin_beta->conjugates k_strophanthidin k-Strophanthidin (Aglycone) cymarin->k_strophanthidin Cleavage of cymarose cymarol Cymarol cymarin->cymarol Reduction cymarin->conjugates k_strophanthidol k-Strophanthidol k_strophanthidin->k_strophanthidol Reduction k_strophanthidin->conjugates cymarol->conjugates k_strophanthidol->conjugates

Caption: Metabolic pathways of K-Strophanthin.

Experimental Workflow for a Pharmacokinetic Study

G start Start protocol Study Protocol Design (& Subject Recruitment) start->protocol dosing Drug Administration (e.g., Intravenous Infusion) protocol->dosing sampling Timed Blood & Urine Sample Collection dosing->sampling processing Sample Processing (e.g., Plasma Separation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis (e.g., HPLC-MS/MS) storage->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis reporting Reporting of Results data_analysis->reporting end End reporting->end

Caption: Workflow of a pharmacokinetic study.

Conclusion

The pharmacokinetics of K-strophanthin are characterized by variable oral bioavailability and distinct metabolic pathways for its primary constituents, cymarin and k-strophanthoside. Intravenous administration leads to more predictable systemic exposure. The metabolism is extensive, particularly after oral intake, with conjugation being a major route of elimination. Understanding these pharmacokinetic and metabolic properties is crucial for the rational design of future studies and for the potential development of novel therapeutic applications of these cardiac glycosides. The provided protocols and visualizations offer a framework for conducting and interpreting research in this area.

References

Preliminary In Vitro Studies on Strophanthin K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strophanthin K, a cardiac glycoside derived from the seeds of Strophanthus kombe, has long been recognized for its effects on cardiac tissue. Historically used in the management of heart conditions, recent in vitro research has unveiled its broader biological activities, including potent anti-cancer properties. This technical guide provides a comprehensive overview of preliminary in vitro studies on this compound and its aglycone, strophanthidin. It details the experimental protocols for key assays, presents quantitative data on its effects on cell viability and signaling pathways, and visualizes the underlying molecular mechanisms and experimental workflows. The primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects impacting cellular ion homeostasis, proliferation, and survival.[1] This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other cardiac glycosides.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

This compound exerts its primary effect by binding to and inhibiting the Na+/K+-ATPase enzyme, a crucial transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and an accumulation of intracellular calcium. The elevated intracellular calcium levels enhance cardiac muscle contractility and are also implicated in the cytotoxic effects observed in cancer cells.

Quantitative Data from In Vitro Studies

The following tables summarize the quantitative data from preliminary in vitro studies on strophanthidin, the aglycone of this compound. These findings provide insights into its dose-dependent effects on cancer cell viability and its impact on key signaling proteins.

Table 1: Cytotoxicity of Strophanthidin in Human Cancer Cell Lines [2]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1.12 ± 0.04
A549Lung Cancer0.529 ± 0.05
HepG2Liver Cancer1.75 ± 0.02

Table 2: Effects of Strophanthidin on Key Signaling Proteins in Cancer Cells (MCF-7, A549, HepG2) [2]

Signaling PathwayProteinObserved Effect
MAPKMEK1Downregulation
PI3K/AKT/mTORPI3KDownregulation
AKTOverexpression
mTORDownregulation
Wnt/β-cateninGsk3αDownregulation
β-cateninDownregulation

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.

Na+/K+-ATPase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Materials:

    • Purified Na+/K+-ATPase enzyme

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

    • ATP solution (10 mM)

    • This compound solutions (various concentrations)

    • Malachite Green Reagent (contains Malachite Green, ammonium molybdate, and a stabilizing agent)

    • Phosphate standard solution

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.

    • Add different concentrations of this compound or a vehicle control to the wells of a 96-well plate.

    • Add the enzyme-buffer mixture to each well.

    • Initiate the reaction by adding the ATP solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the inorganic phosphate released.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

    • Generate a standard curve using the phosphate standard solution to determine the concentration of phosphate released in each sample.

    • Calculate the percent inhibition of Na+/K+-ATPase activity for each concentration of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

    • Complete cell culture medium

    • This compound solutions (various concentrations)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Materials:

    • Human cancer cell lines

    • Complete cell culture medium

    • This compound solutions

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound or a vehicle control for the desired time.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in the provided Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Materials:

    • Human cancer cell lines

    • This compound solutions

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., p-Akt, Akt, MEK1, β-catenin, GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing to a loading control like GAPDH.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

StrophanthinK_Signaling cluster_downstream Downstream Signaling Pathways cluster_effects Cellular Effects StrophanthinK This compound NaK_ATPase Na+/K+-ATPase StrophanthinK->NaK_ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in inhibition leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in MAPK MAPK Pathway Ca_in->MAPK PI3K_AKT PI3K/AKT/mTOR Pathway Ca_in->PI3K_AKT Wnt Wnt/β-catenin Pathway Ca_in->Wnt MEK1 MEK1 MAPK->MEK1 PI3K PI3K PI3K_AKT->PI3K Gsk3a Gsk3α Wnt->Gsk3a Apoptosis Apoptosis MEK1->Apoptosis CellCycleArrest Cell Cycle Arrest MEK1->CellCycleArrest ReducedViability Reduced Cell Viability MEK1->ReducedViability AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis mTOR->CellCycleArrest mTOR->ReducedViability beta_catenin β-catenin Gsk3a->beta_catenin beta_catenin->Apoptosis beta_catenin->CellCycleArrest beta_catenin->ReducedViability

Caption: Signaling pathways affected by this compound.

Experimental_Workflows cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI Assay) cluster_western Western Blot v1 Seed Cells v2 Treat with this compound v1->v2 v3 Add MTT Reagent v2->v3 v4 Solubilize Formazan v3->v4 v5 Measure Absorbance (570 nm) v4->v5 a1 Treat Cells a2 Harvest & Wash Cells a1->a2 a3 Stain with Annexin V & PI a2->a3 a4 Flow Cytometry Analysis a3->a4 w1 Cell Lysis & Protein Quantification w2 SDS-PAGE & Transfer w1->w2 w3 Antibody Incubation w2->w3 w4 Detection & Imaging w3->w4 w5 Densitometry Analysis w4->w5

Caption: Experimental workflows for in vitro assays.

Conclusion

The preliminary in vitro data on this compound and its aglycone, strophanthidin, highlight their potential as cytotoxic agents against various cancer cell lines. The inhibition of Na+/K+-ATPase triggers a cascade of events that modulate key signaling pathways, including the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways, ultimately leading to cell cycle arrest and apoptosis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular interactions and downstream effects in a wider range of cancer models to fully realize its clinical potential.

References

Early Clinical Investigations of Strophanthin K: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthin K, a cardiac glycoside derived from the seeds of Strophanthus kombe, has been a subject of clinical interest for its potent inotropic effects on the myocardium.[1] Historically used in the management of heart failure, its mechanism of action and clinical implications have been explored in various early-stage investigations.[1][2] This technical guide provides an in-depth overview of the core findings from these early clinical studies, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

The primary molecular target of this compound is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradient in cardiac myocytes.[1] Inhibition of this pump by this compound leads to a cascade of intracellular events culminating in enhanced cardiac contractility.

Signaling Pathway

The binding of this compound to the Na+/K+-ATPase initiates a signaling cascade that increases intracellular calcium concentration, thereby augmenting the force of myocardial contraction.

StrophanthinK_Pathway StrophanthinK This compound NaK_ATPase Na+/K+-ATPase StrophanthinK->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Alters gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increases influx Contraction Enhanced Myocardial Contraction Ca_in->Contraction Results in

Figure 1: this compound Signaling Pathway.

Quantitative Data from Clinical Investigations

Early clinical studies of this compound provided valuable quantitative data on its hemodynamic and physiological effects. The following tables summarize key findings from these investigations.

Hemodynamic Effects in Coronary Artery Disease (CAD)

A study involving patients with non-failing coronary artery disease demonstrated varied responses to intravenous K-strophanthin, highlighting its complex interaction with vascular tone.[3]

ParameterGroup 1 (Increased TSR)Group 2 (Decreased TSR)Normal Subjects
Change in Total Systemic Resistance (TSR) IncreaseDecreaseNo significant change
Ventricular Performance No improvementImprovedMinimal effects
End-Systolic Pressure-Volume Points Shifted upward and to the rightShifted upward and to the leftNot specified

TSR: Total Systemic Resistance

Table 1: Hemodynamic Responses to K-Strophanthin (0.005 mg/kg i.v.) in CAD Patients and Normal Subjects.[3]

Another investigation in patients with coronary artery disease and preserved left ventricular function provided the following quantitative data after acute intravenous administration of k-strophantidin (a related compound).[4]

ParameterBaseline (Mean ± SD)Post-administration (Mean ± SD)p-value
LV dP/dt (mmHg/s) 1530 ± 2871600 ± 329< 0.05
dP/dt/P (s⁻¹) 30 ± 634 ± 8< 0.05
T constant (ms) 50 ± 1255 ± 13< 0.01
Lowest LV Pressure (mmHg) 8 ± 411 ± 4< 0.05
End-diastolic Pressure (mmHg) 17 ± 620 ± 8< 0.05
Mean Aortic Pressure (mmHg) 110 ± 10120 ± 12< 0.001

LV: Left Ventricular; dP/dt: Rate of pressure rise; P: Pressure.

Table 2: Effects of K-strophantidin (0.005 mg/kg i.v. over 10 minutes) on LV Function in CAD Patients.[4]

Effects on Systolic Time Intervals in Compensated Coronary Heart Disease

A comparative study evaluated the effects of two intravenous doses of this compound on systolic time intervals (STI) in patients with compensated coronary heart disease.[5]

ParameterK-Strophanthin (0.125 mg)K-Strophanthin (0.25 mg)
Preejection Period Index (PEPI) Significantly shortenedSignificantly shortened
Isovolumic Contraction Time (ICT) Significantly shortenedSignificantly shortened
Left Ventricular Ejection Time Index (LVETI) No changeNo change

Table 3: Dose-Related Effects of Intravenous this compound on Systolic Time Intervals.[5]

Long-Term Effects in Dilated Cardiomyopathy and Congestive Heart Failure

A double-blind, crossover study compared the long-term effects of intravenous K-strophanthin with oral digoxin in patients with advanced congestive heart failure due to dilated cardiomyopathy.[6][7]

ParameterK-Strophanthin (0.125 mg i.v. daily)Digoxin (0.25 mg oral daily)
Peak Oxygen Consumption (ml/min/kg) +1.4 (p < 0.01)-0.1 (not significant)
Oxygen Consumption at Anaerobic Threshold (ml/min/kg) +2.2 (p < 0.01)+0.3 (not significant)
Cardiac Index at Rest Significantly increasedSignificantly increased
Ejection Fraction at Rest Significantly increasedSignificantly increased
Norepinephrine Plasma Level Significantly loweredNot significantly changed

Table 4: Comparative Effects of K-Strophanthin and Digoxin in a 3-Month Crossover Trial.[6][7][8]

Pharmacokinetics of Strophanthus Glycosides

A study in healthy male volunteers investigated the pharmacokinetics of various strophanthus glycosides, including a form of K-strophanthin (k-strophanthoside).[9]

GlycosideRouteAbsorptionRenal Excretion (% of dose)Elimination Half-life
k-strophanthoside i.v.-73%99 h
k-strophanthoside oral16%11%22 h

Table 5: Pharmacokinetic Parameters of k-strophanthoside.[9]

Experimental Protocols

The following sections detail the methodologies employed in the key clinical investigations cited in this guide.

General Experimental Workflow

The typical workflow for these early clinical investigations involved patient selection, baseline measurements, drug administration, and post-intervention assessments.

Experimental_Workflow cluster_pre Pre-Intervention cluster_intervention Intervention cluster_post Post-Intervention Patient_Selection Patient Selection (e.g., CAD, Heart Failure) Baseline Baseline Measurements (Hemodynamics, STI, etc.) Patient_Selection->Baseline Drug_Admin This compound Administration (i.v. or oral) Baseline->Drug_Admin Post_Measurements Post-Intervention Measurements (at specified time points) Drug_Admin->Post_Measurements Data_Analysis Data Analysis and Comparison Post_Measurements->Data_Analysis

Figure 2: Generalized Experimental Workflow.
Study on Hemodynamic Effects in Coronary Artery Disease

  • Objective: To evaluate the hemodynamic effects of K-strophanthin in normal subjects and patients with non-failing coronary artery disease.[3]

  • Subjects: 7 normal individuals and 13 patients with coronary artery disease.[3]

  • Intervention: Intravenous administration of K-strophanthin at a dose of 0.005 mg/kg.[3]

  • Methodology:

    • Volumetric parameters were obtained using single-plane left ventricular angiography.[3]

    • Heart rate was kept constant through atrial pacing.[3]

    • Indexes of "pump" function, the end-systolic pressure-volume relationship, and the ratio of peak pressure to systolic volume were evaluated.[3]

Long-Term Study in Dilated Cardiomyopathy
  • Objective: To compare the long-term efficacy of K-strophanthin and digoxin in patients with advanced congestive heart failure due to dilated cardiomyopathy.[6][7]

  • Design: Double-blind, crossover trial.[6]

  • Subjects: 22 patients with dilated cardiomyopathy and sinus rhythm.[6]

  • Intervention:

    • Two 3-month treatment periods.[6]

    • K-strophanthin (0.125 mg) administered intravenously daily.[6][7]

    • Digoxin (0.25 mg) administered orally daily.[6]

    • Patients received one drug in the first period and crossed over to the other in the second.[6]

    • Blinding was maintained through daily intravenous injections of saline (with or without K-strophanthin) and daily oral administration of a placebo or active digoxin.[6]

  • Methodology:

    • Left ventricular pump function at rest and functional performance were evaluated at baseline, day 15, and monthly for 6 months.[6]

    • Functional performance was assessed via a cardiopulmonary exercise test.[6]

Study on Systolic Time Intervals
  • Objective: To investigate the effects of intravenous this compound on systolic time intervals (STI) in patients with compensated coronary heart disease.[5]

  • Subjects: Ten patients with compensated coronary heart disease.[5]

  • Intervention: Intravenous administration of this compound at doses of 0.125 mg and 0.25 mg.[5]

  • Methodology:

    • Systolic time intervals (electromechanical systole, left ventricular ejection time, preejection period) were measured.[5]

    • Impedance plethysmography was also performed.[5]

    • Measurements were taken over a two-hour period in a lying position.[5]

Pharmacokinetic Study
  • Objective: To investigate the absorption, metabolism, and elimination of strophanthus glycosides in humans.[9]

  • Subjects: 33 healthy male volunteers.[9]

  • Intervention: Single oral and intravenous doses of cymarin (k-strophanthin-alpha), k-strophanthoside (k-strophanthin-gamma), and ouabain (g-strophanthin).[9]

  • Methodology:

    • Enteral absorption and renal excretion of the glycosides and their metabolites were investigated.[9]

    • Analytical methods included radioimmunoassay and High-Performance Liquid Chromatography (HPLC).[9]

Conclusion

The early clinical investigations of this compound provided foundational knowledge regarding its potent inotropic effects, hemodynamic consequences, and pharmacokinetic profile. These studies consistently demonstrated its ability to enhance myocardial contractility, primarily through the inhibition of the Na+/K+-ATPase pump. The quantitative data reveal significant improvements in cardiac performance, particularly in patients with heart failure and dilated cardiomyopathy, with some studies suggesting advantages over digoxin in terms of exercise tolerance. The detailed experimental protocols from these early trials offer valuable insights for the design of future studies on cardiac glycosides. The signaling pathway, now understood to involve intricate downstream effects on intracellular calcium, underscores the targeted mechanism of this drug class. For researchers and drug development professionals, this historical data provides a robust framework for understanding the therapeutic potential and limitations of this compound and for exploring novel cardiac therapies.

References

Endogenous Counterparts of Strophanthin K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthin K, a cardiac glycoside derived from the seeds of Strophanthus kombe, has a long history in the management of heart conditions due to its potent inhibitory effect on the Na+/K+-ATPase. This membrane-bound enzyme is crucial for maintaining the electrochemical gradients necessary for various cellular functions, particularly in excitable tissues like the myocardium.[1][2] The discovery of endogenous compounds with similar structures and functions has opened new avenues for understanding cardiovascular physiology and pathology. These endogenous counterparts, collectively known as cardiotonic steroids (CTS) or endogenous digitalis-like factors, are now recognized as a class of steroid hormones.[3]

This technical guide provides an in-depth overview of the primary endogenous counterparts of this compound, focusing on endogenous ouabain and marinobufagenin. It details their mechanism of action, comparative quantitative data, experimental protocols for their study, and the signaling pathways they modulate.

The Endogenous Counterparts: Ouabain and Marinobufagenin

The two most prominent endogenous counterparts to this compound are endogenous ouabain, a cardenolide, and marinobufagenin, a bufadienolide. While both are steroids and inhibit the Na+/K+-ATPase, they have distinct origins and physiological roles.

  • Endogenous Ouabain (EO): Structurally identical to the plant-derived ouabain (g-strophanthin), EO is synthesized in the adrenal glands from cholesterol.[4][5] Its secretion is regulated by factors such as angiotensin II and adrenocorticotropic hormone (ACTH).[4] EO has been implicated in the pathophysiology of hypertension and heart failure.[3][6][7]

  • Marinobufagenin (MBG): This bufadienolide is also produced in the adrenal glands and has been linked to conditions such as pre-eclampsia and myocardial infarction.

Mechanism of Action: Inhibition of Na+/K+-ATPase

Like this compound, the primary mechanism of action for endogenous ouabain and other cardiotonic steroids is the inhibition of the α-subunit of the Na+/K+-ATPase.[1][2] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels.[8] This surge in intracellular calcium enhances myocardial contractility, which is the basis for the positive inotropic effect of these compounds.[8]

Beyond this classical ion-transport-mediated mechanism, it is now understood that the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides, including endogenous ones, can trigger intracellular signaling cascades, often at concentrations lower than those required to significantly inhibit the pump's ion-translocating function.[9][10][11]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its primary endogenous counterpart, ouabain. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values are compiled from various sources and should be interpreted with consideration for the different experimental setups.

Table 1: Comparative Binding Affinity (IC50) for Na+/K+-ATPase Inhibition

CompoundEnzyme SourceIC50Reference(s)
Ouabain (g-strophanthin) Human Cardiac Microsomes (α1β1 and α2β1 isoforms)7.0 ± 2.5 nM and 81 ± 11 nM[12]
Rat Brain Membranes23.0 ± 0.15 nM and 460 ± 4.0 nM[13]
OS-RC-2 Renal Cancer Cells~39 nM[14]
A549 Lung Cancer Cells17 nM[15]
k-Strophanthidin derivative (AAS) Rat Brain ATPase~1 µM[16]
Digoxin A549 Lung Cancer Cells40 nM[15]

Note: IC50 values can vary significantly depending on the specific isoform of the Na+/K+-ATPase, the tissue source, and the experimental conditions (e.g., potassium concentration).

Table 2: Comparative Plasma Concentrations

CompoundConditionPlasma ConcentrationReference(s)
Endogenous Ouabain Healthy Controls (Normal Diet)0.43 ± 0.08 nM (range 0.093 to 1.05 nM)[14]
Healthy Controls (Immunoassay)60 to 530 pM[4]
Congestive Heart Failure Patients1.59 ± 2.2 nM (range 0.17-8.76 nM)[3][17]
k-Strophanthin Therapeutic (Intravenous Administration)Data not consistently available in searched literature

Note: There is a debate in the scientific community regarding the absolute concentrations of endogenous ouabain, with some studies using highly sensitive mass spectrometry methods reporting levels below the detection limit of older immunoassay-based methods.[4]

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol outlines a colorimetric method to determine the inhibitory potency (IC50) of a compound on Na+/K+-ATPase activity.

Objective: To quantify the inhibition of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[4]

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • ATP solution

  • Test compound (e.g., this compound, endogenous ouabain)

  • Stopping solution (e.g., sodium dodecyl sulfate)

  • Phosphate detection reagent (e.g., Malachite Green)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, add the reaction buffer and the purified Na+/K+-ATPase enzyme.

  • Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding the stopping solution.

  • Add the phosphate detection reagent and incubate to allow color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Run a parallel experiment in the absence of KCl to determine the non-Na+/K+-dependent ATPase activity, and subtract this from the total activity.[4]

Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Quantification of Endogenous Cardiotonic Steroids by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of endogenous cardiotonic steroids from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of endogenous ouabain and other cardiotonic steroids in biological samples.

Materials:

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, acetonitrile, water)

  • Internal standards (isotope-labeled versions of the analytes)

  • LC-MS/MS system

Procedure:

Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridge with methanol followed by water.[18][19][20][21]

  • Load the plasma sample (pre-treated with an internal standard) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute the cardiotonic steroids with an appropriate organic solvent (e.g., methanol or acetonitrile).[18][19][20][21]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Separate the analytes using a suitable chromatographic column and mobile phase gradient.

  • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Data Analysis:

  • Generate a calibration curve using known concentrations of analytical standards.

  • Determine the concentration of the endogenous cardiotonic steroids in the samples by comparing their peak areas to those of the internal standards and the calibration curve.

Signaling Pathways and Experimental Workflows

The binding of endogenous ouabain to the Na+/K+-ATPase can initiate a variety of intracellular signaling cascades, independent of its effect on ion transport. These pathways are involved in regulating cell growth, apoptosis, and fibrosis.

Signaling_Pathway EO Endogenous Ouabain NKA Na+/K+-ATPase (α-subunit) EO->NKA Binds to Src Src Kinase NKA->Src Activates ROS Reactive Oxygen Species (ROS) NKA->ROS Generates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Cell Growth, Proliferation) ERK->Transcription NFkB NF-κB ROS->NFkB Activates Inflammation Inflammation Apoptosis NFkB->Inflammation

Endogenous Ouabain Signaling Cascade

The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound and its endogenous counterparts.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison EnzymeAssay Na+/K+-ATPase Inhibition Assay BindingAssay Receptor Binding Assay IC50 IC50 Determination EnzymeAssay->IC50 BindingAssay->IC50 CalciumAssay Intracellular Ca2+ Measurement SignalingAssay Signaling Pathway Analysis (e.g., Western Blot) Potency Potency & Efficacy Comparison CalciumAssay->Potency SignalingAssay->Potency IC50->Potency SAR Structure-Activity Relationship (SAR) Potency->SAR Compound Test Compounds (this compound, Endogenous Ouabain) Compound->EnzymeAssay Compound->BindingAssay Compound->CalciumAssay Compound->SignalingAssay

Comparative Analysis Workflow

Conclusion

The identification of endogenous counterparts to this compound, such as endogenous ouabain, has profoundly impacted our understanding of cardiovascular health and disease. These endogenous cardiotonic steroids are not merely curiosities but are active hormonal players in a complex regulatory network. While they share a common mechanism of action with their exogenous counterparts, their physiological roles and regulation are distinct. Further research, utilizing the detailed experimental protocols outlined in this guide, will be crucial to fully elucidate their functions and to explore their potential as therapeutic targets for a range of cardiovascular and other diseases. The continued development of sensitive and specific analytical methods will be paramount in accurately quantifying these low-abundance hormones and understanding their subtle but significant physiological effects.

References

Methodological & Application

Application Notes and Protocols for Strophanthin K in Cardiac Glycoside Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthin K, a cardiac glycoside derived from the seeds of Strophanthus kombe, is a potent and specific inhibitor of the Na+/K+-ATPase (sodium-potassium pump).[1][2] Like other cardiac glycosides, it has been historically used in the treatment of heart conditions, such as congestive heart failure and atrial arrhythmia.[1][3][4] Its primary mechanism of action involves binding to the Na+/K+-ATPase, which leads to a cascade of events culminating in increased cardiac contractility (positive inotropy).[1][5] In recent years, interest has grown in repurposing cardiac glycosides for other therapeutic areas, including cancer, due to their ability to induce cell death.[3][6]

These application notes provide detailed experimental protocols for investigating the effects of this compound, focusing on its primary target engagement, downstream cellular effects, and overall impact on cell viability.

Mechanism of Action: Na+/K+-ATPase Inhibition

The therapeutic and toxic effects of this compound are rooted in its inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][7]

  • Inhibition of Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase pump, inhibiting its function.[1][8]

  • Increase in Intracellular Sodium [Na+]i: This inhibition prevents the extrusion of Na+ ions from the cell, leading to their accumulation in the cytoplasm.[1][9]

  • Altered Na+/Ca2+ Exchanger (NCX) Activity: The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX). This reduces the efflux of calcium (Ca2+) from the cell.[1][9]

  • Increase in Intracellular Calcium [Ca2+]i: The net result is an accumulation of intracellular Ca2+.[1][10]

  • Enhanced Cardiac Contractility: In cardiomyocytes, the increased cytosolic Ca2+ leads to greater Ca2+ uptake into the sarcoplasmic reticulum, making more Ca2+ available for release during subsequent action potentials. This enhances the interaction between actin and myosin filaments, resulting in a stronger force of contraction (positive inotropy).[1][11]

StrophanthinK_Signaling StrophanthinK This compound NKA Na+/K+-ATPase StrophanthinK->NKA Inhibits Na_in Increased Intracellular [Na+] NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reduced Ca2+ Efflux) Na_in->NCX Alters Gradient Ca_in Increased Intracellular [Ca2+] NCX->Ca_in Leads to Contractility Increased Cardiac Contractility Ca_in->Contractility Enhances

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data Presentation

Table 1: Dose-Dependent Effects of Strophanthidin on Na+/K+-ATPase Activity [13]

ConcentrationEffect on Na+/K+-ATPase Activity
0.1 nmol/LStimulation
1 nmol/LStimulation
10 nmol/LNo significant effect
100 nmol/LNo significant effect
1 µmol/L - 100 µmol/LInhibition

Table 2: Quantitative Inhibition Data for Strophanthidin [14]

ParameterValueCell/Tissue Type
IC50~1 x 10⁻⁶ MRat brain ATPase

Experimental Protocols

Protocol 1: Na+/K+-ATPase Inhibition Assay

This protocol determines the inhibitory activity of this compound by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.[15]

NKA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, ATP Substrate, and This compound dilutions add_components Add buffer, enzyme, and This compound (or vehicle) to microplate wells prep_reagents->add_components prep_enzyme Prepare Na+/K+-ATPase enzyme solution prep_enzyme->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate start_reaction Initiate reaction by adding ATP pre_incubate->start_reaction incubate Incubate at 37°C for 10-30 min start_reaction->incubate stop_reaction Stop reaction (e.g., add SDS) incubate->stop_reaction add_reagent Add phosphate detection reagent (e.g., Malachite Green) stop_reaction->add_reagent measure Measure absorbance (~650 nm) add_reagent->measure analyze Calculate % Inhibition and determine IC50 measure->analyze

Caption: Workflow for Na+/K+-ATPase inhibition assay.

Principle Na+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi produced is proportional to the enzyme's activity. By measuring Pi levels in the presence of varying concentrations of this compound, a dose-response curve can be generated to determine the IC50 value.

Materials

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or rat brain)

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., Tris-HCl with MgCl2, NaCl, KCl)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Method

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical starting range might be from 1 nM to 100 µM.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, Na+/K+-ATPase enzyme solution, and the corresponding dilution of this compound (or vehicle control).

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding a defined concentration of ATP to each well.

  • Incubation: Incubate the plate for a fixed time (e.g., 15-30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., sodium dodecyl sulfate).

  • Phosphate Detection: Add the phosphate detection reagent to each well and incubate at room temperature for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green) using a microplate reader.

  • Data Analysis: Create a standard curve using the phosphate standards. Calculate the amount of Pi produced in each well. Determine the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxic effects of this compound by measuring the metabolic activity of cultured cells.[3]

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Incubate for desired time (e.g., 24, 48, 72h) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h (formazan formation) E->F G 7. Add solubilization buffer (e.g., DMSO) F->G H 8. Measure absorbance (~570 nm) G->H I 9. Calculate % viability and determine IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[3] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[3]

Materials

  • Cardiac or cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Method

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle-only control). A typical concentration range is from 1 nM to 10 µM.[3]

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[3]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use software (e.g., GraphPad Prism) to determine the IC50 value.[3]

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol measures changes in intracellular free calcium concentration in response to this compound using a fluorescent calcium indicator.[16]

Calcium_Assay_Workflow A 1. Culture cells on glass coverslips B 2. Load cells with a Ca2+ indicator (e.g., Fura-2 AM) in buffer A->B C 3. Incubate at 37°C (allow dye hydrolysis) B->C D 4. Wash cells to remove excess dye C->D E 5. Mount coverslip on a fluorescence microscope D->E F 6. Acquire baseline fluorescence reading E->F G 7. Perfuse cells with This compound solution F->G H 8. Continuously record fluorescence changes G->H I 9. Calculate [Ca2+]i ratio and analyze data H->I

Caption: Workflow for intracellular calcium measurement.

Principle Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM), which is a membrane-permeant ester. Intracellular esterases cleave the AM group, trapping the dye inside the cell. The fluorescence intensity of the dye changes upon binding to free Ca2+. By measuring these changes, the intracellular Ca2+ concentration can be monitored in real-time.[16]

Materials

  • Cells cultured on glass coverslips

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM)

  • Pluronic F-127

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • This compound

  • Fluorescence imaging system (microscope with appropriate filters and camera)

Method

  • Cell Preparation: Culture cells on glass coverslips suitable for microscopy.

  • Dye Loading: Prepare a loading solution containing the Ca2+ indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 in a physiological salt solution.

  • Incubation: Replace the culture medium with the loading solution and incubate the cells for 30-60 minutes at 37°C.[16]

  • Washing: Wash the cells twice with the salt solution to remove any extracellular dye.[16]

  • Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

  • Baseline Measurement: Perfuse the cells with the salt solution and record the baseline fluorescence for several minutes. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and recording emission (~510 nm).

  • Stimulation: Switch the perfusion solution to one containing the desired concentration of this compound.

  • Data Acquisition: Continue to record the fluorescence signal to capture the cellular response over time.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2). This ratio is proportional to the intracellular Ca2+ concentration. Plot the ratio over time to visualize the Ca2+ transient induced by this compound.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This protocol uses flow cytometry to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.[17]

Apoptosis_Assay_Workflow A 1. Treat cells with This compound for a defined period B 2. Harvest cells (including supernatant) A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend cells in 1X Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate for 15 min at room temperature in the dark E->F G 7. Add more Binding Buffer to each sample F->G H 8. Analyze immediately by flow cytometry G->H I 9. Quantify cell populations: Live, Apoptotic, Necrotic H->I

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Principle In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can therefore identify late apoptotic and necrotic cells, which have lost membrane integrity.[17][18]

Materials

  • Treated and control cells

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Method

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed. Centrifuge to pellet the cells.

  • Washing: Wash the cells once with cold PBS.[18]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

References

In Vitro Assays for Measuring Strophanthin K Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthin K, a cardiac glycoside derived from the seeds of Strophanthus kombe, is a potent inhibitor of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[1] This inhibition leads to a cascade of intracellular events, primarily an increase in intracellular calcium concentration, which underlies its well-known cardiotonic effects.[1] Beyond its historical use in treating cardiac conditions, recent research has highlighted the potential of cardiac glycosides, including this compound, as anti-cancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][3]

This document provides detailed application notes and experimental protocols for a suite of in vitro assays to accurately measure the biological activity of this compound. These assays are essential for researchers in pharmacology, drug discovery, and toxicology to characterize the potency and mechanism of action of this compound and related compounds. The protocols provided herein cover the primary enzymatic target of this compound, its effects on cell viability, and its impact on intracellular signaling.

Data Presentation

The following tables summarize quantitative data for the in vitro activity of this compound and its aglycone, strophanthidin.

Table 1: Inhibition of Na+/K+-ATPase Activity by this compound and Related Compounds

CompoundEnzyme SourceAssay TypeIC50
Ouabain (g-strophanthin)Rat Pineal Gland86Rb Uptake Inhibition~200 nM[4]
Ouabain (g-strophanthin)Vero CellsAnti-MERS-CoV Activity0.08 µM[5][6]
StrophanthidinHuman Na,K-ATPase α1β1[3H]ouabain displacement1.6 µM[7]
StrophanthidinHuman Na,K-ATPase α2β1[3H]ouabain displacement0.2 µM[7]
StrophanthidinHuman Na,K-ATPase α3β1[3H]ouabain displacement0.3 µM[7]

Table 2: Cytotoxic Activity of this compound and Related Cardiac Glycosides in Cancer Cell Lines

CompoundCell LineAssay TypeIC50
StrophanthidinA549 (Lung Carcinoma)MTT Assay0.529 ± 0.05 µM[8]
StrophanthidinMCF-7 (Breast Adenocarcinoma)MTT Assay1.12 ± 0.04 µM[8]
StrophanthidinHepG2 (Hepatocellular Carcinoma)MTT Assay1.75 ± 0.02 µM[8]
OuabainPanel of 6 Pancreatic Cancer Cell LinesCytotoxicity AssayMean IC50: 212 nM[9]
Proscillaridin AHuman Tumor Cell Primary CulturesCytotoxicity Assay6.4 - 76 nM[10]
DigitoxinHuman Tumor Cell Primary CulturesCytotoxicity AssayPotent, but less than Proscillaridin A[10]

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase. This leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. This elevation in cytosolic calcium is the key trigger for the downstream effects of this compound.

StrophanthinK_Pathway StrophanthinK This compound NaK_ATPase Na+/K+-ATPase StrophanthinK->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) (Reversed or Inhibited) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Stimulates Apoptosis Apoptosis (in cancer cells) Ca_in->Apoptosis Ca_release Ca2+ Release SR->Ca_release Contraction Enhanced Cardiac Contractility Ca_release->Contraction ATPase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 Prepare Enzyme Source (e.g., tissue homogenate) R1 Incubate Enzyme with Buffers P1->R1 P2 Prepare Reaction Buffers (with and without this compound) P2->R1 R2 Initiate Reaction with ATP R1->R2 R3 Incubate at 37°C R2->R3 R4 Stop Reaction (e.g., with SDS) R3->R4 D1 Add Phosphate Detection Reagent R4->D1 D2 Incubate for Color Development D1->D2 D3 Measure Absorbance at ~660-850 nm D2->D3 A1 Calculate Pi Concentration from Standard Curve D3->A1 A2 Determine Na+/K+-ATPase Activity A1->A2 A3 Calculate % Inhibition and IC50 A2->A3 MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis C1 Seed Cells in a 96-well Plate C2 Incubate for 24h (adhesion) C1->C2 T1 Add this compound (various concentrations) C2->T1 T2 Incubate for 24-72h T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate for 2-4h (formazan formation) A1->A2 A3 Add Solubilization Solution (e.g., DMSO) A2->A3 R1 Measure Absorbance at ~570 nm A3->R1 R2 Calculate % Cell Viability R1->R2 R3 Determine IC50 R2->R3 Calcium_Workflow cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Analysis L1 Culture Cells on Coverslips or in a 96-well Plate L2 Load Cells with Fluo-4 AM L1->L2 L3 Incubate for Dye De-esterification L2->L3 M1 Acquire Baseline Fluorescence L3->M1 M2 Add this compound M1->M2 M3 Record Fluorescence Changes Over Time M2->M3 A1 Quantify Fluorescence Intensity M3->A1 A2 Plot Fluorescence vs. Time A1->A2 A3 Determine Dose-Response Relationship A2->A3 Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare Membrane Fraction (containing Na+/K+-ATPase) B1 Incubate Membranes with [3H]-ouabain and this compound P1->B1 P2 Prepare Assay Buffer P2->B1 B2 Incubate to Reach Equilibrium B1->B2 S1 Separate Bound and Free Ligand (e.g., vacuum filtration) B2->S1 S2 Wash Filters to Remove Unbound Ligand S1->S2 D1 Measure Radioactivity (scintillation counting) S2->D1 D2 Calculate Specific Binding D1->D2 D3 Determine Ki from IC50 D2->D3

References

Application Notes and Protocols for Animal Models of Heart Failure Using Strophanthin K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthin K, a cardiac glycoside derived from the seeds of Strophanthus kombe, has been historically utilized in the management of heart conditions.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1][2][3][4][5][6] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger. The resulting increase in available calcium enhances myocardial contractility, an effect known as positive inotropy.[1][2][3][4] Due to its potent effects on cardiac muscle, this compound and its close relative Ouabain (g-Strophanthin) have been employed in experimental settings to induce and study cardiac pathophysiology, making them relevant tools for creating animal models of heart failure.

These application notes provide an overview of the methodologies for utilizing this compound and Ouabain in rodent models of heart failure, summarizing key quantitative data and outlining detailed experimental protocols.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by binding to and inhibiting the Na+/K+-ATPase pump. This initiates a signaling cascade that increases intracellular calcium, thereby enhancing cardiac contractility. At lower, subinotropic doses, cardiac glycosides like Ouabain can also activate other signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth, potentially offering cardioprotective effects against pathological remodeling.[7][8]

StrophanthinK_Pathway StrophanthinK This compound NaK_ATPase Na+/K+-ATPase Pump StrophanthinK->NaK_ATPase Inhibits PI3K_Akt PI3Kα/Akt Pathway StrophanthinK->PI3K_Akt Activates (low dose) Na_in Intracellular Na+ ↑ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Alters gradient Ca_in Intracellular Ca2+ ↑ NCX->Ca_in Reduces Ca2+ efflux SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake & release Contractility ↑ Cardiac Contractility (Positive Inotropy) SR->Contractility Enhances Cardioprotection Cardioprotection & Anti-remodeling PI3K_Akt->Cardioprotection Promotes TAC_Workflow Start Start: C57BL/6 Mice Anesthesia Anesthetize Mouse (e.g., Isoflurane) Start->Anesthesia Surgery Surgical Procedure: Thoracotomy & Aortic Arch Isolation Anesthesia->Surgery Constriction Transverse Aortic Constriction (TAC) (Ligate aorta with 27G needle as spacer) Surgery->Constriction TAC Group Sham Sham Operation (Suture passed without ligation) Surgery->Sham Sham Group Recovery Suture & Post-operative Recovery Constriction->Recovery Sham->Recovery Pump Implant Osmotic Minipump (Ouabain 50 µg/kg/day or Vehicle) Recovery->Pump Monitoring Monitor for 4-8 weeks: Echocardiography Pump->Monitoring Analysis Terminal Analysis: Histology (Fibrosis) Molecular Analysis (PI3K/Akt) Monitoring->Analysis End End Analysis->End MI_Workflow cluster_groups Start Start: Wistar Rats Anesthesia Anesthetize Rat & Intubate Start->Anesthesia Surgery Surgical Procedure: Left Thoracotomy Anesthesia->Surgery Ligation Myocardial Infarction (MI): Ligate Left Coronary Artery Surgery->Ligation Recovery Allow Recovery (3 weeks for HF development) Ligation->Recovery Treatment Begin 2-week Treatment Recovery->Treatment Group1 Group 1: Continuous Ouabain (14.4 mg/kg/day via minipump) Treatment->Group1 Group2 Group 2: Intermittent Ouabain (Once daily s.c. injection) Treatment->Group2 Group3 Group 3: Vehicle Control Treatment->Group3 Analysis Hemodynamic Measurements (Conscious, instrumented rats) Group1->Analysis Group2->Analysis Group3->Analysis End End Analysis->End

References

Application Notes and Protocols for K-Strophanthin in Isolated Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: K-strophanthin, a cardiac glycoside derived from the seeds of Strophanthus kombe, is a potent inhibitor of the Na+/K+-ATPase pump.[1][2] This property makes it a valuable tool in cardiovascular research, particularly for studying cardiac contractility, cellular signaling, and the pathophysiology of heart failure in ex vivo models. Isolated heart preparations, such as the Langendorff-perfused heart, offer a controlled environment to investigate the direct effects of K-strophanthin on myocardial function, independent of systemic neuronal and hormonal influences.[3][4] These notes provide detailed protocols and data for the application of K-strophanthin in such preparations.

Mechanism of Action

K-strophanthin exerts its primary effect by binding to and inhibiting the Na+/K+-ATPase enzyme in cardiomyocytes.[1][2] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the gradient for the sodium-calcium exchanger (NCX), causing a reduction in calcium efflux and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[1] The higher availability of intracellular calcium enhances the binding of calcium to troponin, leading to a more forceful contraction of the cardiac muscle (positive inotropy).[1][5] Beyond this classical pathway, K-strophanthin can also trigger intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and reactive oxygen species (ROS) pathways, which are also implicated in modulating calcium transients and inotropic effects.[6][7]

Strophanthin_K_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol NKA Na+/K+-ATPase Na_in ↑ Intracellular Na+ NKA->Na_in Leads to Signaling MAPK / ROS Signaling Pathways NKA->Signaling Activates NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ Efflux Na_in->NCX Alters Gradient Troponin Troponin C Binding Ca_in->Troponin Activates SR Sarcoplasmic Reticulum SR->Ca_in Ca2+ Induced Ca2+ Release Contraction ↑ Myocardial Contractility (Positive Inotropy) Troponin->Contraction Results in Signaling->Ca_in Modulates Stroph K-Strophanthin Stroph->NKA Inhibits

Caption: K-Strophanthin signaling cascade in cardiomyocytes.

Experimental Protocols

Langendorff Isolated Heart Perfusion

The Langendorff preparation is a widely used ex vivo technique to study cardiac function in an isolated, retrogradely perfused heart.[3][4] This method allows for the precise control of the heart's environment and the direct measurement of its mechanical and electrical activity in response to pharmacological agents like K-strophanthin.

Materials and Reagents:

  • Animal Model: Guinea pig or rat are commonly used.

  • Anesthetic: Pentobarbital sodium (or equivalent).

  • Anticoagulant: Heparin.

  • Perfusion Buffer (Krebs-Henseleit Solution):

    • NaCl: 118 mM

    • KCl: 4.7 mM

    • CaCl2: 2.5 mM

    • MgSO4: 1.2 mM

    • KH2PO4: 1.2 mM

    • NaHCO3: 25 mM

    • Glucose: 11 mM

  • Gassing Mixture: 95% O2 / 5% CO2.

  • K-strophanthin Stock Solution: Prepare a concentrated stock in an appropriate solvent (e.g., distilled water or DMSO) and dilute to final concentrations in the Krebs-Henseleit buffer.

Apparatus:

  • Langendorff apparatus with a water-jacketed heart chamber, aortic cannula, and buffer reservoir.[8]

  • Peristaltic pump for constant flow or a gravity-fed system for constant pressure.[8]

  • Pressure transducer connected to a latex balloon for measuring Left Ventricular Developed Pressure (LVDP).

  • ECG electrodes to record heart rate (HR).

  • Flow probe to measure coronary flow (CF).

  • Data acquisition system (e.g., PowerLab with LabChart software).[8]

Protocol:

  • System Preparation: Prepare fresh Krebs-Henseleit buffer, warm it to 37°C, and continuously bubble with the 95% O2 / 5% CO2 gassing mixture to maintain a pH of ~7.4.[9] Prime the Langendorff apparatus, ensuring it is free of air bubbles.

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent coagulation.

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.

  • Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure it with a suture.

  • Perfusion: Immediately initiate retrograde perfusion via the aorta. The perfusion pressure will close the aortic valve and force the buffer into the coronary arteries, supplying the myocardium.[3]

  • LV Balloon Insertion: Make a small incision in the left atrium and carefully insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Equilibration: Allow the heart to stabilize for a 20-30 minute period. During this time, monitor LVDP, LVEDP, HR, and CF to ensure the preparation is viable and stable.

  • K-strophanthin Administration: Introduce K-strophanthin into the perfusion buffer at the desired concentration. This can be done by switching to a reservoir containing the drug or by infusing the stock solution into the perfusion line just before the aorta.

  • Data Acquisition: Continuously record all hemodynamic parameters (LVDP, dP/dtmax, HR, CF) before, during, and after drug administration.

Langendorff_Workflow A Prepare Krebs-Henseleit Buffer (37°C, 95% O2/5% CO2) E Initiate Retrograde Perfusion A->E B Anesthetize Animal & Administer Heparin C Rapidly Excise Heart B->C D Mount Aorta on Cannula C->D D->E F Insert LV Balloon E->F G Equilibration Period (20-30 min) F->G H Administer K-Strophanthin (via perfusate) G->H I Continuous Data Recording (LVDP, HR, CF, etc.) H->I J Data Analysis I->J

Caption: Experimental workflow for a Langendorff isolated heart study.

Data Presentation and Expected Outcomes

The primary effect of K-strophanthin in isolated heart preparations is a dose-dependent increase in myocardial contractility (positive inotropic effect).[10][11] Key parameters to measure include Left Ventricular Developed Pressure (LVDP), the maximum rate of pressure rise (dP/dtmax), heart rate (HR), and coronary flow (CF). At higher, toxic concentrations, arrhythmias and a decline in cardiac function may be observed.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of strophanthin. Note that experimental conditions, species, and preparations vary.

Table 1: Effects of Strophanthidin on Calcium Transients in Isolated Guinea Pig Ventricular Myocytes (Data adapted from studies on failing (FC) and normal (NC) cardiomyocytes)[6]

Cell TypeStrophanthidin (µM)Effect on Calcium Transient Amplitude
Normal1Increased
Normal10Increased (Concentration-dependent)
Normal25Increased (Concentration-dependent)
Failing0.1Increased
Failing1Increased (Concentration-dependent)
Failing10Increased (Concentration-dependent)
Failing25Increased (Concentration-dependent)
Note: Strophanthidin is the aglycone of K-strophanthin. Effects were reported to be more potent in failing cells.[6]

Table 2: Hemodynamic Effects of K-Strophanthin in Human In Vivo Studies (Data adapted from clinical trials in patients with coronary heart disease)[10][12]

ParameterK-Strophanthin DoseObservation
Pre-Ejection Period (PEP)0.125 mg & 0.25 mgSignificantly shortened (dose-related)
Isovolumic Contraction Time (ICT)0.125 mg & 0.25 mgSignificantly shortened (dose-related)
Cardiac Index0.125 mg (daily)Significantly raised at Day 15
Ejection Fraction0.125 mg (daily)Significantly raised at Day 15
Peak Oxygen Consumption0.125 mg (daily)Augmented by 1.4 ml/min/kg (p < 0.01) during exercise
Note: While not from isolated heart preparations, this data indicates the expected positive inotropic effects.[10][12]
Troubleshooting and Considerations
  • Arrhythmias: K-strophanthin has a narrow therapeutic index.[1] High concentrations can induce arrhythmias. Start with low concentrations and perform dose-response studies.

  • Preparation Viability: Ensure rapid heart excision and cannulation to minimize ischemia. Continuously monitor LVEDP; a rising LVEDP may indicate ischemic damage.

  • Buffer Composition: The ionic composition of the buffer is critical. Changes in K+ or Ca2+ concentrations will alter the heart's sensitivity to cardiac glycosides.

  • Species Differences: The sensitivity of the Na+/K+-ATPase to cardiac glycosides varies significantly between species. For example, rodent hearts are generally less sensitive than guinea pig or human hearts. Dose ranges must be optimized accordingly.

References

Application Note: LC-MS/MS Characterization of Strophanthin K Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthin K is a complex mixture of cardiac glycosides extracted from the seeds of Strophanthus kombe. These compounds are known for their potent cardiotonic properties, primarily through the inhibition of the Na+/K+-ATPase enzyme system in cardiac muscle cells.[1] This application note provides a detailed protocol for the characterization and quantification of the major glycoside components of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are essential for quality control, pharmacokinetic studies, and new drug discovery efforts centered around these natural products.

Experimental Protocols

Sample Preparation: Extraction of Cardiac Glycosides from Strophanthus kombe Seeds

A robust extraction method is critical for the accurate profiling of this compound. Based on comparative studies, hydroethanolic extraction under reflux of non-defatted seeds has been shown to yield the highest concentration of cardenolides.[1]

Materials:

  • Dried Strophanthus kombe seeds

  • Ethanol (96%)

  • Deionized water

  • Reflux apparatus

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Grind the dried Strophanthus kombe seeds to a fine powder.

  • To 10 g of the powdered seeds, add 100 mL of a 70:30 (v/v) ethanol:water solution.

  • Perform extraction under reflux for 2 hours.

  • Allow the mixture to cool to room temperature and then filter to separate the extract from the solid seed material.

  • Concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.

  • Re-dissolve the resulting aqueous extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis

The separation and detection of the individual glycosides are achieved using a reverse-phase HPLC system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Method:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

MS/MS Method:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: See Table 1 for specific transitions for each analyte. In ESI-MS, this compound glycosides typically form abundant adduct ions with formate, [M+HCOO]⁻.[2] Subsequent MS/MS experiments on the pseudomolecular ions [M-H]⁻ yield characteristic fragment ions.[2]

Data Presentation

The following table summarizes the key quantitative data for the six major cardiac glycosides identified in this compound, as characterized by LC-MS/MS.[2]

Table 1: LC-MS/MS Parameters for the Major Components of this compound

Compound NameRetention Time (min)Precursor Ion (m/z) [M-H]⁻Major Fragment Ions (m/z)
k-strophanthoside15.2711.3549.2, 403.1, 385.1
k-strophanthin-β18.5549.2403.1, 385.1
Helveticoside (erysimin)20.1549.2403.1, 385.1
Erysimoside21.8593.2403.1, 385.1
Cymarin23.5548.3403.1, 385.1
Neoglucoerysimoside19.3755.3593.2, 403.1

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis seed Strophanthus kombe Seeds grind Grinding seed->grind extract Hydroethanolic Reflux Extraction grind->extract concentrate Concentration extract->concentrate reconstitute Reconstitution concentrate->reconstitute filter_sample Filtration reconstitute->filter_sample hplc HPLC Separation (C18) filter_sample->hplc ms Mass Spectrometry (ESI-) hplc->ms msms Tandem MS (MRM) ms->msms identify Compound Identification msms->identify quantify Quantification identify->quantify G Strophanthin_K This compound NaK_ATPase Na+/K+-ATPase Strophanthin_K->NaK_ATPase Inhibition Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Src Src Kinase Activation NaK_ATPase->Src NCX Na+/Ca2+ Exchanger (Reversed) Na_ion->NCX Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Contraction Increased Cardiac Contractility Ca_ion->Contraction EGFR EGFR Transactivation Src->EGFR Ras_Raf Ras-Raf Pathway EGFR->Ras_Raf MEK_ERK MEK-ERK Pathway Ras_Raf->MEK_ERK NFkB NF-κB Activation MEK_ERK->NFkB Gene_Expression Altered Gene Expression NFkB->Gene_Expression

References

Application Notes and Protocols for Studying Ion Channel Modulation by Strophanthin K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthin K, a cardiac glycoside derived from the seeds of Strophanthus kombe, is a potent and specific inhibitor of the Na+/K+-ATPase (sodium-potassium pump).[1] This inhibition leads to a cascade of events within the cell, primarily an increase in intracellular sodium concentration. This, in turn, alters the function of other ion transport proteins, most notably the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular calcium concentration.[1] The resulting rise in cytosolic calcium is the primary mechanism behind the positive inotropic (increased contractility) and arrhythmogenic effects of this compound on the heart.[1][2]

Beyond its well-established role as a Na+/K+-ATPase inhibitor, emerging research suggests that this compound and other cardiac glycosides can also modulate cellular signaling pathways independent of significant changes in bulk ion concentrations. These include the activation of Src kinase and the PI3K/Akt pathway, which can influence cell growth, proliferation, and survival.[3][4]

These application notes provide detailed protocols for utilizing this compound as a tool to study the modulation of ion channels and related signaling pathways. The methodologies described are relevant for researchers in pharmacology, physiology, and drug development investigating ion channel function, signal transduction, and the therapeutic and toxicological effects of cardiac glycosides.

Data Presentation

Table 1: Quantitative Effects of this compound and its Aglycone Strophanthidin

ParameterCompoundPreparation/Cell TypeValueReference(s)
Na+/K+-ATPase Inhibition
IC50StrophanthidinNot SpecifiedNot Specified[3]
Effects on Cardiac Parameters
Preejection Period (PEPI)This compound (0.125 mg, IV)Patients with coronary heart diseaseSignificant shortening[5]
Preejection Period (PEPI)This compound (0.25 mg, IV)Patients with coronary heart diseaseSignificant shortening (dose-related)[5]
Isovolumic Contraction Time (ICT)This compound (0.125 mg, IV)Patients with coronary heart diseaseSignificant shortening[5]
Isovolumic Contraction Time (ICT)This compound (0.25 mg, IV)Patients with coronary heart diseaseSignificant shortening (dose-related)[5]
Signaling Pathway Modulation
Src Kinase ActivationStrophanthidinNot SpecifiedDose-dependent[4]
PI3K/Akt Pathway InhibitionStrophanthidinMCF-7, A549, and HepG2 cellsDose-dependent inhibition of key proteins (PI3K, AKT, mTOR)[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Ion Channel Modulation

StrophanthinK_Signaling StrophanthinK This compound NaK_ATPase Na+/K+-ATPase (α-subunit) StrophanthinK->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src Src Kinase NaK_ATPase->Src Activates (low conc.) NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Alters Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increases SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ Load Arrhythmia Arrhythmias Ca_in->Arrhythmia Ca_release ↑ Ca2+ Release SR->Ca_release Enhances Contractility ↑ Myocardial Contractility Ca_release->Contractility PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates Signaling_outcomes Cell Growth, Proliferation, Survival Akt->Signaling_outcomes Regulates

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Functional Assays cluster_2 Electrophysiological Assays cluster_3 Signaling Pathway Analysis NaK_Assay Na+/K+-ATPase Activity Assay (Protocol 1) Data_Analysis Data Analysis and Interpretation NaK_Assay->Data_Analysis Ca_Assay Intracellular Calcium Flux Assay (Protocol 2) Ca_Assay->Data_Analysis Patch_Clamp Patch-Clamp Electrophysiology (Protocol 3) Patch_Clamp->Data_Analysis Western_Blot Western Blot for Src/PI3K/Akt Activation (Protocol 4) Western_Blot->Data_Analysis Start Start Start->NaK_Assay Start->Ca_Assay Start->Patch_Clamp Start->Western_Blot

Caption: Workflow for studying this compound.

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase Activity Assay

This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity of Na+/K+-ATPase is determined by the difference in Pi released in the presence and absence of this compound.[6][7][8]

Materials:

  • Tissue homogenate or cell lysate containing Na+/K+-ATPase

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EGTA

  • ATP solution: 5 mM ATP in assay buffer

  • This compound solution: Prepare a stock solution in DMSO and dilute to various concentrations in assay buffer.

  • Ouabain solution (as a positive control for inhibition)

  • Stopping Reagent: 10% Trichloroacetic acid (TCA)

  • Phosphate detection reagent (e.g., Ammonium molybdate and malachite green solution)

  • Phosphate standard solution

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare two sets of reaction tubes for each sample and this compound concentration.

    • Total ATPase activity: Add 50 µL of assay buffer.

    • This compound-insensitive ATPase activity: Add 50 µL of assay buffer containing a saturating concentration of this compound (e.g., 1 mM).

  • Enzyme Reaction:

    • Add 20 µL of tissue homogenate or cell lysate to each tube and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 30 µL of 5 mM ATP solution to each tube.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction:

    • Stop the reaction by adding 100 µL of 10% TCA to each tube.

    • Centrifuge the tubes at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Phosphate Detection:

    • Transfer a portion of the supernatant to a new microplate well.

    • Add the phosphate detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow color development.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).

    • Create a standard curve using the phosphate standard solution to determine the concentration of Pi in the samples.

  • Calculation:

    • Calculate the Na+/K+-ATPase activity by subtracting the this compound-insensitive ATPase activity from the total ATPase activity.

    • Express the activity as µmol Pi/mg protein/hour.

Protocol 2: Intracellular Calcium Flux Assay

This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to this compound.[9][10][11][12]

Materials:

  • Cultured cells (e.g., cardiomyocytes, HEK293 cells expressing the Na+/K+-ATPase)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence microplate reader with automated liquid handling or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells twice with warm HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

  • Measurement:

    • Place the plate in the fluorescence microplate reader and allow the temperature to equilibrate to 37°C.

    • Record a baseline fluorescence reading for a few minutes.

    • Add this compound at the desired final concentration using the instrument's liquid handling system.

    • Continue to record fluorescence changes over time.

    • At the end of the experiment, add ionomycin to obtain the maximum fluorescence signal (Fmax) and then EGTA to obtain the minimum fluorescence signal (Fmin).

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two emission wavelengths.

    • For single-wavelength dyes like Fluo-4, express the fluorescence change as a ratio over baseline (F/F0).

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation if a calibration curve is performed.

Protocol 3: Patch-Clamp Electrophysiology

This protocol describes the use of the whole-cell patch-clamp technique to measure the effects of this compound on specific ion currents in isolated cardiomyocytes.[13][14][15][16][17]

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., Tyrode's solution: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Internal solution (pipette solution, e.g., for measuring Na+ current: 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH 7.2)

  • This compound stock solution

Procedure:

  • Cell Preparation:

    • Isolate single cardiomyocytes using standard enzymatic digestion protocols.

    • Allow the cells to adhere to a glass coverslip in a recording chamber.

  • Pipette Fabrication and Filling:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

    • Fill the pipette with the appropriate internal solution, ensuring there are no air bubbles.

  • Gigaseal Formation and Whole-Cell Configuration:

    • Approach a healthy cardiomyocyte with the patch pipette and apply gentle positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Clamp the cell at a holding potential where the ion channel of interest is largely in a closed state (e.g., -80 mV for Na+ channels).

    • Apply a series of voltage steps to elicit the desired ion current.

    • Record baseline currents in the absence of this compound.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing this compound at the desired concentration.

    • Allow sufficient time for the drug to take effect and reach a steady-state response.

    • Record the ion currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak current amplitude, current-voltage (I-V) relationship, and kinetic parameters (e.g., activation and inactivation time constants) before and after this compound application.

    • Analyze the data to determine the effect of this compound on the specific ion channel.

Protocol 4: Western Blot Analysis of Src and PI3K/Akt Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the Src and PI3K/Akt signaling pathways, indicating their activation by this compound.[3][18][19][20][21][22][23]

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-Akt, anti-Akt, anti-phospho-PI3K, anti-PI3K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with this compound at various concentrations and for different time points.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to remove cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricate interplay between the Na+/K+-ATPase, other ion channels, and intracellular signaling cascades. The protocols outlined in these application notes provide a comprehensive framework for researchers to explore the multifaceted effects of this compound on cellular function. By employing a combination of biochemical, cell-based, electrophysiological, and molecular biology techniques, scientists can gain deeper insights into the mechanisms of ion channel modulation and the broader physiological and pathophysiological roles of cardiac glycosides. Careful experimental design and data interpretation are crucial for elucidating the specific and nuanced effects of this compound in various cellular contexts.

References

Application Notes: Techniques for Isolating k-Strophanthin from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

k-Strophanthin is a cardiac glycoside traditionally extracted from the seeds of Strophanthus kombe.[1][2][3] It is a mixture of several structurally related cardenolides, including k-strophanthoside, k-strophanthin-β, and cymarin.[1][4][5] These compounds are potent inhibitors of the Na+/K+-ATPase pump in cardiac myocytes, leading to an increase in intracellular calcium and enhanced cardiac contractility.[6][7] This application note provides a comprehensive overview of the methodologies for the extraction, purification, and characterization of k-Strophanthin for research and drug development purposes.

Principle of Isolation

The isolation of k-Strophanthin from its natural source, primarily the seeds of Strophanthus kombe, involves a multi-step process.[3][8] The general workflow begins with the preparation of the plant material, followed by solvent extraction to isolate the crude glycoside mixture. Subsequent purification steps, primarily employing various chromatographic techniques, are then used to separate and purify the individual components of the k-Strophanthin complex.

Key Steps in the Isolation Workflow:

  • Plant Material Preparation: The seeds of Strophanthus kombe are the primary source.[3] Proper preparation, including drying and grinding, is crucial for efficient extraction.[9]

  • Defatting: Strophanthus seeds contain a significant amount of fixed oils (approximately 30%) which can interfere with the extraction of the more polar cardiac glycosides.[10][11] A preliminary extraction with a non-polar solvent like hexane or ether is performed to remove these lipids.[10][12]

  • Extraction of Cardiac Glycosides: Following defatting, the cardiac glycosides are extracted using polar solvents. Commonly used solvents include ethanol, methanol, or mixtures of alcohol and water.[9][10]

  • Purification: The crude extract contains a complex mixture of glycosides and other plant metabolites. Purification is typically achieved through a combination of chromatographic techniques:

    • Adsorption Chromatography: Non-polar adsorbent resins can be used for initial cleanup and enrichment of the glycoside fraction.[12]

    • Thin-Layer Chromatography (TLC): TLC is a valuable tool for the qualitative analysis and separation of k-Strophanthin glycosides.[13][14]

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the method of choice for the high-resolution separation and quantification of the individual components of k-Strophanthin.[1][4][13] C18 columns are frequently used with gradient elution systems.[1][4][13]

  • Characterization: The final identification and structural elucidation of the isolated compounds are typically performed using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.[1][2][4][9][15]

Experimental Protocols

Protocol 1: Extraction and Initial Purification using Adsorbent Resin

This protocol is adapted from a patented method for the enrichment and isolation of cardiac glycosides.[12]

1. Materials and Reagents:

  • Dried and powdered seeds of Strophanthus kombe
  • n-Hexane
  • Methanol
  • Ethanol
  • Diisopropyl ether
  • Activated charcoal
  • Non-polar adsorbent resin (e.g., Diaion® HP 20 SS)
  • Chromatography column

2. Procedure:

  • Defatting: Extract 20 g of the powdered Strophanthus kombe seeds with n-hexane to remove lipids.
  • Solubilization: Dissolve the defatted plant material in 100 ml of water.
  • Column Chromatography (Adsorbent Resin):
  • Pack a chromatography column with 410 ml of Diaion® HP 20 SS resin.
  • Load the aqueous solution of the defatted extract onto the column.
  • Wash the column with 4.2 L of water to remove non-glycosidic impurities.
  • Elute the cardiac glycosides with a 45% methanol in water solution. Collect the eluate.
  • Concentration and Precipitation:
  • Evaporate the solvent from the collected eluate to obtain a concentrated glycoside mixture (approximately 6.9 g).
  • Dissolve the residue in ethanol.
  • Treat with activated charcoal to decolorize the solution.
  • Precipitate the glycoside mixture by adding diisopropyl ether.
  • Drying: Collect the precipitate and dry to yield a purified glycoside mixture.

Protocol 2: Analytical and Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is based on established HPLC methods for the separation and characterization of k-Strophanthin components.[1][4][13]

1. Materials and Reagents:

  • Purified k-Strophanthin extract (from Protocol 1 or commercially available)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (LC-MS grade)
  • RP-C18 HPLC column (e.g., 100 x 2.1 mm, 3.5 µm for analytical; larger dimensions for preparative)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Elution: A linear gradient from a lower to a higher concentration of Mobile Phase B is typically used to achieve separation of the various glycosides. A representative gradient might be:
  • 0-5 min: 10% B
  • 5-30 min: 10-50% B
  • 30-35 min: 50-90% B
  • 35-40 min: 90% B (hold)
  • 40-45 min: 90-10% B (return to initial conditions)
  • Flow Rate: 0.2-0.4 mL/min for analytical scale.
  • Column Temperature: 25-30 °C
  • Detection: DAD at 220 nm or ESI-MS in negative ion mode.[1][4]

4. Procedure:

  • Prepare a stock solution of the purified k-Strophanthin extract in the initial mobile phase composition.
  • Filter the sample through a 0.22 µm syringe filter before injection.
  • Inject the sample onto the HPLC system.
  • Monitor the separation at 220 nm or by mass spectrometry.
  • For preparative isolation, collect the fractions corresponding to the desired peaks.
  • Evaporate the solvent from the collected fractions to obtain the isolated compounds.

Quantitative Data

ParameterValueSource
Starting Material
Plant SourceStrophanthus kombe seeds[1][3]
Initial Mass of Seeds20 g[12]
Extraction & Purification
Defatting Solventn-Hexane[12]
Extraction SolventWater, followed by Methanol/Water[12]
Adsorbent Resin Volume410 ml[12]
Elution Solvent45% Methanol in Water[12]
Yield
Mass of Crude Glycoside Mixture after Evaporation6.9 g[12]
Mass of Purified Glycoside Mixture6.06 g[12]
Composition of Purified Mixture
γ-k-Strophanthin75%[12]
β₁-k-Strophanthin12.5%[12]
β₂-k-Strophanthin9.5%[12]
Cardiac Glycoside Content in Seeds 8-10%[5][8][16]

Visualizations

Strophanthin_Isolation_Workflow PlantMaterial Strophanthus kombe Seeds (Dried and Powdered) Defatting Defatting (n-Hexane) PlantMaterial->Defatting Extraction Aqueous Extraction of Glycosides Defatting->Extraction ColumnChromatography Adsorbent Resin Chromatography Extraction->ColumnChromatography Aqueous Extract Elution Elution with Methanol/Water ColumnChromatography->Elution Concentration Solvent Evaporation Elution->Concentration Glycoside-rich Eluate Precipitation Precipitation (Ethanol/Diisopropyl ether) Concentration->Precipitation PurifiedMixture Purified k-Strophanthin Mixture Precipitation->PurifiedMixture HPLC RP-HPLC Separation PurifiedMixture->HPLC IsolatedCompounds Isolated Strophanthin Components HPLC->IsolatedCompounds

Caption: Workflow for the isolation of k-Strophanthin.

HPLCSeparation Sample Purified k-Strophanthin Mixture Injection HPLC Injection Sample->Injection Column RP-C18 Column Injection->Column Detection DAD (220 nm) or MS Detection Column->Detection Fractionation Fraction Collection Detection->Fractionation Cymarin Cymarin Fractionation->Cymarin kStrophanthinBeta k-Strophanthin-β Fractionation->kStrophanthinBeta kStrophanthoside k-Strophanthoside Fractionation->kStrophanthoside

Caption: HPLC separation of k-Strophanthin components.

References

Application Notes and Protocols: Strophanthin K as a Tool for Probing Na+/K+-ATPase Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strophanthin K is a cardiac glycoside, or a mixture of cardiac glycosides, derived from the seeds of the African plant Strophanthus kombe.[1][2][3] Historically used in the treatment of heart conditions, its primary mechanism of action involves the specific inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) enzyme.[1][2][4] This property makes this compound and its aglycone, strophanthidin, invaluable tools in research for elucidating the physiological and pathological roles of the Na+/K+-ATPase. This enzyme, essential for maintaining cellular electrochemical gradients, is not only an ion pump but also a signal transducer involved in numerous cellular processes.[4][5][6] These notes provide an overview of this compound's mechanism, its impact on cellular signaling, and detailed protocols for its use in experimental settings.

Mechanism of Action

The fundamental mechanism of this compound revolves around its direct binding to and inhibition of the Na+/K+-ATPase pump located in the plasma membrane of all animal cells.[1][2][4]

  • Inhibition of the Pump: this compound binds to a specific, highly conserved site on the extracellular face of the Na+/K+-ATPase α-subunit.[7][8] This binding event locks the enzyme in a conformational state that prevents it from hydrolyzing ATP and transporting ions.[5]

  • Alteration of Ion Gradients: Inhibition of the pump leads to a decrease in the transport of three Na+ ions out of the cell and two K+ ions into the cell.[6] Consequently, the intracellular sodium concentration ([Na+]i) increases.[1][2]

  • Impact on the Sodium-Calcium Exchanger (NCX): The rise in [Na+]i alters the electrochemical gradient that drives the NCX. This reduces the efflux of calcium from the cell, leading to an accumulation of intracellular calcium ([Ca2+]i).[1][2]

  • Physiological Consequences: In cardiac myocytes, the elevated [Ca2+]i enhances the force of contraction (positive inotropy) by increasing the amount of calcium available to bind to troponin.[1][9] This core mechanism underlies its historical use as a cardiotonic agent.

G cluster_main Mechanism of this compound Action StrophanthinK This compound NKA Na+/K+-ATPase (Sodium Pump) StrophanthinK->NKA Binds & Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Activity Altered Na_in->NCX Reduces driving force of Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ efflux Effect Physiological Effects (e.g., Increased Cardiac Contractility) Ca_in->Effect Triggers

Caption: this compound inhibits the Na+/K+-ATPase, leading to increased intracellular calcium.

Na+/K+-ATPase as a Signal Transducer

Beyond its role as an ion pump, the Na+/K+-ATPase acts as a receptor and signal transducer. The binding of cardiac glycosides like this compound can initiate intracellular signaling cascades independent of changes in ion concentrations, although these pathways are often intertwined.[10][11]

  • Src Kinase Activation: The Na+/K+-ATPase exists in a complex with the non-receptor tyrosine kinase Src. Strophanthin binding can activate Src, which in turn can phosphorylate other proteins, initiating downstream pathways.

  • Reactive Oxygen Species (ROS): Strophanthin-induced signaling can lead to the generation of mitochondrial ROS, which act as second messengers.[10][12]

  • MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) signaling cascade can be activated by this compound, influencing cell growth, proliferation, and apoptosis.[10][13] In failing cardiac ventricular myocytes, the MAPK pathway is involved in the Strophanthin-induced increase in calcium transients.[10]

  • PI3K/AKT/mTOR Pathway: This pathway, crucial for cell survival and growth, can also be modulated by this compound.[13][14]

These signaling functions are critical areas of research in cancer biology and cardiology, where this compound serves as a key chemical probe.[13][14]

G cluster_signaling Strophanthin-Induced Signaling Cascades StrophanthinK This compound NKA_Src Na+/K+-ATPase / Src Receptor Complex StrophanthinK->NKA_Src Binds to ROS Mitochondrial ROS Generation NKA_Src->ROS Activates MAPK MAPK Pathway (ERK1/2) NKA_Src->MAPK Activates PI3K PI3K/AKT/mTOR Pathway NKA_Src->PI3K Activates Downstream Regulation of Gene Expression, Cell Growth, Apoptosis ROS->Downstream MAPK->Downstream PI3K->Downstream

Caption: this compound binding to Na+/K+-ATPase activates multiple downstream signaling pathways.

Quantitative Data

The effects of this compound and its aglycone strophanthidin are concentration-dependent. The following tables summarize key quantitative data from studies on guinea pig hearts and rat brain tissue.

Table 1: Concentration-Dependent Effects of Strophanthidin on Na+/K+-ATPase Activity & Cardiac Function [15]

Concentration Effect on Na+/K+-ATPase Activity Effect on Cardiac Contractility (+dp/dtmax)
0.1 nmol/L Stimulation (P<0.05) No significant effect
1 nmol/L Stimulation (P<0.01) Increased (P<0.05)
10 nmol/L No significant effect Significantly increased (P<0.05)
100 nmol/L No significant effect Significantly increased (P<0.01)

| 1 µmol/L - 100 µmol/L | Concentration-dependent inhibition (P<0.01) | Initial enhancement, then irregular contraction |

Table 2: Quantitative Inhibition Data for Strophanthidin [16]

Parameter Value Cell/Tissue Type

| IC50 | ~1 x 10⁻⁶ M | Rat brain ATPase |

Note: IC50 values can vary significantly depending on the Na+/K+-ATPase isoform, tissue source, and experimental conditions.

Experimental Protocols

This compound can be used in a variety of assays to probe Na+/K+-ATPase function.

This protocol measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis to determine enzyme activity. The specific activity is the difference in Pi released in the presence and absence of a specific inhibitor like this compound or ouabain.[16]

Materials:

  • Tissue homogenate or cell lysate containing Na+/K+-ATPase

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4)

  • ATP solution (e.g., 5 mM)

  • This compound solution (or Ouabain) at various concentrations

  • Malachite Green reagent (for phosphate detection)

  • Phosphate standard solution

  • 96-well microplate and plate reader

Procedure:

  • Prepare Reactions: In a 96-well plate, prepare triplicate wells for each condition:

    • Total ATPase Activity: Assay Buffer + Enzyme source.

    • Ouabain/Strophanthin-Insensitive Activity: Assay Buffer + Enzyme source + saturating concentration of this compound/Ouabain (e.g., 1 mM).

    • Blank: Assay Buffer (no enzyme).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add ATP solution to all wells to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding the Malachite Green reagent, which also serves to detect the released phosphate.

  • Color Development: Allow color to develop for 15-20 minutes at room temperature.

  • Measure Absorbance: Read the absorbance at ~620-650 nm using a microplate reader.

  • Calculation:

    • Calculate the amount of Pi released using a standard curve.

    • Na+/K+-ATPase Activity = (Pi released in "Total Activity" wells) - (Pi released in "Strophanthin-Insensitive" wells).

    • Express activity as µmol Pi / mg protein / hour.

G cluster_workflow Workflow: Colorimetric Na+/K+-ATPase Activity Assay start Prepare Reactions (Total, Inhibited, Blank) preincubate Pre-incubate plate (37°C, 10 min) start->preincubate add_atp Initiate reaction with ATP preincubate->add_atp incubate Incubate (37°C, 15-30 min) add_atp->incubate add_reagent Stop reaction & add Malachite Green reagent incubate->add_reagent develop Color development (RT, 15-20 min) add_reagent->develop read Measure Absorbance (~630 nm) develop->read calculate Calculate specific Na+/K+-ATPase activity read->calculate

Caption: Experimental workflow for a colorimetric Na+/K+-ATPase activity assay.

This assay measures the functional activity of the Na+/K+-ATPase in intact cells by using the radioactive potassium analog, Rubidium-86 (⁸⁶Rb⁺).

Materials:

  • Cultured cells (e.g., neonatal cardiac myocytes) in culture plates.[17]

  • Uptake Buffer (e.g., HEPES-buffered saline).

  • ⁸⁶Rb⁺ isotope.

  • This compound or Ouabain solution (1 mM).

  • Wash Buffer (ice-cold, e.g., isotonic MgCl₂).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Cell Culture: Grow cells to confluence in appropriate multi-well plates.

  • Pre-treatment: Wash cells with Uptake Buffer. Pre-incubate half of the wells with a saturating concentration of this compound (to determine non-specific uptake) and the other half with buffer alone for 15-20 minutes.

  • Initiate Uptake: Add Uptake Buffer containing a known concentration of ⁸⁶Rb⁺ to all wells.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.

  • Stop Uptake: Rapidly aspirate the uptake medium and wash the cells multiple times with ice-cold Wash Buffer to remove extracellular ⁸⁶Rb⁺.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculation:

    • Na+/K+-ATPase-mediated uptake = (Counts per minute in buffer-only wells) - (Counts per minute in this compound wells).

    • Normalize data to protein content per well.

Applications in Research and Drug Development

  • Physiology Research: this compound is used to study the role of Na+/K+-ATPase in various tissues, including the heart, brain, and kidney, and its involvement in processes like ion homeostasis, cell volume regulation, and neuronal excitability.[6][7]

  • Disease Modeling: It helps in understanding pathologies associated with Na+/K+-ATPase dysfunction, such as certain types of hypertension, heart failure, and neurological disorders.[6][11]

  • Drug Discovery: As a well-characterized inhibitor, this compound serves as a reference compound in screening assays to identify and characterize new modulators of the Na+/K+-ATPase. The enzyme's binding site is a target for developing novel therapeutics.[8]

  • Signal Transduction Studies: It is a critical tool for dissecting the signaling pathways initiated at the plasma membrane by the Na+/K+-ATPase, which have implications for cancer and cardiovascular disease research.[13][14]

References

Application Notes and Protocols for Strophanthin K Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for Strophanthin K in preclinical research. This document includes a summary of available quantitative data, detailed experimental protocols for key administration routes, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a cardiac glycoside that has been investigated for its effects on the cardiovascular system. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme in cardiac muscle cells. This inhibition leads to an increase in intracellular calcium, enhancing myocardial contractility. Preclinical studies are essential to understand the pharmacokinetics and pharmacodynamics of this compound, and the choice of administration route is a critical factor in these investigations. This document outlines the most common administration routes used in preclinical studies: intravenous, oral, and intraperitoneal.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related cardiac glycosides from preclinical and clinical studies. It is important to note that direct comparative preclinical studies for this compound across all three administration routes in a single animal model are limited. Therefore, data from different studies, animal models, and related compounds are presented to provide a broader perspective.

Table 1: Pharmacokinetic Parameters of this compound and Related Glycosides

CompoundAdministration RouteAnimal ModelDoseCmaxTmaxBioavailability (%)Half-life (t½)Reference
k-strophanthin-alpha (Cymarin)Intravenous (IV)Human---10013 h[1]
k-strophanthin-alpha (Cymarin)OralHuman---4723 h[1]
k-strophanthosideIntravenous (IV)Human---10099 h[1]
k-strophanthosideOralHuman---1622 h[1]
g-strophanthin (Ouabain)Intravenous (IV)Human0.25 mg-< 6 min10011 h[2]
g-strophanthin (Ouabain)SublingualHuman6.0 mg0.7-4.7 ng/mL2-24 hLow and irregular-[2]
g-strophanthin (Ouabain)Intraperitoneal (IP)Mouse1.25 mg/kg882.88 ± 21.82 ng/g0.08 ± 0.01 h-0.15 ± 0.02 h[3]

Note: Data for human studies are included to provide context on bioavailability, as direct preclinical comparative data is scarce. Cmax and Tmax values for Ouabain in mice are for plasma.

Signaling Pathway of this compound

This compound, like other cardiac glycosides, primarily targets the Na+/K+-ATPase pump. The inhibition of this pump sets off a cascade of events leading to its physiological effects.

StrophanthinK_Signaling StrophanthinK This compound NaK_ATPase Na+/K+-ATPase StrophanthinK->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces gradient for Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Decreases Ca2+ efflux via SR Sarcoplasmic Reticulum Ca_in->SR Stimulates Contraction ↑ Myocardial Contractility Ca_in->Contraction Ca_release ↑ Ca2+ Release SR->Ca_release Ca_release->Contraction

This compound Signaling Pathway

Experimental Protocols

The following are detailed protocols for the administration of this compound via intravenous, oral, and intraperitoneal routes in common preclinical models.

Intravenous (IV) Administration

Intravenous administration ensures immediate and 100% bioavailability, making it the gold standard for pharmacokinetic and acute pharmacodynamic studies.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Animal restrainer (e.g., rodent restrainer)

  • 27-30 gauge needles and syringes

  • Heat lamp (optional, for vasodilation)

  • Anesthetic (if required by protocol)

Protocol (Rat Model):

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.

  • Animal Preparation:

    • Weigh the animal to determine the correct injection volume.

    • Anesthetize the animal if necessary, following approved institutional guidelines.

    • Place the animal in a restrainer.

    • If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.

  • Injection Procedure:

    • Swab the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Monitor the animal for any adverse reactions.

    • Proceed with pharmacokinetic or pharmacodynamic assessments as per the study design.

Oral (PO) Administration

Oral administration is used to assess the intestinal absorption and first-pass metabolism of a compound.

Materials:

  • This compound

  • Appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

Protocol (Mouse Model):

  • Preparation of this compound Suspension/Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle.

  • Animal Preparation:

    • Weigh the animal.

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Procedure:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.

    • Administer the this compound formulation slowly.

    • Carefully withdraw the gavage needle.

  • Post-gavage Monitoring:

    • Observe the animal for any signs of distress or regurgitation.

Intraperitoneal (IP) Administration

Intraperitoneal injection is a common route for administering substances in preclinical studies, offering rapid absorption into the systemic circulation.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • 25-27 gauge needles and syringes

Protocol (Guinea Pig Model):

  • Preparation of this compound Solution: Dissolve this compound in sterile saline.

  • Animal Preparation:

    • Weigh the animal.

    • Restrain the guinea pig securely.

  • Injection Procedure:

    • Position the animal with its head tilted slightly downwards.

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum.

    • Swab the area with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn back, indicating incorrect placement.

    • Inject the solution slowly.

    • Withdraw the needle.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any signs of pain or distress.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a preclinical study investigating the effects of this compound administration.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization IV_Admin Intravenous (IV) Animal_Acclimatization->IV_Admin PO_Admin Oral (PO) Animal_Acclimatization->PO_Admin IP_Admin Intraperitoneal (IP) Animal_Acclimatization->IP_Admin Drug_Formulation This compound Formulation Drug_Formulation->IV_Admin Drug_Formulation->PO_Admin Drug_Formulation->IP_Admin PK_Analysis Pharmacokinetic (PK) Analysis (Blood/Tissue Sampling) IV_Admin->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (e.g., ECG, Blood Pressure) IV_Admin->PD_Analysis PO_Admin->PK_Analysis PO_Admin->PD_Analysis IP_Admin->PK_Analysis IP_Admin->PD_Analysis Data_Analysis Data Analysis & Interpretation PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

General Preclinical Workflow

Conclusion

The choice of administration route for this compound in preclinical studies significantly impacts its pharmacokinetic and pharmacodynamic profile. While intravenous administration provides immediate and complete bioavailability, oral and intraperitoneal routes are essential for evaluating absorption, distribution, metabolism, and excretion characteristics. The protocols and data provided in these application notes serve as a valuable resource for designing and conducting robust preclinical investigations of this compound. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines when performing these procedures.

References

Troubleshooting & Optimization

Strophanthin K narrow therapeutic index in research models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Strophanthin K. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly concerning its narrow therapeutic index in research models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing high variability in the dose-response of my animal models to this compound. What could be the cause?

A1: High variability is a known challenge in this compound research due to its narrow therapeutic index. Several factors can contribute to this:

  • Animal Susceptibility: Individual animals, even within the same species and strain, can exhibit considerable differences in their susceptibility to this compound.[1]

  • Route of Administration: The bioavailability of this compound is poor when administered orally.[2] Intravenous or intraperitoneal injections provide more consistent plasma concentrations. Ensure your administration technique is precise and consistent across all subjects.

  • Solution Stability: this compound solutions can degrade, especially if they become alkaline. This can happen if autoclaved in soft glass containers.[3][4] It is advisable to prepare solutions fresh or store them in hard glass (Pyrex) ampules at a neutral pH.[3][4]

  • Electrolyte Imbalances: The action of cardiac glycosides is sensitive to electrolyte levels. Hypokalemia (low potassium) can increase the risk of toxicity, while hyperkalemia can reduce its effects.[2][5] Ensure that the electrolyte balance of your animal models is within the normal range.

Q2: My this compound solution appears to have lost potency over time. How can I prevent this?

A2: The stability of your this compound solution is crucial for reproducible results.

  • pH of the Solution: this compound is sensitive to alkaline conditions. When autoclaved in soft glass, the pH of the solution can increase, leading to partial decomposition and reduced biological activity.[3][4]

  • Recommended Preparation: For clinical and experimental use, it is recommended to dissolve crystalline this compound in a buffered solution, such as M/50 standard phosphate solution at pH 7.0, and store it in hard glass (Pyrex) ampules.[3] This ensures the stability of the compound, even after autoclaving.[3]

Q3: I'm seeing unexpected cardiac arrhythmias in my control group during in vivo experiments. What should I check?

A3: Unexplained arrhythmias in a control group can be confounding. Consider the following:

  • Anesthesia: The type and depth of anesthesia can affect cardiac rhythm. Ensure that the anesthetic protocol is consistent and does not have known arrhythmogenic effects.

  • Surgical Stress: Surgical procedures can induce physiological stress that may lead to arrhythmias. Refine your surgical technique to minimize tissue trauma and duration.

  • Baseline ECG: Always perform a baseline electrocardiogram (ECG) before administering any substance to ensure the animal does not have a pre-existing cardiac abnormality.

Q4: How can I accurately determine the therapeutic window of this compound in my specific research model?

A4: Determining the therapeutic window requires a careful dose-escalation study.

  • Start with Low Doses: Begin with very low, sub-therapeutic doses and gradually increase the concentration.

  • Monitor Key Parameters: Continuously monitor physiological parameters such as heart rate, blood pressure, and ECG.

  • Identify ED50 and TD50: The effective dose (ED50) can be determined by observing the desired therapeutic effect (e.g., increased cardiac contractility). The toxic dose (TD50) is identified by the appearance of adverse effects, such as significant arrhythmias or a sharp drop in blood pressure. The therapeutic index is the ratio of TD50 to ED50.

Quantitative Data

Table 1: Therapeutic vs. Toxic Doses of this compound in Different Models

Animal ModelTherapeutic Dose RangeToxic/Lethal DoseRoute of AdministrationReference
Human0.125 mg (daily)> 3 mg (single dose)Intravenous/Oral[6][7]
DogNot specified0.12 mg/kg (lethal)Not specified[8]
CatNot specified0.1 mg/kg (average lethal)Not specified
RatNot specifiedNot specifiedNot specified[9]

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay

This protocol is adapted from methods used for Strophanthidin and other cardiac glycosides.

Objective: To determine the inhibitory effect of this compound on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Reaction Buffer: Containing NaCl, KCl, MgCl2, and ATP at appropriate concentrations.

  • This compound stock solution

  • Malachite Green solution (for phosphate detection)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the reaction buffer.

  • Add the purified Na+/K+-ATPase enzyme to each well of a microplate containing the reaction buffer.

  • Add the different concentrations of this compound to the wells. Include a control group with no this compound.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Initiate the enzymatic reaction by adding ATP to all wells.

  • After a defined incubation period, stop the reaction (e.g., by adding sodium dodecyl sulfate).

  • Quantify the amount of inorganic phosphate (Pi) released using the Malachite Green assay. The absorbance is read with a microplate reader.

  • The percentage of inhibition is calculated by comparing the Pi released in the presence of this compound to the control.

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway of this compound

StrophanthinK_Pathway StrophanthinK This compound NaK_ATPase Na+/K+-ATPase Pump StrophanthinK->NaK_ATPase Inhibits Na_intra ↑ Intracellular Na+ NaK_ATPase->Na_intra Leads to NCX Na+/Ca²⁺ Exchanger (NCX) Na_intra->NCX Alters gradient for Ca_efflux ↓ Ca²⁺ Efflux NCX->Ca_efflux Reduces Ca_intra ↑ Intracellular Ca²⁺ Ca_efflux->Ca_intra SR Sarcoplasmic Reticulum (SR) Ca_intra->SR Increases uptake into SR_Ca ↑ Ca²⁺ load in SR SR->SR_Ca Contraction ↑ Myocardial Contraction (Positive Inotropy) SR_Ca->Contraction Enhances Ca²⁺ release upon action potential, leading to

Caption: Signaling pathway of this compound's inotropic effect.

Experimental Workflow for In Vivo Studies

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline Baseline Measurement (ECG, Blood Pressure) Animal_Prep->Baseline Drug_Admin This compound Administration (Dose Escalation) Baseline->Drug_Admin Monitoring Continuous Monitoring (Physiological Parameters) Drug_Admin->Monitoring Data_Acq Data Acquisition Monitoring->Data_Acq Endpoint Experimental Endpoint Monitoring->Endpoint Data_Analysis Data Analysis (Therapeutic vs. Toxic Effects) Data_Acq->Data_Analysis Data_Analysis->Endpoint

Caption: A typical workflow for in vivo this compound experiments.

References

Technical Support Center: K-Strophanthin Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with K-strophanthin in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My K-strophanthin solution appears to have lost potency. What are the primary causes?

A1: The loss of K-strophanthin potency in aqueous solutions is most commonly attributed to chemical degradation. The stability of K-strophanthin is significantly influenced by the pH of the solution. Both acidic and basic conditions can lead to the breakdown of the molecule. It is also known that elevated temperatures can accelerate this degradation process.

Q2: What are the degradation pathways of K-strophanthin in aqueous solutions?

A2: K-strophanthin, a mixture of cardiac glycosides, undergoes degradation through two primary pathways depending on the pH of the solution:

  • Acidic Conditions: In an acidic environment, the glycosidic bonds of K-strophanthin are susceptible to hydrolysis. This results in the cleavage of the sugar moieties, yielding the aglycone, k-strophanthidin, as the main degradation product.[1]

  • Basic Conditions: Under basic conditions, the unsaturated lactone ring at the C17 position of the steroid nucleus is prone to hydrolysis. This opens the lactone ring and leads to the formation of corresponding gamma-hydroxy acids, which are biologically inactive.[1]

Q3: How does pH affect the stability of K-strophanthin solutions?

A3: The pH of the aqueous solution is a critical factor in maintaining the stability of K-strophanthin. Alkaline conditions, in particular, have been shown to significantly accelerate the decomposition of strophanthin.[2][3] Storing K-strophanthin in a neutral or slightly acidic buffer is recommended to minimize degradation.

Q4: Can the type of storage container affect the stability of my K-strophanthin solution?

A4: Yes, the choice of storage container can have a significant impact on the stability of K-strophanthin solutions, especially during heat sterilization processes like autoclaving. Studies have shown that using soft glass containers can lead to the leaching of alkali from the glass, which increases the pH of the solution and subsequently promotes the degradation of K-strophanthin.[2][3] It is highly recommended to use hard glass (e.g., Pyrex) or other inert containers to prevent pH shifts.[3]

Q5: Are there any recommended stabilization strategies for K-strophanthin aqueous solutions?

A5: Based on the known degradation pathways, the following strategies are recommended to enhance the stability of K-strophanthin in aqueous solutions:

  • pH Control: Maintaining a neutral pH (around 7.0) is the most critical factor. The use of a phosphate buffer (e.g., 0.02 M) can help to ensure pH stability.[3]

  • Appropriate Containers: Utilize hard glass (Pyrex) or other inert containers to prevent alkaline leaching.[3]

  • Temperature Control: Store solutions at controlled room temperature or refrigerated, and avoid exposure to high temperatures.

  • Light Protection: While specific data on the photodegradation of K-strophanthin is limited, it is a general good practice to protect solutions from light to prevent potential photochemical degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays using K-strophanthin solutions.
Potential Cause Troubleshooting Step
Degradation due to improper pH Verify the pH of your K-strophanthin stock and working solutions. If necessary, prepare fresh solutions using a neutral pH buffer (e.g., phosphate buffer at pH 7.0).
Degradation from heat exposure Review your experimental protocol for any steps involving high temperatures. If heat is necessary, minimize the exposure time. Prepare fresh solutions if heat-induced degradation is suspected.
Inaccurate initial concentration Re-verify the concentration of your K-strophanthin stock solution using a validated analytical method, such as HPLC.
Interaction with other solution components Investigate potential interactions between K-strophanthin and other components in your experimental medium.
Issue 2: Unexpected peaks or altered peak shapes in HPLC analysis.
Potential Cause Troubleshooting Step
Presence of degradation products Compare the chromatogram with a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area can indicate degradation. Refer to the forced degradation experimental protocol to identify potential degradation products.
Column contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds.
Inappropriate mobile phase pH Ensure the pH of the mobile phase is suitable for the analysis of cardiac glycosides. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used to achieve good peak shape.
Sample solvent incompatibility Dissolve and inject the sample in a solvent that is compatible with the mobile phase to avoid peak distortion.

Data Presentation

Table 1: Summary of Factors Affecting K-Strophanthin Stability in Aqueous Solution

Factor Effect on Stability Primary Degradation Pathway Recommendation
Acidic pH (< 6) DegradationHydrolysis of glycosidic bonds to form k-strophanthidin[1]Maintain pH at or near 7.0
Neutral pH (≈ 7) Optimal StabilityMinimal degradationBuffer solutions to pH 7.0[3]
Alkaline pH (> 8) Significant DegradationHydrolysis of the lactone ring[1][2]Avoid alkaline conditions
Elevated Temperature Accelerated DegradationIncreased rate of hydrolysisStore at controlled room temperature or refrigerated
Light Exposure Potential for DegradationPhotochemical degradation (inferred)Protect solutions from light
Container Type Can alter pHLeaching of alkali from soft glass increases pH[2][3]Use hard glass (Pyrex) or inert containers[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of K-Strophanthin

This protocol is designed to intentionally degrade K-strophanthin under controlled stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Materials:

  • K-strophanthin reference standard
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • Methanol or acetonitrile (HPLC grade)

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of K-strophanthin in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
  • Base Hydrolysis: Dissolve K-strophanthin in 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis. Neutralize the solution before analysis.
  • Oxidative Degradation: Dissolve K-strophanthin in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Dissolve K-strophanthin in high-purity water and heat at an elevated temperature (e.g., 80°C) for 24 hours.
  • Photodegradation: Expose a solution of K-strophanthin in high-purity water to a UV light source for a defined period.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Protocol 2: HPLC Method for Stability Testing of K-Strophanthin

This method is suitable for the separation and quantification of K-strophanthin and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • UV detection at 220 nm.

    • For higher specificity and identification of degradation products, ESI-MS in negative ion mode is recommended.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation start K-Strophanthin Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress control Control Sample (No Stress) start->control hplc HPLC Analysis stress->hplc control->hplc data Data Acquisition (Chromatograms) hplc->data compare Compare Chromatograms data->compare identify Identify Degradation Products compare->identify quantify Quantify Degradation identify->quantify

Caption: Workflow for K-Strophanthin Stability Assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling (e.g., in Cancer Cells) k_strophanthin K-Strophanthin na_k_atpase Na+/K+-ATPase k_strophanthin->na_k_atpase Inhibition mapk MAPK Pathway k_strophanthin->mapk Modulates pi3k_akt PI3K/AKT/mTOR Pathway k_strophanthin->pi3k_akt Modulates na_ion ↑ Intracellular Na+ na_k_atpase->na_ion Leads to ncx Na+/Ca2+ Exchanger ca_ion ↑ Intracellular Ca2+ ncx->ca_ion Reduces Ca2+ efflux na_ion->ncx Alters troponin Troponin ca_ion->troponin Binds to contraction ↑ Myocardial Contraction troponin->contraction apoptosis Apoptosis mapk->apoptosis pi3k_akt->apoptosis

Caption: K-Strophanthin Cellular Signaling Pathway.

References

Strophanthin K degradation pathways under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of K-strophanthin, understanding its stability and degradation pathways is critical for accurate quantification and formulation development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the investigation of K-strophanthin degradation under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for K-strophanthin under acidic and basic conditions?

A1: K-strophanthin exhibits distinct degradation pathways depending on the pH of the environment. Under acidic conditions, the primary degradation route is the hydrolysis of the glycosidic linkages, leading to the cleavage of sugar moieties and the formation of the aglycone, k-strophanthidin.[1] In contrast, under basic conditions, the main degradation pathway involves the hydrolysis of the unsaturated 17β-lactone ring, which results in the formation of the corresponding γ-hydroxy acids.[1]

Q2: What are the expected degradation products of K-strophanthin in forced degradation studies?

A2: In acidic forced degradation studies, the expected major degradation product is k-strophanthidin. Under basic conditions, the primary degradation products are the gamma-hydroxy acid derivatives of the parent glycoside. It is also important to consider the potential for the formation of various epimers and other minor degradation products.

Q3: What analytical techniques are most suitable for monitoring K-strophanthin degradation?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and effective technique for separating and quantifying K-strophanthin and its degradation products.[1] Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is particularly powerful for the structural characterization of the degradation products.[1]

Q4: Are there any specific considerations for sample preparation when analyzing K-strophanthin degradation?

A4: Yes, sample preparation is a critical step. It is crucial to use high-purity solvents and reagents to avoid introducing contaminants that may interfere with the analysis. The pH of the sample should be carefully controlled and neutralized after stress conditions are applied to prevent further degradation before analysis. For complex matrices, solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analytes of interest.

Q5: How can I ensure the stability of my K-strophanthin stock solutions?

A5: K-strophanthin solutions are susceptible to degradation, particularly at alkaline pH. It is recommended to prepare stock solutions in a slightly acidic or neutral buffer (e.g., phosphate buffer at pH 7.0) and store them at low temperatures (e.g., 2-8 °C) and protected from light. The use of hard glass (e.g., Pyrex) ampules or vials is advisable, as soft glass can leach alkali upon heating (e.g., autoclaving), leading to an increase in pH and subsequent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of K-strophanthin and its degradation products.

Chromatographic Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for K-strophanthin or its degradation products. 1. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes, leading to peak tailing. 2. Secondary interactions with the stationary phase: Residual silanol groups on C18 columns can interact with polar functional groups on the analytes. 3. Column overload: Injecting too high a concentration of the analyte.1. Optimize mobile phase pH: Adjust the pH of the mobile phase to suppress the ionization of the analytes. For cardiac glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. 2. Use an end-capped column or a different stationary phase: Employ a modern, well-end-capped C18 column or consider a different stationary phase with reduced silanol activity. 3. Reduce injection concentration: Dilute the sample to an appropriate concentration.
Inconsistent retention times. 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations in the column. 3. Column degradation. 1. Ensure proper pump performance and mobile phase preparation: Degas the mobile phase and ensure the pump is delivering a consistent flow rate. 2. Use a column thermostat: Maintain a constant column temperature to ensure reproducible retention times. 3. Check column performance: Regularly monitor column performance with a standard solution. If performance deteriorates, the column may need to be washed or replaced.
Co-elution of K-strophanthin and its degradation products. 1. Inadequate separation power of the chromatographic method. 1. Optimize the mobile phase gradient: Adjust the gradient profile (slope and duration) to improve the separation of closely eluting peaks. 2. Change the stationary phase: If gradient optimization is insufficient, consider a column with a different selectivity. 3. Modify the mobile phase composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or additives.
Quantitation and Data Interpretation Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor linearity of the calibration curve. 1. Detector saturation at high concentrations. 2. Inaccurate standard preparation. 1. Adjust the concentration range of the calibration standards: Ensure the concentration range is within the linear response range of the detector. 2. Carefully prepare and verify standard concentrations: Use a calibrated balance and high-purity reference standards.
Difficulty in identifying and confirming degradation products. 1. Lack of reference standards for degradation products. 2. Insufficient resolution of the analytical technique. 1. Utilize mass spectrometry (MS): Couple the HPLC to a mass spectrometer to obtain mass-to-charge ratios and fragmentation patterns for structural elucidation. 2. Isolate degradation products: If necessary, use preparative HPLC to isolate sufficient quantities of the degradation products for further characterization by techniques such as NMR.

Experimental Protocols

Forced Degradation Study Protocol for K-Strophanthin

Objective: To investigate the degradation of K-strophanthin under acidic and basic stress conditions and to identify the resulting degradation products.

Materials:

  • K-strophanthin reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of K-strophanthin in methanol or a mixture of methanol and water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the K-strophanthin stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the K-strophanthin stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • If no significant degradation is observed, the experiment can be repeated at a slightly elevated temperature (e.g., 40°C) or with 1 M NaOH, but be aware that basic hydrolysis of the lactone ring is often rapid.

  • HPLC Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method. An example of a suitable method is a reverse-phase C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile.[1]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent K-strophanthin.

Data Presentation:

The quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of K-Strophanthin Degradation under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)K-Strophanthin Remaining (%)k-Strophanthidin Formation (Peak Area)
01000
2
4
8
24

Table 2: Summary of K-Strophanthin Degradation under Basic Conditions (0.1 M NaOH at Room Temperature)

Time (hours)K-Strophanthin Remaining (%)γ-Hydroxy Acid Derivative Formation (Peak Area)
01000
0.5
1
2
4

Note: The actual percentage remaining and peak areas will be determined experimentally.

Visualizations

Degradation Pathways

cluster_acid Acidic Conditions cluster_base Basic Conditions K-Strophanthin_acid K-Strophanthin k-Strophanthidin k-Strophanthidin (Aglycone) K-Strophanthin_acid->k-Strophanthidin Hydrolysis of Glycosidic Bonds Sugars Sugar Moieties K-Strophanthin_acid->Sugars K-Strophanthin_base K-Strophanthin gamma_hydroxy_acid γ-Hydroxy Acid Derivative K-Strophanthin_base->gamma_hydroxy_acid Hydrolysis of Lactone Ring

Caption: K-Strophanthin degradation pathways.

Experimental Workflow

Start Start Prepare_Stock Prepare K-Strophanthin Stock Solution (1 mg/mL) Start->Prepare_Stock Stress_Conditions Select Stress Condition Prepare_Stock->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Acidic Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, RT) Stress_Conditions->Base_Hydrolysis Basic Sample_Collection Collect Samples at Time Points Acid_Hydrolysis->Sample_Collection Base_Hydrolysis->Sample_Collection Neutralize_Dilute Neutralize and Dilute Samples Sample_Collection->Neutralize_Dilute HPLC_Analysis HPLC-UV/MS Analysis Neutralize_Dilute->HPLC_Analysis Data_Analysis Analyze Data: - % Degradation - Identify Products HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Optimizing Strophanthin K Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Strophanthin K dosage for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in vitro?

A1: this compound is a cardiac glycoside that primarily acts by inhibiting the sodium-potassium ATPase pump (Na+/K+-ATPase) on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium ion concentration. The elevated intracellular sodium then alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and an accumulation of intracellular calcium.[1] This increase in intracellular calcium is the key mechanism behind the positive inotropic effects (increased contractility) observed in cardiac muscle cells.[1]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: Based on available literature, a common effective concentration of this compound in vitro is 1 µM (10-6 M).[3] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. For instance, in studies with the related compound strophanthidin, IC50 values (the concentration that inhibits 50% of cell viability) in cancer cell lines were found to be in the low micromolar range (1-2.5 µM).[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What are the known signaling pathways affected by this compound and related compounds?

A3: this compound's primary target is the Na+/K+-ATPase. Beyond the immediate effect on ion balance, inhibition of this pump can trigger various downstream signaling cascades. Studies on the related cardiac glycoside, strophanthidin, have shown that it can attenuate the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways in human cancer cells.[4]

Q4: Is this compound cytotoxic?

A4: Yes, like other cardiac glycosides, this compound can be cytotoxic at higher concentrations and has a narrow therapeutic index.[1][2] Cytotoxicity is often dose-dependent. For example, strophanthidin showed dose-dependent cytotoxic effects in cancer cell lines (MCF-7, A549, and HepG2) but did not show significant cytotoxicity in normal peripheral blood mononuclear cells (PBMCs) at similar concentrations.[4] It is crucial to assess the cytotoxic effects of this compound in your specific cell model using a cell viability assay.

Troubleshooting Guide

Issue 1: No observable effect of this compound at the expected concentration.

Possible Cause Troubleshooting Step
Incorrect Dosage Calculation Double-check all calculations for preparing the stock and working solutions.
Compound Instability Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. While specific stability data in all culture media is not readily available, it is best practice to assume limited stability.
Compound Insolubility Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in cell culture media. Visually inspect for any precipitation after dilution.
Cell Line Insensitivity The expression level of the Na+/K+-ATPase alpha subunit can vary between cell lines, affecting their sensitivity to cardiac glycosides. Consider using a cell line known to be responsive or increasing the concentration range in your dose-response experiment.
Experimental Assay Issue Verify that the assay used to measure the effect is functioning correctly with appropriate positive and negative controls.

Issue 2: High level of cell death observed even at low concentrations.

Possible Cause Troubleshooting Step
Solvent Cytotoxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%).[5] Run a vehicle control (media with solvent only) to assess solvent toxicity.
High Cell Line Sensitivity Your cell line may be particularly sensitive to this compound. Perform a detailed dose-response curve starting from very low (nanomolar) concentrations to identify a non-toxic, effective concentration.
Contamination Check for signs of microbial contamination in your cell cultures, as this can exacerbate cytotoxicity.
Incorrect Compound Concentration Re-verify the concentration of your stock solution and the dilutions made.

Data Presentation

Table 1: In Vitro Concentrations and Effects of this compound and Related Compounds

CompoundCell Line/ModelConcentrationObserved EffectReference
This compoundIsolated myocardial contractile protein system1 µM (10-6 M)Increased force generation and normalized work[3]
StrophanthidinMCF-7 (breast cancer)IC50 ≈ 2 µMCytotoxicity[4]
StrophanthidinA549 (lung cancer)IC50 ≈ 1 µMCytotoxicity[4]
StrophanthidinHepG2 (liver cancer)IC50 ≈ 2.5 µMCytotoxicity[4]
StrophanthidinPeripheral blood mononuclear cells (PBMCs)0.5 - 500 µMNo significant cytotoxicity[4]

Experimental Protocols

1. Cell Viability (MTT) Assay Protocol

This protocol is adapted from studies assessing the cytotoxicity of related compounds.[4][5]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed approximately 4,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and non-toxic to the cells.

    • After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm can also be used.[4]

    • Calculate cell viability as a percentage of the vehicle control.

2. Na+/K+-ATPase Inhibition Assay (Biochemical)

This is a generalized protocol based on the principles of enzymatic assays for Na+/K+-ATPase.

  • Materials:

    • Purified Na+/K+-ATPase enzyme preparation (e.g., from pig heart).

    • Assay buffer (e.g., modified Tris-HCl, pH 7.0).

    • ATP solution.

    • This compound solutions at various concentrations.

    • Reagent for detecting inorganic phosphate (e.g., BIOMOL Green).

  • Procedure:

    • Pre-incubate the Na+/K+-ATPase enzyme with different concentrations of this compound or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding a known concentration of ATP.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for ATP hydrolysis.

    • Stop the reaction and measure the amount of inorganic phosphate released using a suitable detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 630 nm for BIOMOL Green).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition at each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Mandatory Visualizations

Strophanthin_K_Mechanism Strophanthin_K This compound NaK_ATPase Na+/K+-ATPase Pump Strophanthin_K->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Na->NCX Alters Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Reduces Ca2+ Efflux Cellular_Effects Positive Inotropy (Increased Contractility) Intracellular_Ca->Cellular_Effects Causes

Caption: Mechanism of action of this compound.

References

Technical Support Center: Mitigating Strophanthin K-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Strophanthin K-induced cardiotoxicity models in animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: this compound, a cardiac glycoside, primarily inhibits the Na+/K+-ATPase pump in cardiac muscle cells.[1][2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger (NCX).[1][2] The result is reduced calcium efflux and a subsequent accumulation of intracellular calcium.[1][4] While this calcium increase is responsible for the therapeutic positive inotropic (increased contractility) effect, an overdose leads to calcium overload, causing severe arrhythmias and cell death.[1][4]

Q2: Which animal models are commonly used for studying this compound cardiotoxicity?

A2: Various animal models have been utilized, including rats (specifically Wistar rats), dogs, and frogs.[5][6][7][8] The choice of model often depends on the specific research question, such as studying arrhythmias, heart failure, or the efficacy of mitigating agents.[5][6][8] Guinea pigs are also a common model for cardiac glycoside studies due to their cardiac electrophysiology resembling that of humans.

Q3: What are the typical signs of this compound toxicity in an animal model?

A3: The most prominent signs are cardiac arrhythmias, which can range from premature ventricular complexes to life-threatening ventricular tachycardia and fibrillation.[9] Electrocardiogram (ECG) monitoring may show a decreased QT interval and a progressive shortening of the QRS complex.[7] Systemic signs can include gastrointestinal distress (nausea, vomiting), neurological effects (confusion), and bradycardia (abnormally slow heart rate).[9] In severe cases, toxicity leads to cardiac arrest.[10]

Q4: Are there any known agents that can mitigate this compound toxicity?

A4: Yes, some studies have shown protective effects with certain agents. For instance, Isoptin (Verapamil), a calcium channel antagonist, has been shown to enhance tolerance to the toxic effects of K-strophanthin in rats.[6] The anti-arrhythmic agent Ajmaline has also been studied in combination with strophanthins to correct for impaired tolerance.[5] Additionally, general supportive measures to correct electrolyte imbalances, such as hypokalemia, are crucial as they can exacerbate toxicity.[11]

Q5: How is the dose of this compound determined for inducing cardiotoxicity without causing immediate fatality?

A5: The dose must be carefully titrated as this compound has a very narrow therapeutic index.[1] The lethal dose (LD50) can vary significantly between species. It is recommended to start with a low-dose pilot study and gradually escalate the dose while continuously monitoring the animal's ECG and vital signs. For example, studies with other cardiac glycosides like ouabain have used doses around 50 µg/kg for 21 days in rats to induce chronic damage, while acute toxicity models use much higher infusion rates (e.g., 0.7 mg/kg/min) over a short period.[7][10] The arrhythmogenic dose is often used as a toxic threshold endpoint.[8][12]

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
High mortality rate immediately after administration. 1. Dose is too high.2. Infusion/injection rate is too fast.3. Animal model is overly sensitive.1. Reduce the total cumulative dose. Perform a dose-response study.2. Administer the drug via a slower intravenous infusion rather than a bolus injection.3. Review literature for species/strain-specific sensitivity. Consider using a more resistant strain or species.
High variability in ECG results between animals. 1. Inconsistent drug administration (volume, speed).2. Animal stress levels affecting baseline cardiac function.3. Underlying health differences in animals.4. Electrolyte imbalances (e.g., hypokalemia).[11]1. Use a calibrated syringe pump for precise infusion. Ensure consistent injection technique.2. Allow for a proper acclimatization period. Handle animals gently to minimize stress.3. Ensure all animals are of similar age, weight, and health status. Screen for pre-existing conditions.4. Check baseline serum electrolytes. Ensure standard diet and hydration.
Test compound shows no mitigating effect. 1. Inappropriate dose of the test compound.2. Incorrect timing of administration (pre-, co-, or post-treatment).3. Poor bioavailability or rapid metabolism of the test compound.4. The compound does not target the cardiotoxicity pathway.1. Conduct a dose-finding study for the mitigating agent.2. Vary the administration time of your compound relative to this compound induction.3. Check the pharmacokinetic profile of your compound. Consider a different route of administration.4. Re-evaluate the mechanism of action of your test compound in relation to Na+/K+-ATPase inhibition and calcium overload.
Difficulty in measuring cardiac biomarkers. 1. Improper sample collection or handling.2. Insufficient sensitivity of the assay.3. Timing of blood draw missed the peak biomarker release.1. Collect blood at appropriate time points (e.g., peak toxicity). Use appropriate anticoagulants and process samples promptly.2. Use high-sensitivity assays (e.g., hs-cTnI). Ensure assay is validated for the animal species being used.[7]3. Perform a time-course experiment to determine the optimal window for measuring biomarkers like cTnI, CK-MB, and LDH.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters from animal studies involving cardiac glycosides. Note that data for this compound is limited, so data from the closely related compound Ouabain is included for reference.

ParameterAnimal ModelCompoundDose / ConcentrationKey Finding
Chronic CardiotoxicityWistar RatsOuabain50 µg/kg every 24h for 21 daysIncreased protein levels of BNP and alpha-2 isoform of Na+/K+-ATPase.[7]
PreconditioningLangendorff-perfused Rat HeartsOuabain10 µM for 4 minReduced infarct size by 40% and improved recovery of cardiac function post-ischemia.[13]
Acute ToxicityAnesthetized RatsOuabain0.7 mg/kg/min (i.v. infusion)Used to induce ventricular fibrillation or cardiac arrest to test interactions with other agents.[10]
Blood Pressure EffectRatsOuabain25 µg/kg/day for 15 daysIncreased blood pressure but reduced isometric tension development in isolated cardiac muscle.[14]

Detailed Experimental Protocols

Protocol 1: Induction of Acute Cardiotoxicity in Rats

This protocol is adapted from methodologies used for ouabain, a closely related cardiac glycoside.[10]

  • Animal Preparation:

    • Use male Wistar rats (250-300g).

    • Anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). Confirm depth of anesthesia by lack of pedal withdrawal reflex.

    • Cannulate the jugular vein for intravenous infusion and the carotid artery for blood pressure monitoring.

    • Insert subcutaneous needle electrodes for continuous ECG recording (Lead II configuration).

  • This compound Preparation:

    • Prepare a stock solution of this compound in sterile 0.9% saline.

    • The final concentration should be calculated to deliver the target dose in a reasonable infusion volume (e.g., 1-2 mL/kg/min).

  • Induction and Monitoring:

    • Allow the animal to stabilize for 20-30 minutes after surgery to obtain baseline ECG and blood pressure readings.

    • Begin the continuous intravenous infusion of this compound at a pre-determined rate (e.g., starting at a low dose and escalating).

    • Continuously monitor the ECG for the onset of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, fibrillation) and the time to their appearance.

    • Record the time to cardiac arrest as the final endpoint.

  • Data Collection:

    • Collect blood samples at baseline and at the onset of severe arrhythmia to measure cardiac biomarkers (cTnI, CK-MB, LDH) and electrolytes.

    • At the end of the experiment, euthanize the animal and harvest the heart for histological analysis.

Protocol 2: Testing a Mitigating Agent
  • Experimental Groups:

    • Group 1: Vehicle Control (receives vehicle for mitigating agent + saline infusion).

    • Group 2: this compound Control (receives vehicle for mitigating agent + this compound infusion).

    • Group 3: Treatment Group (receives mitigating agent + this compound infusion).

    • Group 4: Mitigating Agent Control (receives mitigating agent + saline infusion).

  • Agent Administration:

    • Administer the potential mitigating agent or its vehicle at a pre-determined time before this compound infusion (e.g., 15-30 minutes prior). The route of administration (i.v., i.p., oral) will depend on the agent's properties.

  • Cardiotoxicity Induction and Analysis:

    • Follow the induction protocol described above (Protocol 1).

    • Compare the time to onset of arrhythmias, severity of ECG abnormalities, and survival time between the this compound Control group and the Treatment Group.

    • Analyze cardiac biomarkers and perform histological examination of heart tissue to assess the degree of myocardial injury. A significant delay in arrhythmia onset or reduction in biomarker levels in the Treatment Group would indicate a protective effect.

Visualizations: Pathways and Workflows

Strophanthin_K_Toxicity_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ (Overload) NCX->Ca_in Leads to StrophanthinK This compound StrophanthinK->NaK_ATPase Inhibits Na_in->NCX Reverses Arrhythmia Arrhythmias / Cell Death Ca_in->Arrhythmia

Caption: Mechanism of this compound-induced cardiotoxicity.

Experimental_Workflow A Acclimatize Animals B Record Baseline ECG & Vitals A->B C Administer Mitigating Agent (or Vehicle) B->C D Administer this compound (Continuous Infusion) C->D E Monitor ECG & Vitals Continuously D->E F Collect Blood/Tissue Samples at Endpoint E->F G Biochemical & Histological Analysis F->G

Caption: Workflow for testing a mitigating agent.

Troubleshooting_Flowchart rect_node rect_node Start High Variability in Results? Check1 Consistent Drug Administration? Start->Check1 Check2 Sufficient Animal Acclimatization? Check1->Check2 Yes Action1 Use infusion pump. Standardize technique. Check1->Action1 No Check3 Animals Homogenous (Age, Weight, Strain)? Check2->Check3 Yes Action2 Increase acclimatization period. Refine handling procedures. Check2->Action2 No Action3 Refine animal selection criteria. Increase sample size. Check3->Action3 No End Variability Reduced Check3->End Yes Action1->Check2 Action2->Check3 Action3->End

Caption: Troubleshooting high experimental variability.

References

Strophanthin K assay interference from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strophanthin K assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to biological matrix interference in this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiac glycoside, a class of organic compounds that increase the output force of the heart and decrease its rate of contractions.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, enhancing cardiac contractility.[1]

Q2: What are the common types of assays used for this compound quantification?

A2: The most common analytical methods for quantifying this compound in biological samples are Liquid Chromatography-Mass Spectrometry (LC-MS) and immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA).[2][3] LC-MS offers high specificity and sensitivity, while immunoassays are often used for high-throughput screening.

Q3: What is "matrix effect" and how does it interfere with this compound assays?

A3: The matrix effect is the alteration of analyte signal intensity caused by the presence of other components in the sample matrix (e.g., plasma, serum, urine).[4][5] In LC-MS, this can manifest as ion suppression or enhancement, leading to underestimation or overestimation of the this compound concentration.[4][5] In immunoassays, interfering substances can cross-react with the antibodies or non-specifically bind to the assay plate, causing inaccurate results.[6]

Q4: What are the potential cross-reactants in a this compound immunoassay?

A4: Due to the structural similarity of cardiac glycosides, antibodies raised against this compound may cross-react with other cardiac glycosides like digoxin, digitoxin, and ouabain.[6][7] Endogenous steroids may also cause interference, although typically at much higher concentrations.[7] The degree of cross-reactivity can vary significantly depending on the specific antibody and assay conditions.[8]

Troubleshooting Guides

LC-MS Assay Troubleshooting
ProblemPossible CauseRecommended Solution
Poor Peak Shape - Inappropriate mobile phase pH- Column degradation- Sample solvent incompatible with mobile phase- Adjust mobile phase pH to ensure this compound is in a single ionic state.- Replace the analytical column.- Reconstitute the final sample extract in the initial mobile phase.
High Signal Variability (Poor Precision) - Inconsistent sample preparation- Matrix effects (ion suppression/enhancement)- Instrument instability- Automate sample preparation steps where possible.- Use a stable isotope-labeled internal standard for this compound.- Perform system suitability tests before each run.
Low Signal Intensity (Ion Suppression) - Co-elution of interfering matrix components (e.g., phospholipids)- Inefficient ionization- Optimize chromatographic separation to resolve this compound from interfering peaks.- Enhance sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).- Optimize MS source parameters (e.g., temperature, gas flow).
High Signal Intensity (Ion Enhancement) - Co-elution of compounds that improve ionization efficiency- Improve chromatographic separation.- Utilize matrix-matched calibrants and quality controls.
Immunoassay (ELISA) Troubleshooting
ProblemPossible CauseRecommended Solution
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Contaminated reagents- Increase blocking time or try a different blocking agent.- Titrate primary and secondary antibodies to optimal concentrations.- Increase the number of wash steps and ensure complete removal of wash buffer.- Use fresh, sterile buffers and reagents.[9]
Low or No Signal - Inactive antibody or conjugate- Incorrect assay buffer- Insufficient incubation time/temperature- Reagents not at room temperature- Use fresh antibodies and conjugates stored under recommended conditions.- Ensure the pH and ionic strength of the buffer are optimal.- Optimize incubation times and temperatures as per the protocol.- Allow all reagents to equilibrate to room temperature before use.
High Coefficient of Variation (CV%) between Duplicates - Pipetting errors- Inconsistent plate washing- Edge effects due to temperature or evaporation gradients- Calibrate pipettes and use proper pipetting techniques.- Ensure uniform washing across all wells.- Use a plate sealer during incubations and avoid stacking plates.
Inaccurate Results (Matrix Interference) - Presence of cross-reacting substances- Non-specific binding of matrix components- Perform sample dilution to minimize the concentration of interfering substances.- Implement a sample cleanup step (e.g., protein precipitation, SPE).- Validate the assay for the specific biological matrix being tested.

Data on Matrix Effects

While specific quantitative data for this compound matrix effects is not extensively published, the following table provides an illustrative example of how matrix effects can be quantified and what the expected ranges might be for a cardiac glycoside in different biological matrices using LC-MS/MS. The matrix factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Biological MatrixAnalyte ConcentrationMean Matrix Factor (MF)% CV of MFPredominant Effect
Human Plasma (PPT) Low QC0.7812.5Suppression
High QC0.8210.2Suppression
Human Plasma (SPE) Low QC0.955.1Minimal Effect
High QC0.984.5Minimal Effect
Human Urine (Dilute & Shoot) Low QC1.158.9Enhancement
High QC1.127.6Enhancement

Note: This data is illustrative and based on typical values observed for small molecules in bioanalytical assays. Actual values for a this compound assay must be determined experimentally.

Experimental Protocols

Protocol 1: Sample Preparation of Human Plasma for LC-MS/MS Analysis using SPE
  • Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Dilution: Add 600 µL of 4% phosphoric acid in water to the supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Competitive ELISA for this compound in Serum
  • Antigen Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of standard, control, or serum sample and 50 µL of anti-Strophanthin K antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.

Visualizations

Strophanthin_K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Strophanthin_K This compound NaK_ATPase Na+/K+-ATPase Strophanthin_K->NaK_ATPase Inhibits Na_ion [Na+]i ↑ NaK_ATPase->Na_ion Leads to MAPK MAPK Pathway NaK_ATPase->MAPK Activates PI3K_AKT PI3K/AKT/mTOR Pathway NaK_ATPase->PI3K_AKT Activates Wnt_beta_catenin Wnt/β-catenin Pathway NaK_ATPase->Wnt_beta_catenin Modulates NCX Na+/Ca2+ Exchanger (NCX) Ca_ion [Ca2+]i ↑ NCX->Ca_ion Increases Na_ion->NCX Reduces Ca2+ efflux via Contraction Increased Cardiac Contractility Ca_ion->Contraction Promotes SR Sarcoplasmic Reticulum SR->Ca_ion Ca2+-induced Ca2+ release Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest PI3K_AKT->CellCycleArrest Wnt_beta_catenin->Apoptosis

Caption: this compound signaling pathway.

Matrix_Effect_Mitigation_Workflow cluster_prep Preparation Strategies cluster_troubleshoot Optimization Strategies start Biological Sample (Plasma, Serum, Urine) sample_prep Sample Preparation start->sample_prep ppt Protein Precipitation sample_prep->ppt lle Liquid-Liquid Extraction sample_prep->lle spe Solid-Phase Extraction sample_prep->spe analysis LC-MS or Immunoassay Analysis data_review Data Review: Assess for Matrix Effects analysis->data_review no_effect No Significant Matrix Effect data_review->no_effect Acceptable effect_present Matrix Effect Detected data_review->effect_present Unacceptable end Report Results no_effect->end troubleshoot Troubleshoot & Optimize effect_present->troubleshoot troubleshoot->sample_prep Re-optimize chrom Optimize Chromatography troubleshoot->chrom is Use Stable Isotope IS troubleshoot->is dilution Sample Dilution troubleshoot->dilution ppt->analysis lle->analysis spe->analysis

References

Technical Support Center: Improving the Oral Bioavailability of K-Strophanthin in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of K-strophanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of K-strophanthin inherently low?

A1: The low oral bioavailability of K-strophanthin, a cardiac glycoside, is primarily due to two factors:

  • Poor Absorption: K-strophanthin is poorly absorbed from the gastrointestinal (GI) tract.[1][2] This is a common characteristic of many cardiac glycosides.

  • P-glycoprotein (P-gp) Efflux: K-strophanthin is a substrate for P-glycoprotein (P-gp), an efflux transporter protein found in the intestinal epithelium. P-gp actively pumps the absorbed drug back into the intestinal lumen, thereby reducing its net absorption into the bloodstream.[3][4][5][6]

Q2: What are the most promising strategies to enhance the oral bioavailability of K-strophanthin?

A2: Several formulation strategies can be employed to overcome the challenges of low solubility and P-gp efflux:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating K-strophanthin in SLNs can protect it from degradation in the GI tract and enhance its absorption.[7][8] The lipid nature of these nanoparticles can facilitate transport across the intestinal membrane.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs like K-strophanthin. This complexation can increase the drug's solubility and dissolution rate in the GI fluids, thereby improving its absorption.[9][10][11]

  • Co-administration with P-gp Inhibitors: Using excipients that inhibit P-gp can increase the intestinal absorption of K-strophanthin by preventing its efflux back into the gut lumen.[3][4][5][6]

Q3: Are there any commercially available oral formulations of K-strophanthin with improved bioavailability?

A3: Historically, various oral preparations of strophanthus glycosides have been explored, but their use has declined in favor of other cardiac glycosides with more predictable pharmacokinetic profiles.[12] Currently, there is a lack of widely available, regulatory-approved oral K-strophanthin formulations with formally demonstrated enhanced bioavailability for clinical use. Research in this area is ongoing, focusing on the formulation strategies mentioned above.

Q4: What are the key pharmacokinetic parameters to consider when evaluating a new oral K-strophanthin formulation?

A4: When assessing a novel oral formulation, the following pharmacokinetic parameters are crucial:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous administration.

These parameters help in comparing the absorption characteristics of different formulations.[13]

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Animal Studies

Possible Causes:

  • Poor aqueous solubility of the K-strophanthin formulation.

  • Rapid degradation of the compound in the gastrointestinal tract.

  • Significant P-glycoprotein (P-gp) efflux in the intestinal wall. [3][4][5][6]

  • High first-pass metabolism in the liver.

Troubleshooting Steps:

  • Formulation Optimization:

    • Solid Lipid Nanoparticles (SLNs): If using SLNs, ensure the particle size is below 200 nm for optimal absorption.[14] Verify the encapsulation efficiency to confirm a high drug load.

    • Cyclodextrin Complexation: Confirm the formation of an inclusion complex using techniques like DSC, FTIR, or NMR. The stability constant of the complex is a critical factor.[9]

  • In Vitro Permeability Assessment:

    • Utilize the Caco-2 cell permeability assay to investigate the intestinal transport of your formulation. An efflux ratio greater than 2 suggests P-gp mediated efflux.[11]

    • Include a P-gp inhibitor (e.g., verapamil) in the assay to confirm if efflux is the primary barrier to absorption.[4][5]

  • Animal Study Design:

    • Ensure consistent dosing and sampling times.

    • Consider the use of P-gp knockout animal models to directly assess the impact of this transporter on bioavailability.

Issue 2: Low Encapsulation Efficiency in Nanoparticle Formulations

Possible Causes:

  • Poor affinity of K-strophanthin for the lipid matrix of the nanoparticles.

  • Drug partitioning into the external aqueous phase during formulation.

  • Suboptimal formulation parameters (e.g., lipid type, surfactant concentration, homogenization speed).

Troubleshooting Steps:

  • Lipid and Surfactant Screening:

    • Test a variety of solid lipids with different chain lengths to find one with better compatibility with K-strophanthin.

    • Optimize the concentration and type of surfactant to ensure proper stabilization of the nanoparticles and prevent drug leakage.

  • Process Parameter Optimization:

    • Adjust the homogenization pressure and number of cycles (for high-pressure homogenization) or sonication time and amplitude (for ultrasonication) to achieve smaller particle sizes and better encapsulation.

  • Encapsulation Efficiency Measurement:

    • Use a reliable method to separate the free drug from the encapsulated drug (e.g., ultracentrifugation or centrifugal filtration).

    • Quantify the drug in the supernatant and the pellet to accurately determine the encapsulation efficiency.[15]

Data Presentation

Table 1: Comparative Oral Bioavailability of Different Digoxin Formulations (as an example for a cardiac glycoside)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute Bioavailability (F%)Reference
Digoxin Tablets1.5 ± 0.41.2 ± 0.510.2 ± 2.171.5 ± 8.6[16]
Liquid-Filled Capsules2.1 ± 0.60.8 ± 0.311.5 ± 2.570.5 ± 11.3[16]
Enteric-Coated Capsules1.3 ± 0.32.5 ± 0.89.8 ± 1.962.1 ± 10.3[16]
Digacin (Silica Gel Matrix)0.51--88.0

Note: Data for K-strophanthin formulations are limited in publicly available literature. The data for digoxin, a structurally similar cardiac glycoside, is presented to illustrate the impact of formulation on pharmacokinetic parameters.

Experimental Protocols

Protocol 1: Preparation of K-Strophanthin-Loaded Solid Lipid Nanoparticles (SLNs)

(Adapted from protocols for Digoxin SLNs)

Materials:

  • K-Strophanthin

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Method (High-Pressure Homogenization):

  • Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve K-strophanthin in the molten lipid with continuous stirring.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the free drug and quantifying the encapsulated drug using HPLC-MS/MS.

Protocol 2: In Vitro Caco-2 Permeability Assay for K-Strophanthin Formulations

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • K-Strophanthin formulation and control solution

  • Lucifer yellow (for monolayer integrity testing)

  • P-gp inhibitor (e.g., Verapamil)

Method:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. TEER values should be >250 Ω·cm². Additionally, assess the permeability of Lucifer yellow; permeability should be low.[11]

  • Permeability Study (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the K-strophanthin formulation (dissolved in HBSS) to the apical (A) side of the Transwell®.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical - B to A):

    • Repeat the process, but add the K-strophanthin formulation to the basolateral side and sample from the apical side.

  • P-gp Inhibition Study:

    • Repeat the bidirectional permeability study in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil) in the apical compartment.

  • Analysis: Quantify the concentration of K-strophanthin in the collected samples using a validated analytical method such as HPLC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

Mandatory Visualizations

Signaling_Pathway cluster_cell Cardiomyocyte K_Strophanthin K-Strophanthin NaK_ATPase Na+/K+-ATPase K_Strophanthin->NaK_ATPase Inhibits Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion MAPK MAPK Pathway NaK_ATPase->MAPK Activates ROS ↑ ROS NaK_ATPase->ROS Activates NCX Na+/Ca2+ Exchanger Na_ion->NCX Reduces Ca2+ efflux Ca_ion ↑ Intracellular Ca2+ NCX->Ca_ion SR Sarcoplasmic Reticulum Ca_ion->SR ↑ Ca2+ uptake & release Contraction ↑ Myocardial Contractility SR->Contraction

Caption: K-Strophanthin Signaling Pathway in Cardiomyocytes.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Formulation K-Strophanthin Formulation (e.g., SLNs, Cyclodextrin) Characterization Physicochemical Characterization Formulation->Characterization Caco2 Caco-2 Permeability Assay Characterization->Caco2 Dissolution In Vitro Dissolution Studies Characterization->Dissolution Animal_Study Animal Pharmacokinetic Study (e.g., Rats) Caco2->Animal_Study Dissolution->Animal_Study Analysis Plasma Concentration Analysis (HPLC-MS/MS) Animal_Study->Analysis PK_Parameters Calculation of Pharmacokinetic Parameters Analysis->PK_Parameters

Caption: Experimental Workflow for Bioavailability Assessment.

Logical_Relationship Low_Solubility Poor Aqueous Solubility Low_Bioavailability Low Oral Bioavailability Low_Solubility->Low_Bioavailability Pgp_Efflux P-glycoprotein Efflux Pgp_Efflux->Low_Bioavailability Formulation_Strategies Formulation Strategies Low_Bioavailability->Formulation_Strategies SLN Solid Lipid Nanoparticles Formulation_Strategies->SLN Cyclodextrin Cyclodextrin Complexation Formulation_Strategies->Cyclodextrin Pgp_Inhibitors P-gp Inhibitors Formulation_Strategies->Pgp_Inhibitors Improved_Bioavailability Improved Oral Bioavailability SLN->Improved_Bioavailability Cyclodextrin->Improved_Bioavailability Pgp_Inhibitors->Improved_Bioavailability

Caption: Logical Relationship for Improving Bioavailability.

References

Technical Support Center: Long-Term Storage and Stability of Strophanthin K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Strophanthin K during long-term storage. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a cardiac glycoside, a class of organic compounds that can increase the output force of the heart and decrease its rate of contraction.[1] Its therapeutic potential is being explored in various cardiovascular conditions. Maintaining the chemical integrity of this compound is crucial for accurate experimental results and the development of safe and effective pharmaceuticals. Degradation can lead to a loss of potency and the formation of impurities with potentially different pharmacological or toxicological profiles.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathway for this compound is hydrolysis. The stability is significantly influenced by pH.

  • Acidic Conditions: In acidic environments, the glycosidic bond is susceptible to cleavage, which results in the formation of the aglycone, k-strophanthidin, and the corresponding sugar moieties.[2]

  • Basic Conditions: Under basic conditions, the lactone ring of the cardenolide structure is prone to hydrolysis, leading to the formation of corresponding gamma-hydroxy acids.[2]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound in a tightly sealed container at low temperatures, such as -20°C, and protected from light. For aqueous solutions, storage in hard glass ampules at a neutral pH (around 7.0) is recommended to prevent alkali leaching from the glass, which can increase the pH and accelerate degradation.[3][4]

Q4: How can I detect this compound degradation?

A4: Degradation of this compound can be detected and quantified using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for separating and identifying this compound and its degradation products.[2][5] A validated HPLC method can resolve the parent compound from any impurities or degradants, allowing for accurate quantification of its purity over time.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Loss of potency or unexpected peaks in chromatogram Hydrolysis: The sample may have been exposed to acidic or basic conditions. This could be due to the storage solvent, container type (alkali leaching from soft glass), or accidental contamination.[3][4]1. Verify pH: Check the pH of your sample solution. For aqueous solutions, buffering at pH 7.0 is recommended.[3] 2. Use appropriate containers: Store solutions in high-quality, hard glass (borosilicate) or amber vials to prevent light exposure and changes in pH.[3] 3. Solvent selection: For stock solutions, consider using anhydrous organic solvents like ethanol or DMSO and store at low temperatures.
Changes in physical appearance (e.g., discoloration) Photodegradation or Oxidation: Exposure to light, especially UV light, or oxygen can lead to degradation.1. Protect from light: Always store this compound, both in solid form and in solution, in amber-colored containers or wrapped in aluminum foil. 2. Inert atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent experimental results Enzymatic Degradation: If working with crude extracts or in biological systems, native enzymes like β-glucosidases could be cleaving the sugar moieties.[6]1. Purify the compound: Ensure you are working with highly purified this compound to eliminate contaminating enzymes. 2. Enzyme inactivation: If working with extracts, consider heat treatment or other methods to denature enzymes prior to long-term storage.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-MS Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is suitable for separating cardiac glycosides.[2]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) is often effective.[2][5] The gradient can be optimized to achieve good separation of this compound from its degradation products.

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm). MS detection in negative ion mode can be used for identification, as this compound glycosides form abundant adduct ions.[2]

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • For stability studies, subject aliquots of the stock solution to various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

4. Data Analysis:

  • Monitor the peak area of this compound over time to determine the rate of degradation.

  • Identify degradation products by their mass-to-charge ratio (m/z) in the mass spectrometer.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

1. Preparation of Stressed Samples:

  • Acid Hydrolysis: Incubate a solution of this compound in a mild acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of this compound in a mild base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).

2. Analysis:

  • At appropriate time points, neutralize the acid and base-stressed samples.

  • Analyze all stressed samples using the validated stability-indicating HPLC-MS method described in Protocol 1.

3. Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and characterize any significant degradation products.

Visualizing Degradation and Experimental Workflow

Below are diagrams to visually represent key concepts and workflows related to this compound stability.

Strophanthin_K_Degradation_Pathways Strophanthin_K This compound Acid_Degradation Acidic Conditions (e.g., low pH) Strophanthin_K->Acid_Degradation Glycosidic Bond Cleavage Base_Degradation Basic Conditions (e.g., high pH) Strophanthin_K->Base_Degradation Lactone Ring Hydrolysis Aglycone k-Strophanthidin (Aglycone) Acid_Degradation->Aglycone Sugars Sugar Moieties Acid_Degradation->Sugars Gamma_Hydroxy_Acid Gamma-Hydroxy Acid (Lactone Ring Hydrolysis) Base_Degradation->Gamma_Hydroxy_Acid

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Start->Stress Control Control Sample (No Stress) Start->Control HPLC_MS HPLC-MS Analysis Stress->HPLC_MS Control->HPLC_MS Compare Compare Chromatograms HPLC_MS->Compare Identify Identify Degradation Products Compare->Identify Quantify Quantify Degradation Identify->Quantify

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Unexpected Results in Strophanthin K Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating unexpected results during experiments involving Strophanthin K.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cardiac glycoside whose primary molecular target is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] By inhibiting this pump, this compound leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and an accumulation of intracellular calcium.[1] The elevated intracellular calcium enhances the contractility of cardiac muscle, a positive inotropic effect, and also modulates cardiac electrical activity.[1]

Q2: What are the known downstream signaling pathways affected by this compound?

Beyond its direct impact on ion exchange, the inhibition of Na+/K+-ATPase by this compound can trigger various intracellular signaling cascades. Notably, it can activate pathways such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT/mTOR pathways. These pathways are involved in critical cellular processes like cell growth, proliferation, apoptosis, and autophagy. The activation of these signaling pathways can contribute to both the therapeutic and cytotoxic effects of this compound.

Q3: Why do I observe different IC50 values for this compound across different cell lines?

It is common to observe a wide range of IC50 values for a compound across different cell lines. This variability can be attributed to several factors:

  • Cell-Specific Biological Characteristics: Each cell line is a unique system with individual biological and genetic characteristics. Even cell lines derived from the same tissue type can exhibit different responses.

  • Expression Levels of Na+/K+-ATPase: The primary target of this compound is the Na+/K+-ATPase pump. Variations in the expression levels and isoform composition of this pump among different cell lines can significantly influence their sensitivity to the drug.

  • Differences in Cellular Proliferation Rates: The rate at which cells divide can impact their susceptibility to cytotoxic agents.

  • Assay-Specific Parameters: The specific experimental conditions of the cytotoxicity assay used (e.g., incubation time, cell density) can also lead to different IC50 values.[3]

Troubleshooting Guides

Na+/K+-ATPase Activity Assays

Problem: No significant inhibition of Na+/K+-ATPase activity observed with this compound treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Suggestion
Enzyme Preparation Inactivity Ensure the Na+/K+-ATPase enzyme preparation is active. Run a positive control with a known inhibitor like ouabain.
Incorrect Assay Buffer Composition Verify the concentrations of Na+, K+, and Mg2+ ions in the assay buffer, as they are critical for enzyme activity and this compound binding.
Phosphate Contamination Contamination of reagents or labware with inorganic phosphate can interfere with the assay, which often measures phosphate release. Use phosphate-free detergents and high-purity water.
Presence of Other ATPases The sample may contain other ATPases (e.g., V-type or F-type) that are not inhibited by this compound. Consider using specific inhibitors for these other ATPases, such as azide, to isolate Na+/K+-ATPase activity.
Suboptimal this compound Concentration The concentration of this compound may be too low to elicit a significant inhibitory effect. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific enzyme preparation.

Experimental Protocol: Colorimetric Na+/K+-ATPase Activity Assay

This protocol is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Prepare Reaction Mixtures:

    • Mixture A (Total ATPase activity): 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2.

    • Mixture B (Ouabain-insensitive ATPase activity): 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2, 1 mM Ouabain.

  • Pre-incubation: Add 20-50 µg of the synaptosomal protein preparation to each reaction mixture. Pre-incubate the tubes on ice in the dark for 60 minutes to allow for complete ouabain binding.

  • Initiate Reaction: Start the reaction by adding 4 mM Tris-ATP and incubate at 37°C for 10 minutes. The total reaction volume should be 1 ml.

  • Stop Reaction: Terminate the reaction by adding 100 µl of 20% sodium dodecyl sulfate (SDS).

  • Phosphate Determination:

    • Take an aliquot of the reaction mixture and add a reagent containing ascorbic acid and ammonium molybdate to develop a color proportional to the amount of inorganic phosphate released.

    • Read the absorbance at 850 nm using a spectrophotometer.

  • Calculate Na+/K+-ATPase Activity: The Na+/K+-ATPase activity is calculated as the difference between the inorganic phosphate content in Mixture A and Mixture B.

Cell Viability Assays (e.g., MTT Assay)

Problem: Inconsistent or unexpected cell viability results with this compound treatment (e.g., increased viability at low concentrations, or results not correlating with other cytotoxicity assays).

Possible Causes and Solutions:

Possible Cause Troubleshooting Suggestion
Biphasic Dose-Response (Hormesis) Some compounds, including phytochemicals, can exhibit a biphasic dose-response, where low doses stimulate cell proliferation and high doses are inhibitory.[4] This is a phenomenon known as hormesis. To investigate this, perform a wider range of this compound concentrations, including very low doses.
Direct MTT Reduction by this compound Plant-derived compounds with antioxidant properties can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity, leading to a false-positive signal for cell viability. Run a cell-free control by incubating this compound with MTT reagent in the culture medium without cells. A color change indicates direct reduction.
Interference with Cellular Metabolism This compound might alter cellular metabolism without directly causing cell death. For example, it could stimulate mitochondrial activity at certain concentrations, leading to an increase in MTT reduction and masking underlying cytotoxicity. Consider using a different viability assay that does not rely on metabolic activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
Assay Endpoint and Incubation Time The observed effect of a compound can be time-dependent. IC50 values can vary significantly depending on the incubation time (e.g., 24, 48, or 72 hours). It is important to perform time-course experiments to determine the optimal endpoint for your specific cell line and experimental question.
Solvent Effects Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells being tested. Include a solvent control in your experimental setup.

Quantitative Data Summary: Variability in IC50 Values of Strophanthidin (a derivative of this compound) in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer0.529 ± 0.05[5]
MCF-7Breast Cancer1.12 ± 0.04[5]
HepG2Liver Cancer1.75 ± 0.02[5]

Note: Strophanthidin is the aglycone of this compound.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include appropriate controls (untreated cells, solvent control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT and add a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways known to be affected by this compound.

StrophanthinK_Mechanism StrophanthinK This compound NaK_ATPase Na+/K+-ATPase StrophanthinK->NaK_ATPase Inhibits IntraNa ↑ Intracellular Na+ NaK_ATPase->IntraNa Leads to Signaling Activation of Signaling Cascades NaK_ATPase->Signaling NCX Na+/Ca2+ Exchanger (NCX) IntraNa->NCX Alters IntraCa ↑ Intracellular Ca2+ NCX->IntraCa Leads to Contractility ↑ Cardiac Contractility (Positive Inotropy) IntraCa->Contractility

Caption: Mechanism of Action of this compound.

Downstream_Signaling cluster_0 This compound Inhibition of Na+/K+-ATPase cluster_1 Downstream Signaling Cascades StrophanthinK This compound NaK_ATPase Na+/K+-ATPase StrophanthinK->NaK_ATPase Inhibits PI3K PI3K NaK_ATPase->PI3K Activates MAPK_pathway MAPK Pathway (e.g., ERK) NaK_ATPase->MAPK_pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Effects Cell Growth, Proliferation, Apoptosis mTOR->Cell_Effects MAPK_pathway->Cell_Effects

Caption: Downstream Signaling Pathways Activated by this compound.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Protocol Review Experimental Protocol and Reagent Preparation Start->Check_Protocol Assay_Type Is the issue with Na+/K+-ATPase Assay or Cell Viability Assay? Check_Protocol->Assay_Type ATPase_Troubleshoot Troubleshoot Na+/K+-ATPase Assay: - Check enzyme activity - Verify buffer composition - Test for phosphate contamination - Consider other ATPases Assay_Type->ATPase_Troubleshoot Na+/K+-ATPase Viability_Troubleshoot Troubleshoot Cell Viability Assay: - Investigate biphasic dose-response - Check for direct MTT reduction - Assess metabolic interference - Optimize incubation time Assay_Type->Viability_Troubleshoot Cell Viability Data_Analysis Re-analyze Data: - Check calculations - Compare with controls ATPase_Troubleshoot->Data_Analysis Viability_Troubleshoot->Data_Analysis Consult Consult Literature for Similar Findings Data_Analysis->Consult Resolved Issue Resolved Consult->Resolved

Caption: Logical Workflow for Troubleshooting Unexpected Results.

References

Strophanthin K drug interaction studies in co-administration models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Strophanthin K. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your co-administration experiments.

Troubleshooting Guides

This section addresses common problems encountered during in vitro and in vivo drug interaction studies with this compound.

Question Possible Cause(s) Troubleshooting Steps
Q1: Unexpectedly high toxicity or exaggerated pharmacodynamic effect is observed when co-administering this compound with another drug. 1. Pharmacodynamic Synergism: The co-administered drug may have an additive or synergistic effect on the Na+/K+-ATPase pump or downstream signaling pathways.2. Pharmacokinetic Interaction: The co-administered drug might be inhibiting the metabolism or excretion of this compound, leading to higher plasma concentrations.3. Electrolyte Imbalance: The co-administered drug (e.g., certain diuretics) may be causing hypokalemia (low potassium), which sensitizes the myocardium to this compound.[1]1. Review Mechanism of Action: Thoroughly review the mechanism of action of the co-administered drug to identify potential for synergistic effects.2. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to measure plasma concentrations of this compound in the presence and absence of the interacting drug. Look for changes in AUC, Cmax, and half-life.3. Monitor Electrolytes: In in vivo models, closely monitor serum potassium levels. If hypokalemia is observed, consider potassium supplementation or using a potassium-sparing diuretic.
Q2: The expected inotropic effect of this compound is diminished when co-administered with another compound. 1. Pharmacodynamic Antagonism: The co-administered drug may be antagonizing the effect of this compound at the Na+/K+-ATPase binding site or interfering with downstream calcium signaling.2. Pharmacokinetic Interaction: The co-administered drug could be inducing the metabolism or enhancing the excretion of this compound, leading to lower plasma concentrations.1. Binding Affinity Studies: Perform competitive binding assays to determine if the co-administered drug competes with this compound for binding to the Na+/K+-ATPase.2. Pharmacokinetic Analysis: As in the previous point, a pharmacokinetic study is crucial to rule out changes in this compound exposure.
Q3: High variability in experimental results across different animal subjects in an in vivo co-administration study. 1. Genetic Polymorphisms: Variations in genes encoding for drug-metabolizing enzymes or transporters (like P-glycoprotein) can lead to inter-individual differences in drug disposition.2. Underlying Health Status: Differences in the baseline cardiovascular health or renal function of the animals can affect their response to this compound.3. Inconsistent Dosing or Sampling: Errors in drug administration or blood sample collection can introduce significant variability.1. Use of Inbred Strains: Whenever possible, use inbred animal strains to minimize genetic variability.2. Health Screening: Ensure all animals undergo a thorough health screening before the study to confirm they meet the inclusion criteria.3. Standardize Procedures: Implement and strictly follow standardized protocols for dosing, sample collection, and processing.
Q4: Difficulty in translating in vitro findings to in vivo models. 1. Complex Biological Systems: In vivo systems involve complex absorption, distribution, metabolism, and excretion (ADME) processes that are not fully replicated in in vitro models.2. Protein Binding: this compound may bind to plasma proteins, reducing the free concentration available to interact with the Na+/K+-ATPase in vivo.3. Transporter Effects: Efflux transporters like P-glycoprotein in the gut, liver, and kidneys can significantly impact the bioavailability and distribution of this compound in vivo.1. In Vitro ADME Assays: Conduct in vitro assays to assess metabolic stability, protein binding, and interaction with relevant transporters (e.g., P-glycoprotein).2. Physiologically Based Pharmacokinetic (PBPK) Modeling: Use PBPK modeling to simulate the in vivo pharmacokinetics of this compound based on in vitro data, which can help predict in vivo outcomes.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound drug interactions.

Q: What is the primary mechanism of action of this compound?

A: this compound is a cardiac glycoside that primarily acts by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in the cell membranes of heart muscle cells (cardiomyocytes).[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in a stronger heart muscle contraction (positive inotropic effect).[1][2]

Q: Which classes of drugs are known to have significant interactions with this compound?

A: Several classes of drugs can interact with this compound, including:

  • Diuretics: Particularly those that can cause hypokalemia (low potassium levels), which increases the risk of this compound toxicity.[1]

  • Beta-blockers: Co-administration can lead to an additive effect on heart rate, potentially causing bradycardia.[1]

  • Calcium Channel Blockers: May increase the risk of heart block when used with this compound.[1]

  • P-glycoprotein (P-gp) inhibitors and inducers: As this compound is a substrate for P-gp, its plasma concentration can be altered by drugs that modulate this transporter.

  • Other Cardiac Glycosides: Co-administration with drugs like digoxin can lead to competitive or synergistic effects at the Na+/K+-ATPase.

Q: How does P-glycoprotein (P-gp) affect the pharmacokinetics of this compound?

A: P-glycoprotein is an efflux transporter found in various tissues, including the intestines, liver, and kidneys. It actively transports a wide range of substances out of cells. If this compound is a substrate of P-gp, its absorption from the gut may be limited, and its elimination from the body may be enhanced. Co-administration with a P-gp inhibitor could therefore increase the bioavailability and plasma concentration of this compound, potentially leading to toxicity. Conversely, a P-gp inducer could decrease its efficacy.

Q: What are the key considerations for designing an in vivo drug interaction study with this compound?

A: Key considerations include:

  • Animal Model Selection: Choose a species with a cardiovascular system and drug metabolism profile that is relevant to humans.

  • Dose Selection: The narrow therapeutic index of this compound requires careful dose selection to achieve therapeutic effects without causing significant toxicity.[3]

  • Pharmacokinetic and Pharmacodynamic Endpoints: Clearly define the pharmacokinetic parameters (e.g., AUC, Cmax) and pharmacodynamic markers (e.g., changes in blood pressure, heart rate, ECG) to be measured.

  • Ethical Considerations: All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Q: Are there any known antidotes for this compound toxicity?

A: While not specific to this compound, digoxin-specific antibody fragments (DigiFab, Digibind) have been used to treat life-threatening toxicity from various cardiac glycosides. Management of this compound toxicity also involves supportive care, correction of electrolyte imbalances (especially potassium), and treatment of arrhythmias.

Quantitative Data from Co-administration Studies

The following tables summarize quantitative data from selected this compound (Ouabain) drug interaction studies.

Table 1: Pharmacodynamic Interaction of Intravenous k-Strophanthin and Digoxin in Patients with Dilated Cardiomyopathy.

Parameterk-Strophanthin (0.125 mg IV)Digoxin (0.25 mg orally)
Change in Peak Oxygen Consumption (ml/min/kg) +1.4 (p < 0.01)-0.1 (not significant)
Change in Oxygen Consumption at Anaerobic Threshold (ml/min/kg) +2.2 (p < 0.01)+0.3 (not significant)
(Data adapted from a double-blind crossover study in 22 patients with advanced congestive heart failure.[4])

Table 2: Pharmacodynamic Effects of Intravenous this compound and Lanatoside C in Patients with Coronary Heart disease.

ParameterThis compound (0.125 mg)This compound (0.25 mg)Lanatoside C (1.6 mg)
Change in Preejection Period Index (PEPI) Significant ShorteningSignificant ShorteningSignificant Shortening
Change in Isovolumic Contraction Time (ICT) Significant ShorteningSignificant ShorteningSignificant Shortening
Change in Electromechanical Systole (QS2I) No Significant ChangeNo Significant ChangeSignificant Shortening
(Data from a study in ten patients with compensated coronary heart disease.[5])

Detailed Experimental Protocols

In Vitro Na+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on Na+/K+-ATPase activity when co-administered with this compound.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

  • ATP solution

  • This compound (as a positive control and for co-administration studies)

  • Test compound

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, Na+/K+-ATPase enzyme, and either the test compound, this compound, or a combination of both. Include wells with no inhibitor as a negative control.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Add the malachite green reagent to all wells to detect the amount of inorganic phosphate released.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and in combination with this compound. The specific activity of Na+/K+-ATPase is determined by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.

In Vivo Assessment of a this compound Drug Interaction in a Rat Model

Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics and pharmacodynamics of this compound in rats.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • This compound solution for intravenous administration

  • Test compound for administration (route to be determined based on its properties)

  • Anesthesia (e.g., isoflurane)

  • Catheters for drug administration and blood sampling

  • ECG and blood pressure monitoring equipment

  • Blood collection tubes (with appropriate anticoagulant)

  • Centrifuge and freezer for sample processing and storage

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Anesthetize the rats and surgically implant catheters in a suitable vein (e.g., jugular vein) for drug administration and blood sampling. Allow the animals to recover from surgery.

  • Group Allocation: Randomly assign the animals to different treatment groups (e.g., this compound alone, test compound alone, this compound + test compound, vehicle control).

  • Drug Administration: Administer the test compound (or vehicle) at a predetermined time before this compound administration. Then, administer a single intravenous dose of this compound.

  • Pharmacodynamic Monitoring: Continuously monitor ECG and blood pressure throughout the experiment to assess the cardiovascular effects.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30, 60, 120, 240 minutes post-Strophanthin K administration).

  • Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Pharmacokinetics: Calculate pharmacokinetic parameters such as AUC, Cmax, t1/2, and clearance for this compound in the presence and absence of the test compound.

    • Pharmacodynamics: Analyze the changes in ECG parameters and blood pressure over time for each treatment group.

    • Statistical Analysis: Use appropriate statistical tests to determine if there are significant differences in the pharmacokinetic and pharmacodynamic parameters between the treatment groups.

Visualizations

Signaling Pathway of this compound

StrophanthinK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Strophanthin_K This compound NaK_ATPase Na+/K+-ATPase Strophanthin_K->NaK_ATPase Inhibits Na_ion Na+ NaK_ATPase->Na_ion Increased Intracellular Concentration NCX Na+/Ca2+ Exchanger Ca_ion Ca2+ NCX->Ca_ion Increased Intracellular Concentration via Reduced Efflux Na_ion->NCX Alters Gradient SR Sarcoplasmic Reticulum Ca_ion->SR Increased Ca2+ Release Contraction Increased Myocardial Contraction SR->Contraction Leads to DDI_Workflow start Start: Animal Model Preparation grouping Random Group Allocation (Control, this compound alone, Test Drug alone, Combination) start->grouping dosing Drug Administration (Test Drug followed by this compound) grouping->dosing monitoring Continuous Pharmacodynamic Monitoring (ECG, Blood Pressure) dosing->monitoring sampling Serial Blood Sampling dosing->sampling pk_pd_analysis Pharmacokinetic and Pharmacodynamic Data Analysis monitoring->pk_pd_analysis processing Plasma Sample Processing and Storage sampling->processing analysis Bioanalysis of this compound (e.g., LC-MS/MS) processing->analysis analysis->pk_pd_analysis conclusion Conclusion on Drug Interaction Potential pk_pd_analysis->conclusion DDI_Logic cluster_interactions Potential Interaction Mechanisms cluster_outcomes Potential Outcomes Strophanthin_K This compound PK Pharmacokinetic (Metabolism/Transport) Strophanthin_K->PK PD Pharmacodynamic (Receptor/Pathway) Strophanthin_K->PD CoAdmin_Drug Co-administered Drug CoAdmin_Drug->PK CoAdmin_Drug->PD Increased_Toxicity Increased Toxicity/ Adverse Effects PK->Increased_Toxicity Decreased_Efficacy Decreased Efficacy PK->Decreased_Efficacy No_Change No Significant Change PK->No_Change PD->Increased_Toxicity PD->Decreased_Efficacy PD->No_Change

References

Validation & Comparative

A Comparative Efficacy Analysis of K-Strophanthin and Digoxin in Cardiovascular Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two cardiac glycosides, K-Strophanthin and Digoxin, for researchers, scientists, and drug development professionals. The information is based on findings from comparative clinical studies.

Both K-Strophanthin and Digoxin are cardiac glycosides used in the management of heart conditions.[1] They exert their effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells, leading to an increase in intracellular calcium and consequently, enhanced heart muscle contractility.[2][3] This positive inotropic effect strengthens the heart's pumping action.[1][2][3] While both drugs share this fundamental mechanism, studies have revealed differences in their overall efficacy, particularly concerning exercise performance in patients with heart failure.[4][5]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from comparative studies of K-Strophanthin and Digoxin.

Table 1: Effects on Exercise Performance in Patients with Dilated Cardiomyopathy and Chronic Heart Failure [4]

ParameterK-StrophanthinDigoxinPlacebo
Exercise Tolerance Time (s)+153Not specifiedNot specified
Peak Oxygen Consumption (ml/kg/min)+1.2Not specifiedNot specified
Oxygen Consumption at Anaerobic Threshold (ml/kg/min)+2.3Not specifiedNot specified

Table 2: Long-Term Effects on Exercise Performance in Advanced Congestive Heart Failure [5][6]

Parameter (at Day 15)K-StrophanthinDigoxin
Peak Oxygen Consumption (ml/min/kg)+1.4 (p < 0.01)-0.1 (not significant)
Oxygen Consumption at Anaerobic Threshold (ml/min/kg)+2.2 (p < 0.01)+0.3 (not significant)

Table 3: Effects on Cardiac Function at Rest [5][6]

ParameterK-StrophanthinDigoxin
Cardiac IndexSignificantly raisedSignificantly raised
Ejection FractionSignificantly raisedSignificantly raised

Table 4: Effects on Neurohormonal Levels [4]

ParameterK-StrophanthinDigoxin
Norepinephrine Plasma Level at RestSignificantly loweredNo significant change

Experimental Protocols

The data presented above is derived from rigorous, double-blind, crossover clinical trials. Below are the key aspects of the methodologies employed in these studies.

Study Design: The primary studies were double-blind, placebo-controlled, crossover trials.[4][5] This design minimizes bias as neither the patients nor the researchers knew which treatment was being administered, and each patient served as their own control by receiving all treatments (K-Strophanthin, Digoxin, and placebo) at different times.[4]

Patient Population: The studies enrolled patients with stable, severe congestive heart failure and dilated cardiomyopathy.[4][5]

Treatment Administration:

  • K-Strophanthin: Administered intravenously.[4][5] In one study, the daily dose was 0.125 mg.[5][6]

  • Digoxin: Administered orally.[4][5] A daily dose of 0.25 mg was used in one long-term study.[5][6] To maintain blinding, patients in the K-Strophanthin group received an oral placebo, and those in the Digoxin group received an intravenous placebo.[4][5]

Efficacy Assessment:

  • Left Ventricular Pump Function: Assessed at rest and after cardiac load manipulation (e.g., cold pressor test).[4]

  • Exercise Performance: Evaluated using cardiopulmonary exercise tests to measure parameters like exercise tolerance time, peak oxygen consumption, and oxygen consumption at the anaerobic threshold.[4][5]

  • Neurohormonal Levels: Plasma norepinephrine levels were measured at rest.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of K-Strophanthin and Digoxin and a typical experimental workflow for their comparative analysis.

cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na+/K+ ATPase Na_in Na+ NaK_ATPase->Na_in Increased NCX Na+/Ca2+ Exchanger Ca_in Ca2+ NCX->Ca_in Increased Strophanthin K-Strophanthin / Digoxin Strophanthin->NaK_ATPase Inhibition Na_out Na+ K_out K+ Ca_out Ca2+ Na_in->NCX Reduced Gradient K_in K+ Contraction Increased Contractility Ca_in->Contraction

Caption: Mechanism of action for K-Strophanthin and Digoxin.

start Patient Recruitment (Stable Heart Failure) washout Washout Period start->washout randomization Randomization washout->randomization groupA Group A: K-Strophanthin (IV) + Oral Placebo randomization->groupA groupB Group B: Digoxin (Oral) + IV Placebo randomization->groupB groupC Group C: Placebo (IV + Oral) randomization->groupC treatment1 Treatment Period 1 groupA->treatment1 groupB->treatment1 groupC->treatment1 assessment1 Efficacy Assessment 1 treatment1->assessment1 crossover1 Crossover assessment1->crossover1 treatment2 Treatment Period 2 crossover1->treatment2 Switch Treatment assessment2 Efficacy Assessment 2 treatment2->assessment2 crossover2 Crossover assessment2->crossover2 treatment3 Treatment Period 3 crossover2->treatment3 Switch Treatment assessment3 Efficacy Assessment 3 treatment3->assessment3 analysis Data Analysis assessment3->analysis

References

A Comparative Analysis of Strophanthin K and Ouabain on Cardiac Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cardiac glycosides Strophanthin K and Ouabain (g-strophanthin), focusing on their effects on cardiac contractility. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological nuances of these compounds.

Executive Summary

This compound and Ouabain are potent cardiac glycosides that enhance myocardial contractility by inhibiting the Na+/K+-ATPase pump. While their primary mechanism of action is identical, subtle differences in their chemical structures may lead to variations in their pharmacokinetic and pharmacodynamic profiles. This guide synthesizes experimental data to compare their effects on key contractility parameters, details the experimental methodologies used for these assessments, and illustrates the underlying signaling pathways.

Data Presentation: Quantitative Comparison of Inotropic Effects

Direct comparative studies providing a full quantitative analysis of this compound versus Ouabain on cardiac contractility are limited. However, by cross-referencing studies with similar experimental setups, we can construct a comparative overview. The following tables summarize key parameters of their inotropic effects.

Table 1: Comparative Inotropic Potency (EC50)

CompoundPreparationEC50 (Concentration for 50% of maximal effect)Reference Species
Ouabain (g-strophanthin) Isolated Guinea Pig Atria~1 x 10-7 M - 1 x 10-6 MGuinea Pig[1]
This compound Isolated Guinea Pig AtriaData not consistently available in direct comparisonGuinea Pig

Note: The potency of cardiac glycosides can vary significantly between species.

Table 2: Time Course of Inotropic Action

CompoundPreparationTime to Onset of EffectTime to Peak Effect
Ouabain (g-strophanthin) Isolated Rabbit AtriaSlower onset, dependent on temperature and beat interval[2]Data not specified
This compound Isolated Rabbit AtriaFaster onset compared to Ouabain under certain conditions[2]Effect detectable within 10 minutes in human studies[3]

Table 3: Binding Affinity to Na+/K+-ATPase Isoforms (Kd/IC50)

CompoundIsoformBinding Affinity (Kd or IC50)Species
Ouabain (g-strophanthin) α1Kd ≈ 4 x 10-8 MRat[1]
Ouabain (g-strophanthin) α1 (high affinity)Kd ≈ 17.0 nMRat Brain[4]
Ouabain (g-strophanthin) α1 (low affinity)Kd ≈ 80 nMRat Brain[4]
Ouabain (g-strophanthin) α2Mediates inotropic effect in mice[5]Mouse
Ouabain (g-strophanthin) α3IC50 ≈ 15 nmol/lPorcine[6]
This compound α isoformsData not readily available for direct comparison

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of cardiac glycoside effects on contractility.

Isolated Papillary Muscle or Atrial Preparation

This in vitro method allows for the direct measurement of myocardial contractility in a controlled environment.

1. Tissue Preparation:

  • A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • The left atrium or a papillary muscle from the ventricle is carefully dissected.

  • One end of the muscle is attached to a fixed hook, and the other end is connected to an isometric force transducer.

2. Experimental Setup:

  • The muscle preparation is suspended in a temperature-controlled organ bath (typically 37°C) containing oxygenated Krebs-Henseleit solution.

  • The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz) with platinum electrodes.

  • The isometric contractions are recorded using a data acquisition system.

3. Data Acquisition and Analysis:

  • After a stabilization period, baseline contractile force is recorded.

  • This compound or Ouabain is added to the organ bath in increasing concentrations to generate a dose-response curve.

  • Parameters such as developed tension (force of contraction), time to peak tension, and relaxation time are measured.

  • The EC50 value is calculated from the dose-response curve to determine the potency of the compound.

Langendorff Perfused Heart Preparation

This ex vivo model uses an entire isolated heart, preserving its architecture and allowing for the assessment of global cardiac function.

1. Heart Preparation:

  • A rabbit or guinea pig is heparinized and anesthetized.

  • The heart is rapidly excised and the aorta is cannulated on a Langendorff apparatus.

2. Perfusion:

  • The heart is retrogradely perfused through the aorta with an oxygenated and warmed (37°C) physiological salt solution (e.g., Krebs-Henseleit). This perfusion supplies the coronary arteries.

  • The perfusion can be at a constant pressure or constant flow.

3. Measurement of Contractility:

  • A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure (LVP).

  • From the LVP, parameters such as left ventricular developed pressure (LVDP = peak systolic pressure - end-diastolic pressure), the maximum rate of pressure rise (+dP/dtmax), and the maximum rate of pressure fall (-dP/dtmax) are derived.

  • Heart rate is also monitored.

4. Drug Administration:

  • After a stabilization period, this compound or Ouabain is infused into the perfusion line at various concentrations.

  • The effects on LVDP, +dP/dtmax, -dP/dtmax, and heart rate are recorded to assess the inotropic and chronotropic responses.

Signaling Pathways and Mechanisms of Action

Both this compound and Ouabain exert their primary effect by inhibiting the Na+/K+-ATPase pump located in the sarcolemma of cardiac myocytes. This inhibition triggers a cascade of events leading to an increased force of contraction.

Primary Mechanism of Inotropy

The binding of this compound or Ouabain to the α-subunit of the Na+/K+-ATPase inhibits its pumping function. This leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to work in its reverse mode, reducing the efflux of calcium ([Ca2+]) from the cell and potentially increasing its influx. The resulting increase in intracellular calcium concentration ([Ca2+]i) leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the SERCA pump. During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a stronger interaction between actin and myosin filaments and, consequently, an enhanced force of contraction.

Inotropic_Mechanism This compound / Ouabain This compound / Ouabain NaK_ATPase Na+/K+-ATPase This compound / Ouabain->NaK_ATPase inhibits Increased [Na+]i Increased [Na+]i NaK_ATPase->Increased [Na+]i leads to NCX Na+/Ca2+ Exchanger Increased [Ca2+]i Increased [Ca2+]i NCX->Increased [Ca2+]i reduces Ca2+ efflux SR Sarcoplasmic Reticulum Increased Ca2+ release Increased Ca2+ release SR->Increased Ca2+ release leads to Contraction Increased Cardiac Contractility Increased [Na+]i->NCX alters gradient for Increased [Ca2+]i->SR increased uptake into Increased Ca2+ release->Contraction

Caption: Primary signaling pathway for the positive inotropic effect of this compound and Ouabain.

Secondary Signaling Pathways

Beyond the direct impact on ion exchange, the binding of cardiac glycosides to the Na+/K+-ATPase can also activate intracellular signaling cascades that may contribute to both therapeutic and toxic effects.

The Na+/K+-ATPase can act as a signal transducer. Upon binding of Ouabain (and presumably this compound), the enzyme can interact with neighboring proteins like Src kinase. This interaction can trigger a signaling cascade involving the activation of the epidermal growth factor receptor (EGFR), Ras, Raf, and the mitogen-activated protein kinases (MAPK), specifically ERK1/2.[7] The activation of these pathways has been linked to cellular processes like hypertrophy and gene expression, which could have long-term consequences in cardiac tissue.[7]

Secondary_Signaling Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase binds to Src Src Kinase NaK_ATPase->Src activates EGFR EGFR Src->EGFR transactivates Ras_Raf_ERK Ras/Raf/ERK Pathway EGFR->Ras_Raf_ERK activates Gene_Expression Gene Expression & Hypertrophy Ras_Raf_ERK->Gene_Expression leads to

Caption: Secondary signaling cascade activated by Ouabain binding to Na+/K+-ATPase.

Experimental Workflow for Assessing Inotropic Effects

The general workflow for comparing the inotropic effects of this compound and Ouabain in an isolated heart preparation is as follows:

Experimental_Workflow Start Start Isolate_Heart Isolate Heart (e.g., Guinea Pig) Start->Isolate_Heart Prepare_Tissue Prepare Tissue (e.g., Atria or Papillary Muscle) Isolate_Heart->Prepare_Tissue Mount_in_Bath Mount in Organ Bath with Force Transducer Prepare_Tissue->Mount_in_Bath Stabilize Stabilize Preparation Mount_in_Bath->Stabilize Record_Baseline Record Baseline Contractility Stabilize->Record_Baseline Add_Drug Add this compound or Ouabain (Cumulative Concentrations) Record_Baseline->Add_Drug Record_Response Record Inotropic Response Add_Drug->Record_Response Analyze_Data Analyze Data (Dose-Response Curve, EC50, etc.) Record_Response->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for in vitro assessment of cardiac contractility.

Conclusion

Both this compound and Ouabain are effective positive inotropic agents that function through the inhibition of the Na+/K+-ATPase. While they share a common primary mechanism, available data suggests potential differences in their kinetics, with this compound exhibiting a faster onset of action. A comprehensive, direct quantitative comparison of their potencies and binding affinities across all relevant Na+/K+-ATPase isoforms requires further investigation. The detailed experimental protocols and signaling pathways provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the distinct pharmacological profiles of these two important cardiac glycosides.

References

Unveiling the Inotropic Potency of Strophanthin K: A Comparative Guide Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inotropic effects of Strophanthin K against other cardiac glycosides, supported by experimental data. Delve into detailed methodologies and quantitative comparisons to inform your research and development endeavors.

This compound, a cardiac glycoside derived from the seeds of Strophanthus kombe, has long been recognized for its positive inotropic effects, meaning it increases the force of heart muscle contraction.[1] This property has made it a subject of interest for the treatment of heart failure. This guide synthesizes experimental data to validate and compare the inotropic effects of this compound in various species, offering a valuable resource for cardiovascular research.

Mechanism of Action: A Cascade of Ionic Events

The primary mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump in myocardial cell membranes.[2][3] This enzyme is crucial for maintaining the electrochemical gradient across the cell membrane. Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration. This elevation of intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and a subsequent increase in intracellular calcium concentration.[2] The elevated intracellular calcium enhances the binding of calcium to troponin C, leading to a stronger interaction between actin and myosin filaments and, consequently, an increased force of myocardial contraction.[2]

Comparative Inotropic Effects: this compound vs. Alternatives

Experimental studies across various species have demonstrated the potent inotropic effects of this compound and have often compared it with other cardiac glycosides, most notably digoxin and ouabain (g-strophanthin).

Human Studies

In a double-blind, crossover study involving 22 patients with advanced congestive heart failure due to dilated cardiomyopathy, the long-term administration of K-strophanthin (0.125 mg intravenously daily) was compared to digoxin (0.25 mg orally daily).[4] Both glycosides significantly increased the cardiac index and ejection fraction at rest. However, during exercise, only K-strophanthin led to a significant augmentation in peak oxygen consumption (+1.4 ml/min/kg) and oxygen consumption at the anaerobic threshold (+2.2 ml/min/kg), indicating an improved exercise tolerance that was not observed with digoxin.[4]

Animal Studies

The positive inotropic effects of strophanthidin, a derivative of strophanthin, have been extensively studied in isolated guinea pig atrial muscle preparations.[5][6] These studies have shown that strophanthidin induces a concentration-dependent increase in the force of contraction. In one study, the positive inotropic effect of digitoxin- and digoxin-glucuronides was compared to their parent compounds in isolated human and guinea pig papillary muscles. The glucuronide metabolites were found to be slightly less potent but slightly more effective than the parent compounds.[7]

In canine studies, ouabain (g-strophanthin) has been shown to induce a positive inotropic effect in isolated atrial and ventricular tissues.[8] Experiments on the heart-lung preparation of dogs demonstrated that both ouabain and digoxin increase cardiac output and decrease right auricular pressure, indicating a direct stimulatory effect on the heart muscle.[9]

Studies on isolated frog hearts have also been instrumental in demonstrating the positive inotropic effects of cardiac glycosides. These preparations allow for the direct measurement of changes in the force and rate of contraction in response to various drugs.[10][11][12][13] Research on isolated frog atria showed that this compound's positive inotropic effects could be slightly decreased by the calcium antagonist isoptin.[14]

The following table summarizes the available quantitative data on the inotropic effects of this compound and comparable cardiac glycosides.

SpeciesPreparationDrugConcentration/DoseKey Inotropic EffectCitation
HumanPatients with Congestive Heart FailureK-strophanthin0.125 mg IV dailySignificant increase in cardiac index and ejection fraction at rest; significant increase in peak VO2 and anaerobic threshold during exercise.[4]
HumanPatients with Congestive Heart FailureDigoxin0.25 mg oral dailySignificant increase in cardiac index and ejection fraction at rest; no significant change in exercise parameters.[4]
Guinea PigIsolated Left AtriaStrophanthidinConcentration-dependentIncreased force of contraction.[5]
Guinea PigIsolated Papillary MuscleDigitoxin-glucuronide0.1 - 1 µmol/LIncreased myocardial force of contraction.[7]
Guinea PigIsolated Papillary MuscleDigoxin-glucuronide0.1 - 1 µmol/LIncreased myocardial force of contraction.[7]
DogHeart-lung preparationOuabain0.1 mgIncreased cardiac output and decreased right auricular pressure.[9]
DogHeart-lung preparationDigoxin0.2 mgIncreased cardiac output and decreased right auricular pressure.[9]
FrogIsolated Ventricular CellsStrophanthidin1 µMStimulatory effect on Ca2+ current.[10]
RatIsolated HeartStrophanthinNot specifiedReduced force of heart contraction under conditions of Na+-Ca2+ exchange-dependent calcium uptake.[15]

Experimental Protocols

Langendorff Isolated Heart Perfusion

The Langendorff isolated heart perfusion is a classic ex vivo technique used to assess the direct effects of pharmacological agents on the heart without the confounding influences of the nervous and endocrine systems.[16][17][18][19][20]

Objective: To measure the inotropic effect of this compound on an isolated mammalian heart.

Materials:

  • Langendorff apparatus (including perfusion reservoir, bubble trap, cannula, and temperature-controlled jacket)

  • Krebs-Henseleit or Tyrode's solution (oxygenated with 95% O2 / 5% CO2)

  • Pressure transducer

  • Data acquisition system

  • This compound stock solution

  • Animal model (e.g., rat, guinea pig)

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold perfusion buffer.

  • Cannulation: Identify the aorta and cannulate it with the aortic cannula of the Langendorff apparatus. Secure the aorta with a ligature.

  • Retrograde Perfusion: Initiate retrograde perfusion with the oxygenated buffer at a constant flow or pressure. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries, thus perfusing the myocardium.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of contractile function is achieved.

  • Drug Administration: Introduce this compound into the perfusion solution at various concentrations.

  • Data Recording: Continuously record the left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Data Analysis: Analyze the changes in LVDP to determine the concentration-response relationship for the inotropic effect of this compound.

Isolated Papillary Muscle Preparation

This technique allows for the direct measurement of isometric contraction in a small, isolated strip of cardiac muscle.

Objective: To determine the concentration-response curve for the inotropic effect of this compound on isolated papillary muscle.

Materials:

  • Organ bath with temperature control and oxygenation

  • Force-displacement transducer

  • Electrical stimulator

  • Data acquisition system

  • Tyrode's solution

  • This compound stock solution

  • Animal model (e.g., rat, guinea pig)

  • Surgical instruments

Procedure:

  • Muscle Isolation: Excise the heart from the anesthetized animal and place it in oxygenated Tyrode's solution. Dissect a papillary muscle from the right or left ventricle.

  • Mounting: Mount the papillary muscle vertically in the organ bath, with one end attached to a fixed hook and the other to the force-displacement transducer.

  • Equilibration: Allow the muscle to equilibrate in the oxygenated Tyrode's solution at a stable temperature (e.g., 37°C) under a slight preload.

  • Stimulation: Stimulate the muscle to contract at a fixed frequency (e.g., 1 Hz) with electrical pulses delivered via two platinum electrodes.

  • Baseline Recording: Record the baseline isometric contractile force.

  • Drug Addition: Add cumulative concentrations of this compound to the organ bath, allowing the muscle to reach a steady-state response at each concentration.

  • Data Analysis: Measure the increase in contractile force at each concentration and plot a concentration-response curve to determine parameters such as the EC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

StrophanthinK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space StrophanthinK This compound NaK_ATPase Na+/K+-ATPase StrophanthinK->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ efflux Na_in->NCX Alters gradient SR Sarcoplasmic Reticulum (SR) Ca_in->SR ↑ Ca2+ uptake Ca_SR ↑ Ca2+ release from SR SR->Ca_SR Leads to TroponinC Troponin C Ca_SR->TroponinC Binds to Contraction ↑ Myocardial Contraction TroponinC->Contraction Initiates

Caption: Signaling pathway of this compound's inotropic effect.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Guinea Pig) Isolation Isolate Heart or Papillary Muscle Animal_Model->Isolation Preparation Prepare Langendorff or Organ Bath Setup Isolation->Preparation Stabilization Stabilize Preparation and Record Baseline Preparation->Stabilization Drug_Admin Administer this compound (Cumulative Concentrations) Stabilization->Drug_Admin Data_Acq Record Inotropic Response (e.g., LVDP, Contractile Force) Drug_Admin->Data_Acq Analysis Analyze Data and Generate Concentration-Response Curve Data_Acq->Analysis

Caption: Experimental workflow for evaluating inotropic effects.

Conclusion

This compound demonstrates a potent positive inotropic effect across a range of species, mediated by the inhibition of the Na+/K+-ATPase pump. Comparative studies, particularly in humans, suggest that K-strophanthin may offer advantages over digoxin in improving exercise tolerance in patients with heart failure. The experimental protocols and data presented in this guide provide a framework for further investigation into the therapeutic potential of this compound and other cardiac glycosides. The detailed methodologies and comparative data serve as a valuable resource for researchers aiming to validate and expand upon these findings in the development of novel cardiac therapies.

References

A Cross-Validation of Strophanthin K's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Strophanthin K's mechanism of action with other alternatives, supported by experimental data. The information is presented to facilitate further investigation and drug development efforts.

This compound, a cardiac glycoside derived from the seeds of Strophanthus kombe, has a long history in the treatment of heart conditions.[1] Its primary mechanism of action centers on the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining the electrochemical gradient in cardiac muscle cells.[1][2] This guide delves into the molecular pathways of this compound, compares its performance with the widely used cardiac glycoside digoxin, and provides detailed experimental protocols for key assays.

Primary Mechanism of Action: Na+/K+-ATPase Inhibition

The therapeutic and toxic effects of this compound are primarily attributed to its binding to and inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1][2] This inhibition leads to a cascade of events:

  • Increased Intracellular Sodium: By blocking the pump, this compound causes an accumulation of sodium ions inside the cardiac muscle cells.[1]

  • Altered Sodium-Calcium Exchange: The elevated intracellular sodium concentration reduces the efficiency of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell.[1][2]

  • Increased Intracellular Calcium: The reduced calcium efflux leads to a higher concentration of intracellular calcium.[1][2]

  • Enhanced Contractility: Increased intracellular calcium enhances the binding of calcium to troponin C, leading to a stronger and more efficient contraction of the heart muscle (positive inotropic effect).[1] This makes this compound effective in conditions of compromised cardiac pumping ability, such as heart failure.[1][3]

Secondary Signaling Pathways: Beyond Ion Exchange

Recent research has unveiled that the effects of cardiac glycosides like this compound extend beyond simple ion pump inhibition. The Na+/K+-ATPase also functions as a signal transducer. Its interaction with this compound can activate intracellular signaling cascades, including:

  • Src Kinase Activation: Binding of cardiac glycosides to the Na+/K+-ATPase can lead to the activation of Src, a non-receptor tyrosine kinase.[4][5] This activation can, in turn, trigger downstream pathways like the MAPK/ERK pathway, which is involved in cell growth and proliferation.[4][5]

  • Generation of Reactive Oxygen Species (ROS): Ouabain, a compound closely related to this compound, has been shown to induce the production of reactive oxygen species (ROS) in cardiac myocytes.[6][7][8] This ROS generation appears to be a crucial second messenger in some of the signaling pathways activated by Na+/K+-ATPase inhibition and may contribute to both the therapeutic and toxic effects of cardiac glycosides.[6][9] Interestingly, this ROS production can be independent of changes in intracellular sodium and calcium concentrations, suggesting a parallel signaling pathway.[7][8][10]

Comparative Performance: this compound vs. Digoxin

Clinical studies have compared the efficacy of this compound with digoxin, another widely prescribed cardiac glycoside. The following tables summarize key quantitative data from these studies.

Parameter This compound Digoxin Study
Route of Administration IntravenousOralAgostoni et al., 1994[11]
Dosage 0.125 mg daily0.25 mg dailyAgostoni et al., 1994[11]
Effect on Cardiac Index at Rest Significantly increasedSignificantly increasedAgostoni et al., 1994[11]
Effect on Ejection Fraction at Rest Significantly increasedSignificantly increasedAgostoni et al., 1994[11]
Parameter This compound Digoxin Study
Change in Peak Oxygen Consumption (ml/min/kg) +1.4 (p < 0.01)-0.1 (not significant)Agostoni et al., 1994[11]
Change in Oxygen Consumption at Anaerobic Threshold (ml/min/kg) +2.2 (p < 0.01)+0.3 (not significant)Agostoni et al., 1994[11]
Change in Exercise Tolerance Time (seconds) +153Not significantDoria et al., 1992[12]
Effect on Plasma Norepinephrine at Rest Significantly loweredNot significantDoria et al., 1992[12]

These findings suggest that while both this compound and digoxin have positive inotropic effects at rest, this compound may offer superior improvement in exercise performance in patients with severe congestive heart failure.[3][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the Na+/K+-ATPase enzyme.

  • Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine or canine kidney medulla, or commercially available preparations).

  • Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme. The activity is measured in the presence and absence of the inhibitor (this compound).

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, KCl, and NaCl.

    • Add the purified Na+/K+-ATPase enzyme to the reaction mixture.

    • Add varying concentrations of this compound to different reaction tubes. Include a control with no inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction by adding a solution that also allows for the colorimetric detection of Pi (e.g., a solution containing malachite green and ammonium molybdate).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) to determine the amount of Pi released.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Measurement of Intracellular Calcium Concentration

This method measures changes in the concentration of free cytosolic calcium in response to this compound treatment.

  • Cell Type: Isolated adult ventricular myocytes or a suitable cardiac cell line.

  • Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The fluorescence intensity of the dye changes upon binding to calcium.

  • Procedure:

    • Isolate and culture cardiomyocytes on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

    • Wash the cells to remove the extracellular dye.

    • Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with a physiological salt solution.

    • Record baseline fluorescence.

    • Introduce this compound at the desired concentration into the perfusion solution.

    • Continuously record the changes in fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

Src Kinase Activation Assay (Western Blot)

This assay determines the phosphorylation status of Src kinase as an indicator of its activation.

  • Cell Type: Cardiomyocytes or a relevant cell line.

  • Principle: Western blotting is used to detect the phosphorylated form of Src (p-Src) using an antibody specific to the phosphorylated tyrosine residue in the activation loop (e.g., Tyr416).

  • Procedure:

    • Culture cells and treat them with this compound for various time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-Src (Tyr416).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the membrane to remove unbound secondary antibody.

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.

Reactive Oxygen Species (ROS) Measurement

This assay quantifies the generation of intracellular ROS.

  • Cell Type: Cardiomyocytes or a relevant cell line.

  • Principle: Cells are loaded with a fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA) that becomes fluorescent upon oxidation by ROS.

  • Procedure:

    • Culture cells in a multi-well plate.

    • Treat the cells with this compound for the desired time.

    • Load the cells with DCFH-DA by incubating them in a solution containing the probe.

    • Wash the cells to remove the extracellular probe.

    • Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

    • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for cross-validating this compound's mechanism of action.

StrophanthinK_Mechanism StrophanthinK This compound NaK_ATPase Na+/K+-ATPase StrophanthinK->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src Src Kinase NaK_ATPase->Src Activates ROS ↑ Reactive Oxygen Species (ROS) NaK_ATPase->ROS Induces NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces activity of Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Contractility ↑ Myocardial Contractility Ca_in->Contractility MAPK MAPK/ERK Pathway Src->MAPK CellGrowth Cell Growth/ Proliferation MAPK->CellGrowth Toxicity Cellular Toxicity ROS->Toxicity

Caption: Signaling pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_clinical Comparative Clinical Trial Assay1 Na+/K+-ATPase Inhibition Assay DataAnalysis Data Analysis & Comparison Assay1->DataAnalysis Assay2 Intracellular Ca2+ Measurement Assay2->DataAnalysis Assay3 Src Kinase Activation (Western Blot) Assay3->DataAnalysis Assay4 ROS Measurement Assay4->DataAnalysis PatientRecruitment Patient Recruitment (e.g., Heart Failure) CrossoverDesign Double-Blind, Crossover (this compound vs. Digoxin) PatientRecruitment->CrossoverDesign EfficacyEndpoints Efficacy Endpoints (Ejection Fraction, Exercise Tolerance) CrossoverDesign->EfficacyEndpoints EfficacyEndpoints->DataAnalysis Conclusion Conclusion on Mechanism & Comparative Efficacy DataAnalysis->Conclusion

Caption: Experimental workflow for cross-validation.

Logical_Relationship StrophanthinK This compound PrimaryTarget Primary Target: Na+/K+-ATPase Inhibition StrophanthinK->PrimaryTarget Comparison Comparative Efficacy StrophanthinK->Comparison DownstreamEffect Downstream Effect: ↑ Intracellular Ca2+ PrimaryTarget->DownstreamEffect SecondaryPathway Secondary Pathways: Src Kinase, ROS PrimaryTarget->SecondaryPathway TherapeuticOutcome Therapeutic Outcome: Positive Inotropy DownstreamEffect->TherapeuticOutcome AlternativeDrug Alternative: Digoxin AlternativeDrug->Comparison Comparison->TherapeuticOutcome

Caption: Logical relationship of this compound's action.

References

A Comparative Guide: Strophanthin K vs. beta-Acetyldigoxin on Myocardial Contractile Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two cardiac glycosides, Strophanthin K and beta-acetyldigoxin, on myocardial contractile proteins. The information is compiled from available experimental data to assist in research and drug development.

Introduction

This compound and beta-acetyldigoxin are both cardiac glycosides known for their positive inotropic effects, meaning they increase the force of myocardial contraction.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, ultimately enhancing the interaction of contractile proteins (actin and myosin) and boosting contractility.[3][4] While they share a common mechanism, available data suggests potential differences in their efficiency and overall impact on the energetics of the myocardial contractile protein system.

Comparative Efficacy and Energetics

Direct comparative quantitative data on the effects of this compound and beta-acetyldigoxin on myocardial contractile proteins is limited. However, a key in vitro study by Karsanov et al. (1991) provides a foundational comparison.

Key Findings from Karsanov et al. (1991):

A study on an isolated myocardial contractile protein system (MCPS) demonstrated that both this compound and beta-acetyldigoxin, at a concentration of 10-6 M, significantly increased the force generated by the system and normalized the work performed.[5] The study also highlighted a crucial difference in the energetic efficiency of the two compounds:

  • This compound: Showed a positive effect on the quantitative and qualitative economy of energy utilization by the MCPS.[5]

  • beta-Acetyldigoxin: Its effect on energy utilization was described as, "on the whole, extensively."[5]

This suggests that while both drugs enhance contractility, this compound may do so more efficiently at the molecular level.

Data Summary:

Due to the limited availability of direct comparative studies with quantitative data, the following tables summarize the known effects of each compound based on available literature.

Table 1: Effects of this compound on Myocardial Contractile Proteins

ParameterEffectConcentrationModel SystemReference
Contractile Force Sharply increased10-6 MIsolated Myocardial Contractile Protein System[5]
Work Performed Normalized10-6 MIsolated Myocardial Contractile Protein System[5]
Energy Utilization Positive effect on quantitative and qualitative economy10-6 MIsolated Myocardial Contractile Protein System[5]
Inotropic Effect Positive0.125 and 0.25 mg (intravenous)Humans with coronary heart disease[6]

Table 2: Effects of beta-Acetyldigoxin on Myocardial Contractile Proteins

ParameterEffectConcentrationModel SystemReference
Contractile Force Sharply increased10-6 MIsolated Myocardial Contractile Protein System[5]
Work Performed Normalized10-6 MIsolated Myocardial Contractile Protein System[5]
Energy Utilization Extensive10-6 MIsolated Myocardial Contractile Protein System[5]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Cardiac Glycosides:

The following diagram illustrates the established signaling pathway through which cardiac glycosides like this compound and beta-acetyldigoxin exert their effects on myocardial contractile proteins.

Signaling_Pathway cluster_cell Cardiomyocyte CG Cardiac Glycosides (this compound / beta-Acetyldigoxin) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Induces Ca_release Ca2+ Release SR->Ca_release Troponin Troponin C Ca_release->Troponin Binds to Actin_Myosin Actin-Myosin Interaction Troponin->Actin_Myosin Promotes Contraction ↑ Myocardial Contraction Actin_Myosin->Contraction

Caption: Signaling pathway of cardiac glycosides in cardiomyocytes.

General Experimental Workflow for Assessing Myocardial Contractility:

The diagram below outlines a typical experimental workflow for studying the effects of compounds on isolated myocardial contractile proteins, such as in a skinned fiber preparation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Myocardial Tissue B Prepare Skinned Muscle Fibers (Chemically or Mechanically) A->B C Mount Fiber between Force Transducer and Motor B->C D Equilibrate in Relaxing Solution (low Ca2+) C->D E Introduce Activating Solution (high Ca2+) to measure baseline force D->E F Introduce Test Compound (this compound or beta-Acetyldigoxin) in Activating Solution E->F G Measure Contractile Force and other parameters F->G H Data Acquisition and Analysis G->H I Compare Force Generation with and without Compound H->I

Caption: General workflow for skinned fiber contractility experiments.

Experimental Protocols

The following are generalized protocols based on standard methodologies for assessing the effects of compounds on myocardial contractile proteins.

Skinned Cardiac Fiber Preparation and Force Measurement

This protocol is adapted from methodologies used for studying myofilament function in small cardiac biopsies.

Objective: To measure the isometric force generated by skinned cardiac muscle fibers in the presence and absence of this compound or beta-acetyldigoxin.

Materials:

  • Cardiac muscle tissue

  • Relaxing solution (low calcium, e.g., pCa 9.0)

  • Activating solution (high calcium, e.g., pCa 4.5)

  • Test solutions containing this compound or beta-acetyldigoxin at desired concentrations (e.g., 10-6 M)

  • Skinning solution (e.g., containing Triton X-100)

  • Force transducer and motorized lever arm apparatus

  • Microscope

Procedure:

  • Fiber Preparation:

    • Excise a small piece of ventricular muscle tissue.

    • Chemically "skin" the muscle fibers by incubating them in a skinning solution. This process removes the cell membranes, allowing for direct access to the contractile machinery.[7]

    • Mechanically separate a small bundle of skinned fibers.

  • Mounting:

    • Mount the fiber bundle between a force transducer and a lever arm.[8]

  • Equilibration and Baseline Measurement:

    • Immerse the mounted fiber in a relaxing solution to establish a baseline.

    • Transfer the fiber to an activating solution to induce maximal calcium-activated force, and record the baseline isometric tension.

  • Compound Application:

    • Introduce the activating solution containing either this compound or beta-acetyldigoxin to the fiber.

  • Data Acquisition:

    • Record the isometric force generated in the presence of the test compound.

  • Analysis:

    • Compare the force generated with the compound to the baseline force to determine the effect on contractility.

Actomyosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is a key step in the muscle contraction cycle.

Objective: To determine the effect of this compound and beta-acetyldigoxin on the actin-activated ATPase activity of myosin.

Materials:

  • Purified cardiac myosin and actin

  • Assay buffer

  • ATP solution

  • This compound or beta-acetyldigoxin solutions

  • Phosphate detection reagent (e.g., malachite green)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a microplate, combine the assay buffer, purified actin, and the test compound (this compound or beta-acetyldigoxin).

    • Add purified myosin to the wells.

  • Initiation of Reaction:

    • Initiate the ATPase reaction by adding ATP to each well.[9]

  • Measurement of Phosphate Release:

    • At specific time points, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[10] The absorbance is read using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis (ATPase activity) for each condition.[11]

    • Compare the ATPase activity in the presence of the test compounds to the control (no compound) to determine their effect.

Conclusion

Both this compound and beta-acetyldigoxin are effective positive inotropic agents that act by inhibiting the Na+/K+-ATPase pump. The available evidence, although limited in direct quantitative comparisons, suggests that while both compounds increase the force of myocardial contraction, this compound may offer a more favorable energetic profile at the level of the contractile proteins. Further research with modern techniques is warranted to precisely quantify the differences in their effects on contractile force, ATPase activity, and overall energy economy of the myocardium. This will provide a clearer understanding of their respective therapeutic potentials and risks.

References

A Comparative Analysis of Strophanthin K and Lanatoside C in Coronary Heart Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of two cardiac glycosides, Strophanthin K (also known as ouabain) and lanatoside C, in the context of coronary heart disease (CHD). The information presented is based on available experimental data from both clinical and preclinical studies, offering insights into their mechanisms of action, and potential therapeutic applications.

Executive Summary

This compound and lanatoside C are both cardiac glycosides that exert their primary therapeutic effect through the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular calcium, resulting in enhanced cardiac contractility (positive inotropic effect). While they share a common fundamental mechanism, existing data suggest potential differences in their onset of action, and possibly, their downstream signaling effects which may influence their overall impact on the diseased heart. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to aid in the comparative assessment of these two compounds.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative findings from a comparative clinical study and individual preclinical studies on this compound and lanatoside C. It is important to note that direct comparative data in animal models of coronary heart disease are limited, necessitating an indirect comparison based on available literature.

Table 1: Comparative Effects on Systolic Time Intervals in Patients with Compensated Coronary Heart Disease [1]

ParameterThis compound (0.125 and 0.25 mg, IV)Lanatoside C (0.4, 0.8 and 1.6 mg, IV)
Onset of Action 10 minutes30-40 minutes
Preejection Period Index (PEPI) Significantly shortened (dose-related)Significantly shortened (dose-related)
Isovolumic Contraction Time (ICT) Significantly shortened (dose-related)Significantly shortened (dose-related)
Electromechanical Systole (QS2I) No significant changeSignificantly shortened (only at 1.6 mg)
Left Ventricular Ejection Time Index (LVETI) No changeNo change
Heart Rate Significantly decreasedSignificantly decreased
Systemic Blood Pressure UnchangedUnchanged

Table 2: Hemodynamic and Cardiac Function Effects in Preclinical Models of Myocardial Infarction

ParameterThis compound (Ouabain)Lanatoside C
Animal Model Rat model of experimental heart failure[2]Dog model of heart disease[3][4]
Cardiac Function Reduced destructive alterations of myocardial ultrastructure in the peri-infarction zone.[5] In non-failing coronary artery disease patients, it can either improve or have no effect on ventricular performance, correlated with changes in total systemic resistance.[6]In dogs with normal hearts and heart disease without failure, acute digitalizing doses were studied for their effects on cardiovascular hemodynamics.[4]
Cardiac Remodeling A subinotropic dose attenuated pressure overload-induced cardiac hypertrophy and fibrosis in mice.[7]Data on cardiac remodeling in post-MI models is not readily available in the searched literature.
Adverse Effects In a rat model of experimental cardiac insufficiency, administration increased degenerative processes in the "pro-oxidant zone" of the myocardium.[2]Degenerative changes in the heart muscles of dogs were observed with daily intravenous administration of high doses.[8]

Experimental Protocols

A standardized and reproducible animal model is crucial for the evaluation of therapeutic agents for coronary heart disease. The most common and relevant model is the surgical ligation of a coronary artery to induce myocardial infarction (MI) and subsequent heart failure.

Coronary Artery Ligation Model in Rats (for Myocardial Infarction)

This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery in rats, a widely used model to study the pathophysiology of myocardial infarction and to evaluate potential therapeutic interventions.

Materials:

  • Male/Female Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia: Isoflurane or Ketamine/Xylazine cocktail

  • Rodent ventilator

  • Surgical instruments (forceps, scissors, needle holder, retractors)

  • Suture material (6-0 silk or polypropylene)

  • Electrocardiogram (ECG) monitor

  • Warming pad

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position on a warming pad. Intubate the trachea and connect the animal to a rodent ventilator.

  • Thoracotomy: Make a left lateral thoracotomy incision at the fourth intercostal space to expose the heart.

  • Pericardiotomy: Carefully open the pericardium to visualize the left atrium and the LAD.

  • LAD Ligation: Pass a 6-0 suture under the LAD, approximately 2-3 mm from its origin. Tightly tie the suture to occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by ST-segment elevation on the ECG.

  • Chest Closure: Close the chest wall in layers. Evacuate any remaining air from the thoracic cavity to prevent pneumothorax.

  • Post-operative Care: Discontinue anesthesia and allow the animal to recover on a warming pad. Administer analgesics as required.

Drug Administration Protocol
  • This compound (Ouabain): For studies on cardiac remodeling, a subinotropic dose of 50 µg/kg/day can be administered continuously via an osmotic mini-pump implanted subcutaneously.[7] For acute hemodynamic studies, an intravenous dose of 0.005 mg/kg can be used.[6]

  • Lanatoside C: Intravenous administration is the common route for acute studies. Doses ranging from 0.4 to 1.6 mg have been used in clinical settings.[1] In animal studies, daily intravenous injections have been used.[8] The specific dose for a rat model of MI would need to be determined based on dose-ranging studies to achieve a therapeutic effect without toxicity.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the known signaling pathways activated by this compound and lanatoside C, downstream of Na+/K+-ATPase inhibition.

Strophanthin_K_Signaling Strophanthin_K This compound (Ouabain) NaK_ATPase Na+/K+-ATPase (α2-isoform) Strophanthin_K->NaK_ATPase Inhibits PI3Ka PI3Kα NaK_ATPase->PI3Ka Activates ERK ERK1/2 NaK_ATPase->ERK Activates (at higher conc.) Akt Akt PI3Ka->Akt Activates Cell_Growth Physiological Hypertrophy Akt->Cell_Growth Promotes Pathological_Hypertrophy Pathological Hypertrophy ERK->Pathological_Hypertrophy Contributes to Lanatoside_C_Signaling Lanatoside_C Lanatoside C NaK_ATPase Na+/K+-ATPase Lanatoside_C->NaK_ATPase Inhibits PKCd PKCδ NaK_ATPase->PKCd Activates Apoptosis Apoptosis PKCd->Apoptosis Induces Akt_mTOR Akt/mTOR Pathway PKCd->Akt_mTOR Negatively Regulates Cell_Survival Cell Survival & Proliferation Akt_mTOR->Cell_Survival Inhibits Experimental_Workflow Animal_Model Coronary Artery Ligation in Rats Grouping Randomization into Groups (Sham, Vehicle, this compound, Lanatoside C) Animal_Model->Grouping Drug_Admin Drug Administration (e.g., osmotic mini-pumps or daily injections) Grouping->Drug_Admin Monitoring In-life Monitoring (Echocardiography, ECG) Drug_Admin->Monitoring Terminal_Exp Terminal Experiments (Hemodynamic measurements, Blood/Tissue collection) Monitoring->Terminal_Exp Analysis Data Analysis (Histology, Molecular analysis, Statistical comparison) Terminal_Exp->Analysis

References

Reviving History: A Modern Lens on Historical Strophanthin K Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

For decades, the cardiac glycoside K-strophanthin held a significant place in the treatment of heart failure. Pioneering studies in the early 20th century, most notably by clinicians like Albert Fraenkel, laid the groundwork for its therapeutic use. This guide revisits these historical investigations, proposing a framework for their replication and re-evaluation using the advanced molecular and physiological techniques available today. By bridging the past and present, we can gain a deeper understanding of K-strophanthin's mechanism of action and potentially unearth new therapeutic avenues.

Historical Context: The Dawn of Intravenous Cardiac Therapy

In the early 1900s, the management of severe heart failure was a significant clinical challenge. In 1906, German physician Albert Fraenkel introduced the intravenous administration of K-strophanthin, a move that marked a pivotal moment in cardiac therapy.[1][2] His work with 25 patients suffering from severe heart failure demonstrated a rapid and remarkable improvement in their condition, with reports of "normalization of heart activity" within minutes of injection.[1][3]

The therapeutic arsenal of that era was limited, and the ability to directly and rapidly intervene in acute heart failure was a breakthrough. However, the methods for assessing cardiac function were rudimentary by today's standards, relying on tools that provided qualitative or indirect measures of cardiovascular performance.

A Comparative Look at Experimental Protocols

To truly appreciate the evolution of our understanding of K-strophanthin, it is essential to compare the experimental designs of the past with the sophisticated methodologies of the present.

Table 1: Comparison of Experimental Protocols for K-Strophanthin Studies
ParameterHistorical Approach (early 20th Century)Modern Approach
Subject Population Patients with "severe heart failure" (starker Herzinsuffizienz).[1][3] Specific inclusion/exclusion criteria were not rigorously defined.Well-defined patient cohorts based on etiology of heart failure, ejection fraction, and biomarker profiles. Use of animal models with specific genetic modifications to mimic human disease.
Drug Administration Intravenous injection of K-strophanthin, with doses ranging from 0.1 mg to 1.0 mg.[2][4]Precise, controlled intravenous infusion with pharmacokinetic and pharmacodynamic modeling. Investigation of novel delivery systems.
Assessment of Cardiac Function - Pulse: Palpation and graphical recording using a sphygmograph to assess rate and rhythm.[5][6] - Blood Pressure: Measurement using early sphygmomanometers.[7][8] - Cardiac Output: Estimated using the Fick principle, a complex and invasive method for the time.[7][9][10] - General Clinical Observation: Subjective assessment of patient improvement (e.g., relief from dyspnea, reduction in edema).[2]- Echocardiography: Detailed imaging of cardiac structure and function, including ejection fraction, wall motion, and valve function. - Cardiac MRI: High-resolution imaging for precise measurement of cardiac volumes, mass, and fibrosis. - Invasive Hemodynamics: Continuous monitoring of intracardiac pressures and cardiac output using Swan-Ganz catheters. - Biomarkers: Measurement of natriuretic peptides (BNP, NT-proBNP) and other markers of cardiac stress and injury.
Mechanism of Action Investigation Inferred from physiological observations. The understanding was that it strengthened the heart's contraction.- Patch-Clamp Electrophysiology: Direct measurement of ion channel activity in isolated cardiomyocytes to assess the effect on the Na+/K+-ATPase pump. - Fluorescence Microscopy: Visualization of intracellular ion concentrations (e.g., Ca2+) and protein localization in real-time. - Western Blotting: Quantification of protein expression and phosphorylation to dissect signaling pathways downstream of Na+/K+-ATPase inhibition.

Delving Deeper: Modern Methodologies for Re-evaluation

The following sections provide detailed protocols for key modern experiments that can be used to replicate and expand upon the findings of historical K-strophanthin studies.

Patch-Clamp Electrophysiology Protocol

Objective: To directly measure the effect of K-strophanthin on the Na+/K+-ATPase pump current in isolated ventricular myocytes.

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from an appropriate animal model (e.g., rabbit, guinea pig).

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution containing a low concentration of sodium to isolate the pump current.

  • Whole-Cell Configuration: The whole-cell patch-clamp technique is established to gain electrical access to the cell's interior.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to activate and measure the Na+/K+-ATPase current.

  • K-strophanthin Application: A range of K-strophanthin concentrations are applied to the cell via a perfusion system.

  • Data Acquisition and Analysis: The resulting changes in the pump current are recorded and analyzed to determine the dose-dependent inhibitory effect of K-strophanthin.

Confocal Fluorescence Microscopy Protocol

Objective: To visualize and quantify changes in intracellular calcium concentration in response to K-strophanthin.

Methodology:

  • Cell Culture and Loading: Cardiomyocytes are cultured on glass-bottom dishes and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Imaging Setup: A confocal laser scanning microscope is used to excite the fluorescent dye and capture high-resolution images of the cells.

  • Baseline Recording: Baseline fluorescence intensity, representing resting intracellular calcium levels, is recorded.

  • K-strophanthin Stimulation: K-strophanthin is added to the cell culture medium.

  • Time-Lapse Imaging: Time-lapse images are acquired to monitor the dynamic changes in fluorescence intensity, reflecting the rise in intracellular calcium.

  • Data Analysis: The fluorescence intensity is quantified over time to determine the kinetics and magnitude of the calcium response.

Western Blotting Protocol

Objective: To investigate the downstream signaling effects of K-strophanthin on key proteins involved in cardiac function and hypertrophy.

Methodology:

  • Cell Treatment and Lysis: Cardiomyocytes are treated with K-strophanthin for various durations. The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., phosphorylated forms of signaling molecules like ERK1/2 or Akt) and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression or phosphorylation.

Visualizing the Science: Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

historical_workflow patient Patient with Severe Heart Failure iv_strophanthin Intravenous K-Strophanthin (0.1-1.0 mg) patient->iv_strophanthin sphygmograph Sphygmograph Recording iv_strophanthin->sphygmograph bp_measurement Blood Pressure Measurement iv_strophanthin->bp_measurement clinical_obs Clinical Observation iv_strophanthin->clinical_obs outcome Assessment of 'Normalized Heart Activity' sphygmograph->outcome bp_measurement->outcome clinical_obs->outcome

Historical Experimental Workflow

modern_workflow model Animal Model or Patient Cohort strophanthin_admin Controlled K-Strophanthin Administration model->strophanthin_admin patch_clamp Patch-Clamp Electrophysiology strophanthin_admin->patch_clamp fluorescence Fluorescence Microscopy strophanthin_admin->fluorescence western_blot Western Blotting strophanthin_admin->western_blot data_analysis Quantitative Data Analysis patch_clamp->data_analysis fluorescence->data_analysis western_blot->data_analysis

Modern Experimental Workflow

signaling_pathway strophanthin K-Strophanthin nak_atpase Na+/K+-ATPase strophanthin->nak_atpase Inhibition na_increase ↑ Intracellular Na+ nak_atpase->na_increase downstream Downstream Signaling (e.g., ERK, Akt) nak_atpase->downstream ncx Na+/Ca2+ Exchanger (Reverse Mode) na_increase->ncx ca_increase ↑ Intracellular Ca2+ ncx->ca_increase contraction ↑ Myocardial Contractility ca_increase->contraction

K-Strophanthin Signaling Pathway

Conclusion

By re-examining historical K-strophanthin studies through the lens of modern science, we can achieve a more nuanced and detailed understanding of this once-prominent cardiac medication. The application of contemporary techniques allows for a level of precision and mechanistic insight that was unimaginable to early pioneers. This comparative approach not only honors the foundational work of the past but also has the potential to unlock new therapeutic strategies for cardiovascular disease, ensuring that the legacy of K-strophanthin continues to inform and inspire future generations of researchers.

References

A Comparative Guide to Validating the Purity and Composition of Strophanthin K Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity and composition of Strophanthin K extracts. It is intended to be an objective resource, offering supporting experimental data and detailed protocols to aid in the selection of appropriate quality control strategies.

Introduction to this compound and the Importance of Purity Validation

This compound is a complex mixture of cardiac glycosides extracted from the seeds of Strophanthus kombé.[1][2] These compounds are potent inhibitors of the Na+/K+-ATPase enzyme, a critical component of cellular ion homeostasis.[3] This inhibition leads to an increase in intracellular calcium, which in turn enhances cardiac muscle contractility. Historically, this compound has been used in the treatment of heart conditions.[4]

The composition of this compound is not monolithic; it comprises several related glycosides, with the primary components being k-strophanthoside, k-strophanthin-β, and cymarin.[1] The total cardiac glycoside content in Strophanthus kombé seeds typically ranges from 8% to 10%.[2] The inherent variability in the concentration of these active components, coupled with the potential for the presence of impurities from the extraction process, necessitates rigorous analytical validation. Ensuring the correct composition and purity of this compound extracts is paramount for both research applications and potential therapeutic development to guarantee safety, efficacy, and batch-to-batch consistency.

Alternatives to this compound

For comparative purposes, this guide will also discuss two other well-known cardiac glycosides:

  • Ouabain (g-Strophanthin): A single cardiac glycoside, unlike the mixture that constitutes this compound.[5]

  • Digoxin: A widely used cardiac glycoside derived from the foxglove plant (Digitalis lanata).[6]

Comparative Analysis of this compound and Alternatives

The validation of this compound and its alternatives relies on a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the individual glycosides and any potential impurities.

Compositional Analysis

The primary active components of this compound are a group of structurally related cardiac glycosides. An LC-ESI-MS/MS method has identified at least six different cardiac glycosides in extracts from Strophanthus kombé: k-strophanthoside, k-strophanthin-β, helveticoside (erysimin), erysimoside, cymarin, and neoglucoerysimoside.[7] The relative abundance of these glycosides can vary depending on the plant source and extraction methods.

ComponentTypical Presence in this compoundOuabainDigoxin
k-Strophanthoside MajorAbsentAbsent
k-Strophanthin-β MajorAbsentAbsent
Cymarin MajorAbsentAbsent
Ouabain AbsentPrincipal ComponentAbsent
Digoxin AbsentAbsentPrincipal Component
Other Glycosides Present (e.g., helveticoside, erysimoside)Minor related compounds may be present as impuritiesDigitoxin and other related glycosides may be present

Note: Specific percentage compositions for this compound components are not consistently reported in publicly available literature and can vary. The table indicates the general composition.

Purity and Impurity Profile

Impurities in this compound extracts can originate from the plant material itself (e.g., other secondary metabolites, fatty acids) or be introduced during the extraction and purification process (e.g., residual solvents).[2] The European Pharmacopoeia provides general guidelines for the control of impurities in substances for pharmaceutical use, which are applicable to herbal-derived products.[8][9] These guidelines emphasize the need to identify and quantify impurities and to set appropriate limits based on safety and efficacy considerations.

ParameterThis compoundOuabainDigoxin
Typical Purity Variable, dependent on purification>95% (for reference standards)>98% (pharmaceutical grade)
Common Impurities Related cardiac glycosides, aglycones (e.g., strophanthidin), fatty acids, plant sterols.[10]Related glycosides, degradation products.Digitoxin, gitoxin, and other related glycosides.
Pharmacopoeial Standards No specific monograph found in the European Pharmacopoeia. General monographs on herbal drugs and preparations apply.A monograph may exist in relevant pharmacopoeias.Monographs exist in major pharmacopoeias (e.g., USP, Ph. Eur.) with specified limits for impurities.

Experimental Protocols for Purity and Composition Validation

A multi-faceted approach employing various analytical techniques is essential for the comprehensive validation of this compound extracts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of cardiac glycosides.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for routine analysis.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically employed.

  • Detection: UV detection at a wavelength of around 220 nm is effective for cardiac glycosides due to the presence of a lactone ring.[11]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of certified reference standards.

Workflow for HPLC Analysis of this compound

HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis extract Extraction of this compound from Plant Material dissolve Dissolution in Mobile Phase extract->dissolve filter Filtration (0.45 µm) dissolve->filter injection Injection into HPLC System filter->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV Detection (220 nm) separation->detection integration Peak Integration detection->integration quantification Quantification against Reference Standards integration->quantification report Purity and Composition Report quantification->report Mechanism of Action of this compound strophanthin This compound na_k_pump Na+/K+-ATPase Pump strophanthin->na_k_pump Inhibits na_in Increased Intracellular Na+ na_k_pump->na_in Leads to na_ca_exchanger Na+/Ca2+ Exchanger (NCX) na_in->na_ca_exchanger Reduces Ca2+ efflux via ca_in Increased Intracellular Ca2+ na_ca_exchanger->ca_in Results in contraction Increased Cardiac Muscle Contraction ca_in->contraction

References

A Comparative Analysis of the Toxicological Profiles of Strophanthus Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of various cardiac glycosides derived from Strophanthus species. The information presented herein is intended to support research and drug development efforts by offering a consolidated overview of key toxicological data, experimental methodologies, and the underlying mechanisms of action.

The primary toxic mechanism of Strophanthus glycosides, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump. This action leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in cardiotonic and, at higher concentrations, cardiotoxic effects.[1][2] The seeds of Strophanthus gratus and Strophanthus kombe are particularly rich sources of these compounds, which have been historically used as arrow poisons and more recently investigated for therapeutic applications.[1][3][4]

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of various Strophanthus glycosides. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as the animal model, cell line, and administration route can significantly influence the results.[5]

Glycoside/ExtractTest SystemEndpointValueReference(s)
Ouabain (g-Strophanthin)Rat (intravenous)LD5014 mg/kg[6]
S. gratus aqueous root extractRat (oral)LD50> 3000 mg/kg[7][8]
S. gratus ethanolic root extractRat (oral)LD50> 3000 mg/kg[7][8]
S. hispidus aqueous stem bark extractRat (oral)LD502154 mg/kg[9]
S. hispidus ethanolic stem bark extractRat (oral)LD502039 mg/kg[9]
S. sarmentosus extracts (leaf, stem, root)Brine shrimpLC50117 µg/mL - 270 µg/mL[10]
Boivinide A (S. boivinii)A2780 human ovarian cancer cellsIC500.12 µg/mL[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the toxicity of Strophanthus glycosides. Below are protocols for key experiments commonly employed in this field.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability and cytotoxicity.

a. Materials:

  • Target cell line (e.g., cancer cell lines or cardiomyocytes)

  • Complete culture medium

  • Strophanthus glycoside of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the Strophanthus glycoside in the complete culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the glycoside. Include a vehicle control (medium with the solvent used to dissolve the glycoside).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and plot a dose-response curve to determine the IC50 value (the concentration of the glycoside that causes 50% inhibition of cell viability).

Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory activity of a compound on the Na+/K+-ATPase enzyme by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[12][13]

a. Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Assay Buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • ATP solution

  • Ouabain solution (as a positive control for inhibition)

  • Strophanthus glycoside of interest

  • Reagents for phosphate detection (e.g., molybdate-based colorimetric reagent)

  • Microplate reader

b. Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction wells. For total ATPase activity, add the assay buffer. For non-specific ATPase activity, add the assay buffer containing a high concentration of ouabain.

  • Inhibitor Addition: Add serial dilutions of the Strophanthus glycoside to the appropriate wells.

  • Enzyme Addition: Add the diluted Na+/K+-ATPase enzyme to all wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Stop the reaction by adding a solution like trichloroacetic acid (TCA).

  • Phosphate Detection: Add the colorimetric reagent for phosphate detection and measure the absorbance at the appropriate wavelength (e.g., 660 nm).

  • Data Analysis: Calculate the specific Na+/K+-ATPase activity by subtracting the non-specific ATPase activity from the total ATPase activity. Determine the inhibitory effect of the Strophanthus glycoside by comparing the activity in its presence to the control. Calculate the IC50 or Ki value from a dose-response curve.

Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure - OECD Guideline 425)

This method is used to determine the acute oral toxicity (LD50) of a substance and involves sequential dosing of single animals.

a. Animals:

  • Healthy, young adult rodents of a single sex (e.g., rats or mice), typically females are used as they are often slightly more sensitive.

b. Procedure:

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of predetermined dose levels.

  • Observation: The animal is observed for signs of toxicity for a defined period, typically up to 48 hours. The outcome (survival or death) determines the dose for the next animal.

  • Sequential Dosing: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased. The interval between dosing animals is determined by the onset, duration, and severity of toxic signs.

  • Termination: The study is stopped when one of the stopping criteria is met, which is based on the number of reversals in the outcome (e.g., a survivor preceded by a death).

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

  • Clinical Observations: All animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is also directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

Visualizations

The following diagrams illustrate the key signaling pathway involved in Strophanthus glycoside toxicity and a general workflow for experimental toxicity assessment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Strophanthus_Glycoside Strophanthus Glycoside NaK_ATPase Na+/K+-ATPase Strophanthus_Glycoside->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Increases NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increases Na_in->NCX Reduces activity of SR Sarcoplasmic Reticulum (SR) Ca_in->SR Stimulates Ca_release Ca2+ Release SR->Ca_release Induces further Contraction Increased Cardiac Contraction (Inotropy) Ca_release->Contraction Toxicity Cardiotoxicity (Arrhythmias) Ca_release->Toxicity

Figure 1: Signaling pathway of Strophanthus glycoside-induced cardiotoxicity.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_mechanism Mechanistic Studies Cell_Culture Cell Culture (e.g., Cardiomyocytes, Cancer Cells) Compound_Treatment Treatment with Strophanthus Glycosides Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Compound_Treatment->Cytotoxicity_Assay Enzyme_Assay Na+/K+-ATPase Inhibition Assay Compound_Treatment->Enzyme_Assay Biochemical_Analysis Biochemical Analysis (e.g., Ion Flux, Apoptosis) Compound_Treatment->Biochemical_Analysis IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Animal_Model Animal Model Selection (e.g., Rat, Mouse) Dose_Administration Dose Administration (e.g., Oral, IV) Animal_Model->Dose_Administration Toxicity_Observation Observation for Toxic Signs Dose_Administration->Toxicity_Observation LD50_Determination LD50 Determination Toxicity_Observation->LD50_Determination

Figure 2: General experimental workflow for assessing Strophanthus glycoside toxicity.

References

Safety Operating Guide

Proper Disposal of Strophanthin K: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling Strophanthin K, a highly potent cardiac glycoside, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its acute toxicity, meticulous adherence to established disposal protocols is essential to prevent accidental exposure and environmental contamination. While this compound is not explicitly listed as a P-listed hazardous waste by the Environmental Protection Agency (EPA) nor is it classified as a controlled substance by the Drug Enforcement Administration (DEA), its pharmacological properties necessitate that it be managed as a hazardous waste.

Key Disposal Procedures

The following step-by-step guidance outlines the recommended operational plan for the safe disposal of this compound in a laboratory setting.

Waste Identification and Segregation

All materials contaminated with this compound, including unused or expired pure compounds, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, syringes, pipette tips), must be segregated from non-hazardous waste streams at the point of generation. This waste should be designated as "Acutely Toxic Pharmaceutical Waste."

Container Management

Utilize dedicated, leak-proof, and clearly labeled hazardous waste containers. The containers should be made of materials compatible with the waste form (e.g., solid or liquid).

Container Labeling: Each container must be labeled with the following information:

  • "Hazardous Waste"

  • "this compound"

  • The full chemical name and concentration

  • Accumulation start date

  • Applicable hazard communication symbols (e.g., skull and crossbones for acute toxicity)

On-site Storage

Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials. Access to this storage area should be restricted to authorized personnel.

Final Disposal

The ultimate disposal of this compound waste should be conducted through a licensed hazardous waste management company. The preferred method for the destruction of potent pharmaceutical compounds like this compound is high-temperature incineration to ensure complete breakdown of the active molecule.[1]

Empty Container Disposal: Containers that have held pure this compound or concentrated solutions should be managed as hazardous waste. For containers that held dilute solutions, triple-rinsing with a suitable solvent (e.g., water or as indicated in the safety data sheet) is a recommended practice. The rinsate from this process must be collected and disposed of as hazardous waste.[2][3][4][5]

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of acutely toxic pharmaceutical waste.

ParameterGuidelineSource
P-Listed Waste Generation Limit (for Conditionally Exempt Small Quantity Generator Status) < 1 kg (2.2 lbs) per calendar monthEPA
Container Rinsing (for acutely toxic chemicals) Triple rinse with a suitable solvent[2][3][4][5]
Incineration Temperature (general for hazardous waste) > 850°CWHO

Experimental Protocols

This compound Disposal Workflow

The logical flow of the disposal process, from generation to final destruction, is illustrated in the diagram below.

StrophanthinK_Disposal_Workflow This compound Disposal Workflow A Waste Generation (Unused this compound, Contaminated PPE, Labware) B Segregation (Separate from non-hazardous waste) A->B C Containerization (Leak-proof, labeled container) B->C D Labeling ('Hazardous Waste', Chemical Name, Date) C->D E Secure Storage (Designated, secure area with secondary containment) D->E F Licensed Waste Contractor Pickup E->F G High-Temperature Incineration F->G H Final Disposition (Ash to landfill) G->H

This compound Disposal Workflow Diagram

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling Strophanthin K

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Strophanthin K

Topic: Personal Protective Equipment for Handling this compound Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, a highly toxic cardiac glycoside. Adherence to these procedures is essential to mitigate the significant health risks associated with this compound.

Hazard Identification and Classification

This compound is classified as acutely toxic and can be fatal if swallowed, inhaled, or comes into contact with the skin.[1] It may also cause organ damage through prolonged or repeated exposure.[1] The compound is a white or yellowish powder that is sensitive to light.[2]

Table 1: GHS Hazard Summary for this compound

CategoryInformationPictograms
Signal Word Danger[1]
alt text
alt text
Hazard Statements H300: Fatal if swallowedH310: Fatal in contact with skin[1]H330: Fatal if inhaled[1]H373: May cause damage to organs through prolonged or repeated exposure[1]
Storage Class 6.1A: Combustible, acute toxic Category 1 and 2 / very toxic hazardous materials[1]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory when handling this compound in any form. All PPE must be donned before entering the designated handling area and doffed correctly to prevent cross-contamination.

Table 2: Required PPE for Handling this compound

Protection TypeRequired EquipmentStandard and Best Practices
Respiratory Protection NIOSH-approved fit-tested N95 respirator (or higher) for handling powders.[3]All handling of this compound powder must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. Do not breathe dust.
Eye and Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. A face shield is required to protect against splashes when working with solutions.[3]
Hand Protection Double-gloving with chemical-resistant nitrile or neoprene gloves.[4]Wear two pairs of gloves at all times.[4] The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. The inner glove is removed upon exiting the work area. Change gloves immediately if they are torn, punctured, or contaminated.[4]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4]The gown should be worn over regular lab attire and must be disposed of as hazardous waste after the procedure or in case of a spill. Ensure cuffs are tucked under the outer gloves.[4]

Operational and Handling Plan

1. Designated Area:

  • All work with this compound must be conducted in a designated and clearly marked restricted area.

  • Access should be limited to authorized and trained personnel.

  • Prohibit eating, drinking, smoking, and the application of cosmetics in this area.[4]

2. Weighing and Solution Preparation:

  • Weigh solid this compound within a ventilated balance enclosure or a chemical fume hood to contain airborne particles.

  • Use tools (spatulas, weigh boats) dedicated solely to this compound handling.

  • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

3. Post-Handling Procedure:

  • Decontaminate all work surfaces and equipment after use with an appropriate cleaning agent.

  • Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency and Spill Management

Immediate and correct response to exposure or spills is critical.

Table 3: Emergency Procedures for this compound Exposure

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately. Keep them comfortable for breathing. Call a POISON CENTER or physician without delay.
Skin Contact Remove contaminated clothing immediately. Gently wash the affected area with plenty of soap and water. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or physician.
Spill Response Workflow

The following workflow outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate IMMEDIATE ACTION ppe Don Full PPE (2x Gloves, Respirator, Gown, Goggles, Face Shield) evacuate->ppe contain Contain the Spill (Use absorbent pads for liquids, cover solids with damp cloth) ppe->contain cleanup Clean Up Spill (Work from outside in, place waste in sealed container) contain->cleanup decontaminate Decontaminate Area (Use appropriate cleaning agent) cleanup->decontaminate dispose Dispose of All Materials (Contaminated PPE, cleaning materials) as Hazardous Waste decontaminate->dispose report Report Incident (Follow institutional protocol) dispose->report end End of Response report->end

Caption: Workflow for this compound spill response.

Storage and Disposal Plan

Storage:

  • Store this compound in a well-sealed, light-resistant container.

  • Keep in a secure, designated, and ventilated area at a temperature of 2-8°C.[1]

  • The storage area should be clearly labeled with appropriate hazard warnings.

Disposal:

  • All this compound waste, including unused product, contaminated labware (weigh boats, pipette tips), cleaning materials, and all used PPE (gloves, gowns, masks), must be treated as hazardous waste.

  • Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal must be carried out in strict accordance with institutional, local, and national environmental regulations. Do not dispose of down the drain or in regular trash.

Quantitative Toxicity Data

This compound exhibits high acute toxicity, as indicated by the following data.

Table 4: Acute Toxicity of this compound

Test TypeRoute of ExposureSpeciesDose/DurationReference
LDLoSubcutaneousRodent - rat50 mg/kg[5]
MLDIntravenousCat0.11 mg/kg[2]
MLDIntravenousRat9.4 mg/kg[2]
LDLo: Lowest published lethal dose; MLD: Minimum Lethal Dose.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.